Diisopropylethylamine trihydrofluoride
Description
Properties
IUPAC Name |
N-ethyl-N-propan-2-ylpropan-2-amine;trihydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.3FH/c1-6-9(7(2)3)8(4)5;;;/h7-8H,6H2,1-5H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRRXKJZYYBJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(C)C.F.F.F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668257 | |
| Record name | N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131600-43-6 | |
| Record name | N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyldiisopropylamine tris(hydrofluoride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diisopropylethylamine Trihydrofluoride: A Comprehensive Technical Guide for Researchers
An In-depth Examination of a Versatile Fluorinating Agent and Hindered Base in Modern Organic Synthesis
Diisopropylethylamine trihydrofluoride, often abbreviated as DIPEA·3HF, is a salt of the sterically hindered amine N,N-diisopropylethylamine (DIPEA) and hydrogen fluoride (B91410). This compound has emerged as a valuable and versatile reagent in organic chemistry, primarily utilized as a nucleophilic fluorinating agent and a non-nucleophilic base. Its application is particularly prominent in the synthesis of complex molecules within the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can significantly modulate the biological activity, metabolic stability, and lipophilicity of a compound.[1][2][3]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its diverse applications in organic synthesis with a focus on experimental methodologies.
Core Chemical and Physical Properties
This compound is typically a colorless to light yellow liquid at room temperature.[4] It is soluble in many common organic solvents. A summary of its key properties is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₂₂F₃N | [5] |
| Molecular Weight | 189.26 g/mol | [5] |
| CAS Number | 131600-43-6 | [4] |
| Appearance | Colorless to light yellow transparent liquid | [4] |
| Boiling Point | 93-95 °C | [4] |
| Density | 0.965 g/mL at 25 °C | [4] |
| Flash Point | 113 °C | [4] |
| Main Content | ≥99% | [4] |
| Water Content | ≤0.3% | [4] |
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of N,N-diisopropylethylamine with hydrogen fluoride.[3] This acid-base reaction results in the formation of the trihydrofluoride salt. Due to the hazardous nature of hydrogen fluoride, this synthesis requires specialized equipment and stringent safety precautions.
Experimental Protocol: Synthesis of this compound
Materials:
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Hydrogen Fluoride (HF)
-
Dry organic solvent (e.g., diethyl ether or dichloromethane)
-
Polypropylene (B1209903) or Teflon reaction vessel (glass is etched by HF)
-
Cooling bath (e.g., ice-salt or dry ice-acetone)
-
Magnetic stirrer
-
Apparatus for handling anhydrous HF
Procedure:
-
In a well-ventilated fume hood, a polypropylene or Teflon reaction vessel equipped with a magnetic stir bar is charged with N,N-diisopropylethylamine (1.0 equivalent) dissolved in a dry organic solvent.
-
The solution is cooled to -78 °C using a dry ice-acetone bath.
-
Anhydrous hydrogen fluoride (3.0 equivalents) is carefully condensed or bubbled into the cooled, stirred solution. The addition should be performed slowly to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.
-
The solvent is removed under reduced pressure to yield this compound as a liquid.
Note: The precise molar ratio of DIPEA to HF can be adjusted to synthesize other amine-HF complexes, such as the monohydrofluoride salt.[6]
Applications in Organic Synthesis
This compound serves two primary roles in organic synthesis: as a source of nucleophilic fluoride and as a sterically hindered, non-nucleophilic base.
Nucleophilic Fluorination Reactions
As a fluorinating agent, DIPEA·3HF provides a soluble and manageable source of fluoride ions for nucleophilic substitution reactions. It is particularly effective in the synthesis of alkyl fluorides, which are important motifs in many bioactive molecules.[1][2]
One of the key applications is the fluorodehydroxylation of alcohols. This transformation typically involves the activation of the alcohol, followed by displacement with fluoride. DIPEA·3HF can act as both the base and the fluoride source in these reactions.[1]
Experimental Protocol: Fluorodehydroxylation of a Secondary Alcohol
Materials:
-
Secondary alcohol
-
This compound (DIPEA·3HF)
-
Activating agent (e.g., nonaflyl fluoride)
-
Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/cooling bath
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the secondary alcohol (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere, add this compound (1.5-2.0 equivalents).
-
Cool the mixture to a suitable temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of the activating agent (e.g., nonaflyl fluoride, 1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding alkyl fluoride.
Expected Outcome: This procedure typically results in the formation of the alkyl fluoride with inversion of stereochemistry at the carbon center, with yields varying depending on the substrate.[1]
Role as a Hindered Base
The diisopropylethylamine cation is sterically bulky, which renders the amine non-nucleophilic. This property is highly advantageous in reactions where a base is required to neutralize an acid byproduct, but where nucleophilic attack by the base on an electrophilic center would be an undesirable side reaction. Such applications include amide coupling reactions and transition metal-catalyzed cross-coupling reactions.[1][3]
Signaling Pathways and Experimental Workflows
To visualize the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthesis of this compound.
Caption: Mechanism of Fluorodehydroxylation.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe burns to the skin and eyes. It is also toxic if inhaled or swallowed. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory when handling this reagent. Due to its reactivity with glass, it should be stored and handled in plastic (e.g., polypropylene or Teflon) containers.
Conclusion
This compound is a powerful and versatile reagent for the modern organic chemist. Its dual utility as a nucleophilic fluorinating agent and a non-nucleophilic base makes it a valuable tool for the synthesis of complex organic molecules, particularly in the fields of medicinal and agricultural chemistry. Proper understanding of its properties, synthesis, and reaction mechanisms, coupled with stringent safety protocols, will enable researchers to effectively harness its synthetic potential.
References
- 1. This compound|Fluorination Reagent [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Buy this compound | 131600-43-6 [smolecule.com]
- 4. Diisopropylethylamine Trihydrofluoride_Highly Effective Fluorinating Agent_Product_CHEMWELLS [chemwells.com]
- 5. N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3) | C8H22F3N | CID 45108321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Diisopropylethylamine trihydrofluoride chemical properties
Introduction
Diisopropylethylamine trihydrofluoride (DIPEA·3HF) is a widely utilized reagent in organic synthesis, primarily recognized for its role as a fluorinating agent and a non-nucleophilic base.[1] This compound, a salt derived from diisopropylethylamine (Hünig's base) and hydrofluoric acid, offers a convenient and effective source of nucleophilic fluoride (B91410) ions for a variety of chemical transformations.[2][3] Its applications are particularly prominent in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms into organic molecules can significantly modulate their biological properties, such as metabolic stability and bioavailability.[3] This guide provides a comprehensive overview of the chemical properties, applications, and handling protocols for this compound, tailored for professionals in chemical research and drug development.
Core Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid under standard conditions.[4][5] It is soluble in many common organic solvents, including dichloromethane (B109758) and chloroform, but has limited solubility in water.[4][6] The key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 131600-43-6 |
| Molecular Formula | C₈H₂₂F₃N |
| Molecular Weight | 189.26 g/mol [2] |
| Appearance | Clear colorless to yellow-brown liquid[6] |
| Boiling Point | 93-95 °C @ 4 mmHg[7] |
| Density | 0.965 g/mL at 25 °C[5] |
| Vapor Pressure | 11.6 mmHg at 25 °C[6] |
| Flash Point | 40.5 °C[7] |
| Solubility | Soluble in organic solvents, limited in water[6] |
Reactivity and Applications in Organic Synthesis
The primary utility of this compound stems from its function as a source of nucleophilic fluoride.[3] It is extensively used in fluorination reactions, including the synthesis of alkyl fluorides and the ring-opening of epoxides.[2] The sterically hindered nature of the diisopropylethylamine cation makes it a poor nucleophile, which prevents it from competing in substitution reactions, a common issue with less hindered amine-HF complexes.[1]
Key Applications:
-
Nucleophilic Fluorination: It serves as an effective reagent for introducing fluorine into organic molecules via nucleophilic substitution of leaving groups like halides and sulfonates.[3]
-
Amide Coupling: The parent base, diisopropylethylamine, is a staple in amide bond formation, and the trihydrofluoride salt can also be involved in processes requiring a hindered base.[2][8]
-
Synthesis of N-Trifluoromethyl (N-CF3) Amines: This reagent is valuable in the synthesis of N-CF3 secondary amines, which are of significant interest in medicinal chemistry.[3]
-
Fluorodehydroxylation: In combination with other reagents, it can be used for the conversion of alcohols into their corresponding alkyl fluorides.[3]
The steric bulk of the diisopropylethylamine component can influence the stereochemistry of fluorination reactions, potentially allowing for selective reactions at less sterically hindered sites.[9]
Experimental Protocols
1. Synthesis of this compound
The synthesis of this compound is achieved through the reaction of diisopropylethylamine with hydrofluoric acid.[2][10]
-
Protocol: In a suitable reaction vessel, diisopropylethylamine is dissolved in a solvent. Hydrogen fluoride is then carefully added to the solution under controlled temperature conditions. The hydrofluoric acid acts as a protonating agent, leading to the formation of the trihydrofluoride salt.[2][11] Due to the highly corrosive nature of hydrofluoric acid, this procedure must be conducted with extreme caution, utilizing appropriate personal protective equipment and in a well-ventilated fume hood.[2]
2. General Protocol for Nucleophilic Fluorination (e.g., Halide Exchange)
This protocol outlines a general procedure for substituting a halide with a fluoride using this compound.
-
Protocol: A solution of the alkyl halide substrate is prepared in a suitable aprotic solvent (e.g., acetonitrile). This compound is then added to the reaction mixture. The reaction is typically stirred at room temperature or heated as necessary to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as TLC or GC-MS. Upon completion, the reaction mixture is worked up to isolate the fluorinated product. This may involve quenching the reaction, extraction, and purification by chromatography.
Safety and Handling
This compound is a hazardous chemical and must be handled with stringent safety precautions.[12]
-
Hazards: It is classified as fatal if swallowed, in contact with skin, or if inhaled.[12][13] It causes severe skin burns and eye damage and is a flammable liquid and vapor.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[12] Work should be conducted in a well-ventilated fume hood.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][12] The container should be tightly closed and made of a material resistant to corrosion by fluorides.[4]
-
Spill and Waste Management: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material. Waste must be neutralized and disposed of according to local environmental regulations.[3] Due to the presence of hydrofluoric acid, specialized neutralization agents like calcium carbonate may be required.[3]
Visualizations
Caption: Synthesis of this compound.
Caption: General workflow for a nucleophilic fluorination reaction.
Caption: Key steps for the safe handling of DIPEA·3HF.
References
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 131600-43-6 [smolecule.com]
- 3. This compound|Fluorination Reagent [benchchem.com]
- 4. N,N-Diisopropylethylamine Trihydrofluoride Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & SDS [nj-finechem.com]
- 5. Diisopropylethylamine Trihydrofluoride_Highly Effective Fluorinating Agent_Product_CHEMWELLS [chemwells.com]
- 6. Page loading... [guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 131600-43-6 [chemicalbook.com]
- 9. zjwintime.com [zjwintime.com]
- 10. chembk.com [chembk.com]
- 11. CN101648872A - Preparation method of triethylamine hydrogen fluoride complex - Google Patents [patents.google.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. synquestlabs.com [synquestlabs.com]
Diisopropylethylamine Trihydrofluoride: An In-depth Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropylethylamine trihydrofluoride (DIPEA·3HF) has emerged as a versatile and valuable reagent in modern organic synthesis, primarily recognized for its role as a mild and selective nucleophilic fluorinating agent. This technical guide provides a comprehensive overview of the core mechanism of action of DIPEA·3HF, detailing its application in key synthetic transformations including nucleophilic fluorination, deprotection in oligonucleotide synthesis, and fluorodehydroxylation reactions. This document aims to serve as a detailed resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.
Introduction
This compound, a salt of the sterically hindered amine diisopropylethylamine (DIPEA) and hydrogen fluoride (B91410), is a room-temperature liquid that serves as a convenient and less hazardous source of nucleophilic fluoride compared to gaseous hydrogen fluoride. The presence of the bulky diisopropylethylammonium cation modulates the reactivity of the fluoride ion, rendering it a "naked" and highly nucleophilic species in aprotic solvents, while the amine itself is non-nucleophilic, preventing competition with the desired reaction pathway.[1] This unique combination of properties has led to its widespread adoption in various fluorination reactions critical to the synthesis of pharmaceuticals, agrochemicals, and materials.
Core Mechanism of Action
The primary mechanism of action of this compound involves the delivery of a nucleophilic fluoride ion (F⁻) to an electrophilic center.[1] The trihydrofluoride anion ([H₂F₃]⁻), a hydrogen-bonded cluster, serves as the fluoride source. In solution, an equilibrium exists where the fluoride ion is released.
General Nucleophilic Fluorination Mechanism:
The bulky diisopropylethylammonium cation [(i-Pr)₂EtNH]⁺ does not strongly associate with the fluoride anion, leading to a highly reactive, or "naked," fluoride ion in aprotic polar solvents. This fluoride ion can then participate in nucleophilic substitution reactions, typically via an Sₙ2 mechanism, leading to the displacement of a leaving group (e.g., halide, tosylate, mesylate) from an organic substrate.
Caption: General Sₙ2 mechanism for nucleophilic fluorination.
Applications in Organic Synthesis
Nucleophilic Fluorination of Alkyl Halides
DIPEA·3HF is widely employed for the conversion of alkyl halides to alkyl fluorides. The reaction proceeds efficiently with a range of substrates, including activated benzylic halides.
Quantitative Data for Nucleophilic Fluorination of Substituted Benzyl Bromides:
| Entry | Substrate (R-Br) | Product (R-F) | Yield (%) |
| 1 | Benzyl bromide | Benzyl fluoride | >95 |
| 2 | 4-Nitrobenzyl bromide | 4-Nitrobenzyl fluoride | 92 |
| 3 | 4-Methoxybenzyl bromide | 4-Methoxybenzyl fluoride | 85 |
| 4 | 2-Bromobenzyl bromide | 2-Bromobenzyl fluoride | 90 |
| 5 | 1-Bromoethylbenzene | 1-Fluoroethylbenzene | 78 |
Yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: General Procedure for Nucleophilic Fluorination
-
To a solution of the alkyl halide (1.0 mmol) in anhydrous acetonitrile (B52724) (5 mL) in a fluoropolymer vial, add this compound (1.5 mmol).
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.
Caption: Experimental workflow for nucleophilic fluorination.
Deprotection of silyl (B83357) ethers in Oligonucleotide Synthesis
In RNA synthesis, the 2'-hydroxyl group is often protected with a tert-butyldimethylsilyl (TBDMS) group. DIPEA·3HF, and the closely related triethylamine (B128534) trihydrofluoride (TEA·3HF), are effective reagents for the removal of this protecting group under mild conditions, minimizing degradation of the sensitive oligonucleotide.[2]
Quantitative Data for TBDMS Deprotection:
| Reagent | Conditions | Deprotection Time | Efficiency |
| TBAF (1M in THF) | Room Temperature | 4-8 hours | ~80-90% |
| TEA·3HF/DMF | 65 °C | 2.5 hours | >95% |
| DIPEA·3HF/DMF | 65 °C | 2.5 hours | >95% |
Data is a compilation from various sources and represents typical outcomes.
Experimental Protocol: TBDMS Deprotection of a Synthetic Oligonucleotide
-
The support-bound, fully protected oligonucleotide is first treated with a 1:1 mixture of concentrated aqueous ammonia (B1221849) and 8M ethanolic methylamine (B109427) to cleave the oligonucleotide from the support and remove the exocyclic amine and phosphate (B84403) protecting groups.
-
After evaporation of the cleavage solution, the dried oligonucleotide residue is dissolved in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add triethylamine (TEA) followed by triethylamine trihydrofluoride (TEA·3HF) or this compound (DIPEA·3HF). A typical protocol uses 75 µL of TEA·3HF and 60 µL of TEA for a small-scale synthesis.[2]
-
Heat the mixture at 65 °C for 2.5 hours.[2]
-
After cooling, the deprotected oligonucleotide is precipitated, typically with n-butanol, and collected by centrifugation.
-
The pellet is then washed, dried, and further purified by HPLC.
Caption: Logical relationship in oligonucleotide deprotection.
Fluorodehydroxylation of Alcohols
DIPEA·3HF can be used in combination with sulfonyl fluorides, such as nonaflyl fluoride (NfF), for the conversion of primary and secondary alcohols to their corresponding inverted alkyl fluorides. This reaction proceeds via an in situ activation of the alcohol as a nonaflate ester, which is then displaced by the fluoride ion.[3]
Experimental Protocol: Fluorodehydroxylation of a Secondary Alcohol
-
To a solution of the secondary alcohol (1.0 mmol) and this compound (2.0 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) at 0 °C, add nonaflyl fluoride (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the inverted alkyl fluoride.
Safety and Handling
This compound is a corrosive and toxic substance due to its hydrofluoric acid content.[1] It is fatal if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves (e.g., nitrile over neoprene), safety goggles, a face shield, and a lab coat.
-
Ventilation: All manipulations must be carried out in a well-ventilated chemical fume hood.
-
Materials: Use plastic or fluoropolymer labware (e.g., Teflon, polyethylene) as hydrofluoric acid attacks glass and stainless steel.
-
Spill and Exposure: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and apply a 2.5% calcium gluconate gel. Seek immediate medical attention for any exposure.
-
Waste Disposal: Neutralize all waste containing DIPEA·3HF with a base such as calcium carbonate or calcium hydroxide (B78521) before disposal according to institutional guidelines.
Conclusion
This compound is a powerful and versatile reagent for nucleophilic fluorination in organic synthesis. Its mild nature, high reactivity, and the non-nucleophilic character of the accompanying base make it a valuable tool for the introduction of fluorine into a wide range of organic molecules. While its handling requires strict safety protocols due to its toxicity and corrosivity, its utility in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, is well-established. This guide provides the foundational knowledge for the safe and effective use of DIPEA·3HF in a research and development setting.
References
Diisopropylethylamine Trihydrofluoride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropylethylamine trihydrofluoride (DIPEA·3HF) is a widely utilized reagent in organic synthesis, primarily valued as a mild and selective nucleophilic fluorinating agent.[1] As a salt of the sterically hindered Hünig's base (N,N-Diisopropylethylamine) and hydrogen fluoride (B91410), it offers a safer and more manageable alternative to gaseous hydrogen fluoride. Its application is particularly prominent in the synthesis of fluorinated organic molecules, which are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom.[2] This guide provides an in-depth overview of the structure, properties, and applications of this compound, with a focus on its role in modern drug development.
Structure and Properties
This compound is an ionic compound composed of the diisopropylethylammonium cation ([i-Pr₂NEtH]⁺) and the trihydrofluoride anion ([H₂F₃]⁻). The bulky isopropyl groups on the nitrogen atom of the cation render it non-nucleophilic, which is a key feature for its application as a base in various chemical transformations.[3]
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 131600-43-6 | [4] |
| Molecular Formula | C₈H₂₂F₃N | [4] |
| Molecular Weight | 189.26 g/mol | [4] |
| Appearance | Colorless to yellowish liquid | [5] |
| Boiling Point | 93-95 °C | [5] |
| Density | 0.965 g/mL at 25 °C | [5] |
Note: Due to the nature of the trihydrofluoride anion, which exists in equilibrium with HF and F⁻, the exact molecular structure can be complex and dependent on the solvent and temperature.
Synthesis
This compound is prepared by the reaction of N,N-Diisopropylethylamine (Hünig's base) with hydrogen fluoride.[1] This acid-base reaction should be performed with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment, given the highly corrosive and toxic nature of hydrogen fluoride.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a nucleophilic fluoride source for a variety of organic transformations. Its mildness and selectivity make it a valuable tool in the synthesis of complex molecules, particularly in the later stages of a synthetic route where functional group tolerance is crucial.
Nucleophilic Fluorination
DIPEA·3HF is effective in converting a range of substrates to their corresponding fluorides. This includes the substitution of leaving groups such as halides (Br, I), tosylates, and mesylates.[6]
General Reaction Scheme:
R-X + [i-Pr₂NEtH]⁺[H₂F₃]⁻ → R-F + [i-Pr₂NEtH]⁺[X]⁻ + 2HF
Where X = Br, I, OTs, OMs, etc.
Experimental Protocol: Fluorination of Benzyl (B1604629) Bromide
A representative, though generalized, protocol for the fluorination of an activated halide is as follows. Note: Specific conditions should be optimized for each substrate.
-
To a solution of the benzylic bromide (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile (B52724) or dichloromethane (B109758) in a fluoropolymer reaction vessel, add this compound (1.2 - 1.5 eq).
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired benzyl fluoride.
Reaction Workflow for Nucleophilic Fluorination
Caption: A typical experimental workflow for nucleophilic fluorination using DIPEA·3HF.
Ring Opening of Epoxides
This compound can also be employed for the regioselective ring-opening of epoxides to furnish fluorohydrins. The regioselectivity of the fluoride attack (at the more or less substituted carbon) can be influenced by the substrate and reaction conditions.[1]
Role in Drug Development
The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[7] this compound serves as a key reagent in the synthesis of such fluorinated drug molecules and their intermediates.[6] Its mild nature is particularly advantageous when dealing with complex, multifunctional molecules that are common in drug discovery pipelines.
Safety and Handling
This compound is a corrosive and toxic substance due to its hydrogen fluoride content. It should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. All reactions should be conducted in plastic or fluoropolymer labware, as hydrogen fluoride reacts with glass. In case of contact, immediate and specialized medical attention is required.
Conclusion
This compound is a versatile and valuable reagent for the selective introduction of fluorine into organic molecules. Its ease of handling compared to other fluoride sources, combined with its mild reactivity, has established it as a staple in both academic and industrial research, particularly in the field of drug discovery and development. A thorough understanding of its properties, applications, and safe handling procedures is essential for its effective and responsible use in the laboratory.
References
- 1. This compound|Fluorination Reagent [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Buy this compound | 131600-43-6 [smolecule.com]
- 5. Diisopropylethylamine Trihydrofluoride_Highly Effective Fluorinating Agent_Product_CHEMWELLS [chemwells.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Solubility of Diisopropylethylamine Trihydrofluoride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reported Solubility of Diisopropylethylamine Trihydrofluoride
Quantitative solubility data for DIPEA·3HF is sparse in publicly accessible literature. Most information is qualitative, derived from its use in chemical reactions reported in scientific papers and supplier safety data sheets. The following table summarizes the available qualitative and semi-quantitative solubility information.
| Solvent | Formula | Solubility | Temperature (°C) | Source Type | Notes |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Soluble | Not Specified | Supplier Data | Commonly used as a reaction solvent for fluorinations using DIPEA·3HF. |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Not Specified | Research Articles | Used as a solvent in reactions involving DIPEA·3HF, indicating sufficient solubility. |
| Diethyl Ether | (C₂H₅)₂O | Sparingly Soluble | Not Specified | General Observation | Often used as a precipitation solvent, suggesting lower solubility. |
| Acetonitrile (B52724) | CH₃CN | Soluble | Not Specified | Research Articles | Employed in various synthetic procedures utilizing this reagent. |
Note: The term "soluble" is not precisely defined in these sources but generally implies that the compound can be dissolved to a concentration suitable for synthetic applications (typically >0.1 M). Researchers are strongly encouraged to determine the solubility for their specific application and conditions.
General Experimental Protocol for Solubility Determination
Given the lack of comprehensive data, researchers may need to determine the solubility of DIPEA·3HF in a specific solvent of interest. The following is a general protocol for determining the equilibrium solubility of a solid compound in a liquid solvent.
Principle: This method relies on creating a saturated solution of the compound at a constant temperature, followed by quantifying the concentration of the dissolved solid in a known amount of the solvent.
Materials and Equipment:
-
This compound
-
Solvent of interest (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (±0.1 mg)
-
Volumetric flasks and pipettes
-
Centrifuge
-
HPLC or GC-MS for quantification (or another suitable analytical technique)
-
Syringe filters (PTFE or other compatible material)
Procedure:
-
Sample Preparation: Add an excess amount of DIPEA·3HF to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a temperature-controlled shaker or bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand at the same temperature until the excess solid settles. Alternatively, centrifuge the sample at a constant temperature to pellet the undissolved solid.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pipette or syringe. It is critical not to disturb the solid phase.
-
Filtration: Immediately filter the extracted sample through a syringe filter compatible with the solvent to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC-MS) to determine the concentration of DIPEA·3HF.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of sample) / 100
The workflow for this experimental procedure is outlined in the diagram below.
Factors Influencing the Solubility of Amine Hydrofluoride Salts
The solubility of ionic compounds like DIPEA·3HF in organic solvents is a complex interplay of several factors. Understanding these can help in selecting an appropriate solvent system.
-
Solvent Polarity: DIPEA·3HF is an ionic salt. According to the "like dissolves like" principle, it will exhibit higher solubility in more polar solvents that can stabilize the diisopropylethylammonium cation and the trihydrofluoride anion. Solvents like dichloromethane and acetonitrile are polar enough to facilitate dissolution.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence solubility. The trihydrofluoride anion (F₃H₂)⁻ is a strong hydrogen bond acceptor.
-
Lattice Energy: The strength of the ionic interactions in the crystal lattice of DIPEA·3HF must be overcome by the solvation energy for dissolution to occur. A high lattice energy can lead to lower solubility.
-
Temperature: For most solid-liquid systems, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship must be determined empirically.
The interplay of these factors is visualized in the diagram below.
Diisopropylethylamine trihydrofluoride safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of Diisopropylethylamine Trihydrofluoride
For researchers, scientists, and drug development professionals, a thorough understanding of the hazards and proper handling procedures for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for this compound (DIPEA·3HF), a commonly used fluorinating agent in organic synthesis.
Hazard Identification and Classification
This compound is a hazardous substance that poses significant health and safety risks if not handled correctly. It is classified as a flammable liquid and is fatal if swallowed, in contact with skin, or if inhaled.[1][2] Furthermore, it causes severe skin burns and eye damage.[1][2][3]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapour.[1] |
| Acute toxicity, Oral | Category 2 | H300: Fatal if swallowed.[1][3] |
| Acute toxicity, Dermal | Category 1, 2 | H310: Fatal in contact with skin.[3] |
| Acute toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[1] |
| Skin corrosion/irritation | Category 1A, 1B | H314: Causes severe skin burns and eye damage.[1][3] |
| Serious eye damage/eye irritation | Category 1 | H314: Causes severe skin burns and eye damage.[3] |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation.[4] |
Hazard Pictograms:
-
GHS02: Flame: Indicates a fire hazard.[1]
-
GHS05: Corrosion: Signifies that it can cause severe skin burns and eye damage.[1]
-
GHS06: Skull and crossbones: Warns of acute toxicity (fatal or toxic).[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Colorless to brown liquid.[1] |
| CAS Number | 131600-43-6[1][2] |
| Molecular Formula | C8H22F3N[2] |
| Density | 0.989 g/cm³ at 25 °C (77 °F) |
| Vapour Pressure | 11.6 mmHg at 25°C[3] |
| Flash Point | 6 °C (42.8 °F)[5] |
| Autoignition Temperature | 240 °C (464 °F)[5] |
Safe Handling and Storage
Adherence to strict handling and storage protocols is essential to minimize the risks associated with this compound.
Handling
-
Work in a well-ventilated area: Always handle this chemical in a fume hood with adequate exhaust ventilation.[1]
-
Avoid contact: Do not get in eyes, on skin, or on clothing.[1][3] Avoid direct contact with the substance.[1]
-
Prevent inhalation: Do not breathe dust, vapor, mist, or gas.[1]
-
Use appropriate tools: Use non-sparking tools to prevent ignition.[1]
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[5]
-
Personal hygiene: Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[4]
Storage
-
Storage conditions: Store in a cool, well-ventilated area in a tightly closed container.[1]
-
Ignition sources: Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Incompatible materials: Keep away from strong oxidizing agents, strong acids, and bases.[4] This substance is also incompatible with glass.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen, and protect from moisture.[4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Specification |
| Eyes/Face | Safety glasses with side-shields, face shield.[1][5] | Ensure eye bath is readily available.[1] |
| Skin | Impermeable protective clothing, flame retardant antistatic protective clothing.[1][6] | Wear appropriate protective gloves to prevent skin exposure.[5] |
| Hands | Impermeable gloves. | Chemical protection gloves tested according to EN 374 are suitable.[7] |
| Respiratory | Self-contained breathing apparatus (SCBA) must be available in case of emergency.[1] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[5] |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures
-
General advice: Move the victim to fresh air.[8] Call a physician immediately and show them the safety data sheet.[8]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] If not breathing, give artificial respiration.[8]
-
In case of skin contact: Immediately remove all contaminated clothing.[1] Drench the affected skin with running water for at least 10 minutes.[1] Immediate medical attention is required.[1]
-
In case of eye contact: Bathe the eye with running water for 15 minutes.[1] Transfer to a hospital for specialist examination.[1]
-
If swallowed: Do NOT induce vomiting.[1][4] Wash out the mouth with water.[1] If conscious, give half a litre of water to drink immediately.[1]
Fire-Fighting Measures
-
Suitable extinguishing media: Use carbon dioxide, dry chemical powder, or foam.[1] A water spray can be used to cool containers.[1]
-
Specific hazards: The substance is flammable and in combustion emits toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride (B91410) (HF).[1] Vapors may form explosive mixtures with air.[4]
-
Advice for firefighters: Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[1]
Accidental Release Measures
-
Personal precautions: Evacuate personnel to safe areas.[4] Eliminate all sources of ignition.[1] Do not breathe vapors.[4]
-
Environmental precautions: Do not let the product enter drains.[8]
-
Methods for cleaning up: Absorb the spill with inert material (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal.[5] Use spark-proof tools and explosion-proof equipment.[4]
Toxicological Information
This compound is acutely toxic.
Table 4: Toxicological Effects
| Route of Exposure | Effect | Symptoms |
| Inhalation | Fatal if inhaled.[2] May cause respiratory irritation.[2] | Material is destructive to the tissue of the mucous membranes and upper respiratory tract.[2] Symptoms include coughing, shortness of breath, headache, and nausea.[2] |
| Skin Contact | Fatal in contact with skin.[2] Causes severe skin burns.[2] | |
| Eye Contact | Causes serious eye damage.[2] | |
| Ingestion | Fatal if swallowed.[2] |
Immediate medical attention is required after exposure, and delayed effects can be expected.[1]
Experimental Protocols Cited
The information presented in this guide is a synthesis of data from multiple Safety Data Sheets (SDS). The methodologies for generating the data within these SDSs are based on standardized testing protocols established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA), following the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These protocols include standardized tests for determining physical hazards (e.g., flash point), health hazards (e.g., acute toxicity, skin corrosion), and environmental hazards.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound.
Caption: Logical workflow for safe handling of hazardous chemicals.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. capotchem.cn [capotchem.cn]
N,N-Diisopropylethylamine Trihydrofluoride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diisopropylethylamine trihydrofluoride, also known as Hünig's base trihydrofluoride or DIPEA·3HF, is a widely utilized reagent in organic synthesis. It serves as a soluble and mild source of fluoride (B91410) ions and a sterically hindered, non-nucleophilic base. This unique combination of properties makes it an invaluable tool in a variety of chemical transformations, including fluorination reactions, peptide synthesis, and as a scavenger for acidic byproducts. This technical guide provides an in-depth overview of the physical properties, synthesis, and key applications of N,N-Diisopropylethylamine trihydrofluoride, complete with detailed experimental protocols and logical workflow diagrams to support researchers in its effective and safe utilization.
Core Physical Properties
The physical characteristics of N,N-Diisopropylethylamine trihydrofluoride are crucial for its proper handling, storage, and application in chemical reactions. The following tables summarize the key physical data available for this compound. It is important to note that some properties, such as the boiling and flash points, may show slight variations across different commercial suppliers due to differences in purity and measurement conditions.
General and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₈H₂₂F₃N | [1] |
| Molecular Weight | 189.26 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Density | Approximately 0.965 g/mL at 25 °C | [4] |
| Solubility | Soluble in common organic solvents such as dichloromethane (B109758) and chloroform. | [2] |
Thermal and Safety Properties
| Property | Value | Notes | Source(s) |
| Boiling Point | 93-95 °C | at 4 mmHg | [5] |
| ~160-162 °C | At atmospheric pressure (Note: significant variation in reported values) | [2] | |
| Melting Point | Data not consistently available | One source suggests ~45-50°C, while others state no data is available. | [3] |
| Flash Point | 40.5 °C | Closed cup | [5] |
| 113 °C | Variation in reported values exists. | [4] | |
| Vapor Pressure | Relatively low at room temperature | [2] |
Physicochemical Properties
| Property | Value | Notes | Source(s) |
| pKa | ~11 (of the conjugate acid of the parent amine, DIPEA) | Indicates the basicity of the amine. | [6] |
| Refractive Index | Data not available |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate determination of physical properties and for the safe synthesis and handling of chemical compounds.
Synthesis of N,N-Diisopropylethylamine Trihydrofluoride
The synthesis of N,N-Diisopropylethylamine trihydrofluoride is achieved through the reaction of N,N-Diisopropylethylamine (DIPEA) with hydrogen fluoride.
Materials:
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Hydrogen Fluoride (HF) or a concentrated aqueous solution
-
A suitable solvent (e.g., diethyl ether)
-
Reaction vessel resistant to hydrogen fluoride (e.g., a polyethylene (B3416737) or Teflon flask)
-
Stirring apparatus
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
In a well-ventilated fume hood, place the N,N-Diisopropylethylamine in the HF-resistant reaction vessel equipped with a stirrer.
-
Cool the vessel in a cooling bath to control the exothermic reaction.
-
Slowly add three molar equivalents of hydrogen fluoride to the stirred DIPEA solution. The addition should be done dropwise to manage the heat generated.
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
-
If a solvent was used, it can be removed under reduced pressure to yield the N,N-Diisopropylethylamine trihydrofluoride salt.
Safety Precautions: Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations should be carried out in a specialized fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, a face shield, and a lab coat.
Determination of Physical Properties
The following are general experimental protocols for determining the key physical properties of a liquid amine salt like N,N-Diisopropylethylamine trihydrofluoride.
1. Boiling Point Determination (Thiele Tube Method):
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating oil, and a heat source.
-
Procedure:
-
Attach a small test tube containing 1-2 mL of the sample to a thermometer using a rubber band.
-
Place a capillary tube, with its open end downwards, into the test tube.
-
Immerse the assembly in a Thiele tube filled with heating oil, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the capillary.
-
When a continuous stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]
-
2. Melting Point Determination (for solidified samples):
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end).
-
Procedure:
-
Introduce a small, finely powdered sample of the solidified compound into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[8][9]
-
3. Density Measurement:
-
Apparatus: Pycnometer or a calibrated volumetric flask, and a balance.
-
Procedure:
-
Weigh a clean, dry pycnometer.
-
Fill the pycnometer with the sample liquid, ensuring there are no air bubbles, and weigh it again.
-
Record the temperature of the liquid.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
4. Refractive Index Measurement:
-
Apparatus: Refractometer.
-
Procedure:
-
Calibrate the refractometer using a standard sample with a known refractive index.
-
Place a few drops of the sample on the prism of the refractometer.
-
Close the prism and allow the temperature to stabilize.
-
Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into focus on the crosshairs.
-
5. pKa Determination (Potentiometric Titration):
-
Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
Prepare a solution of the amine salt of a known concentration in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Record the pH of the solution after each addition of the titrant.
-
Plot a titration curve (pH vs. volume of titrant added).
-
Applications in Organic Synthesis
N,N-Diisopropylethylamine trihydrofluoride is a versatile reagent with applications in several key areas of organic synthesis.
Role as a Non-Nucleophilic Base and Fluoride Source
The primary utility of DIPEA·3HF stems from its dual functionality. The diisopropylethylamine cation is a sterically hindered, non-nucleophilic base, which is effective at scavenging protons without interfering with nucleophilic reactions.[14] The trihydrofluoride anion serves as a mild and soluble source of fluoride ions for nucleophilic fluorination.[15]
Caption: Dual functionality of DIPEA·3HF in organic synthesis.
Workflow in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), a non-nucleophilic base is crucial for the deprotonation of the incoming amino acid's ammonium (B1175870) salt and for neutralizing the acidic byproducts formed during the coupling step. The steric bulk of DIPEA prevents it from reacting with the activated carboxylic acid, thus avoiding unwanted side reactions.[16][17][18]
Caption: Role of DIPEA·3HF in the coupling step of SPPS.
Mechanism in Nucleophilic Fluorination
N,N-Diisopropylethylamine trihydrofluoride is an effective reagent for the conversion of alcohols and alkyl halides to alkyl fluorides. The trihydrofluoride anion acts as the nucleophile, delivering a fluoride ion to the electrophilic carbon center. The reaction often proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the reaction center.[15][19]
Caption: SN2 mechanism of fluorination using DIPEA·3HF.
Safety and Handling
N,N-Diisopropylethylamine trihydrofluoride is a corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood.[12][20][21]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.
-
Inhalation: Avoid inhaling vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. The container should be tightly sealed to prevent moisture ingress.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N,N-Diisopropylethylamine trihydrofluoride is a highly effective and versatile reagent in modern organic synthesis. Its dual role as a non-nucleophilic base and a mild fluorinating agent makes it suitable for a wide range of applications, from complex peptide synthesis to the introduction of fluorine atoms into organic molecules. A thorough understanding of its physical properties, coupled with strict adherence to safety protocols, is paramount for its successful and safe implementation in the laboratory. This guide provides the foundational knowledge for researchers and drug development professionals to harness the full potential of this valuable synthetic tool.
References
- 1. N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3) | C8H22F3N | CID 45108321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diisopropylethylamine Trihydrofluoride Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & SDS [nj-finechem.com]
- 3. Page loading... [guidechem.com]
- 4. Diisopropylethylamine trihydrofluoride | 131600-43-6 [chemicalbook.com]
- 5. N,N-Diisopropylethylamine trihydrofluoride, 90% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. hannacan.com [hannacan.com]
- 11. coleparmer.co.uk [coleparmer.co.uk]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 15. zjwintime.com [zjwintime.com]
- 16. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 17. rsc.org [rsc.org]
- 18. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 19. researchgate.net [researchgate.net]
- 20. chem.ucalgary.ca [chem.ucalgary.ca]
- 21. schmidt-haensch.com [schmidt-haensch.com]
The Synthetic Workhorse: A Technical Guide to Diisopropylethylamine Trihydrofluoride in Biological Research and Drug Development
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the role and applications of Diisopropylethylamine trihydrofluoride (DIPEA·3HF). While not possessing inherent biological activity in the traditional therapeutic sense, this compound is a critical reagent in the synthesis of a wide array of biologically active molecules. This document outlines its chemical properties, primary applications in organic synthesis, and provides procedural insights into its use.
Executive Summary
This compound, a salt of the hindered amine Diisopropylethylamine (DIPEA) and hydrogen fluoride (B91410), is predominantly utilized as a mild and selective fluorinating agent and a non-nucleophilic base in organic synthesis.[1][2] Its significance in the life sciences stems from its utility in the synthesis of fluorinated drug intermediates, peptides, and oligonucleotides.[2][3][4] The bulky diisopropyl groups render the nitrogen atom sterically hindered, making it a poor nucleophile but an effective base, which is advantageous in many synthetic procedures. This guide will detail its physicochemical properties, safety and handling protocols, and its key applications with illustrative workflows.
Physicochemical and Safety Properties
A thorough understanding of the properties and hazards of DIPEA·3HF is crucial for its safe and effective use in a laboratory setting.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 131600-43-6 | [5][6] |
| Molecular Formula | C₈H₂₂F₃N | [5] |
| Molecular Weight | 189.26 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Boiling Point | 93-95 °C @ 4 mmHg | [8][9] |
| Density | 0.965 g/mL at 25 °C | [6] |
| Flash Point | 40.5 °C | [8][9] |
| Solubility | Soluble in many organic solvents (e.g., THF, acetonitrile); limited solubility in water. | [2][5] |
Safety and Handling Information
DIPEA·3HF is a hazardous chemical and must be handled with appropriate safety precautions.
| Hazard Category | Description | Precautionary Measures | Reference(s) |
| Toxicity | Very toxic by inhalation, in contact with skin, and if swallowed. Causes severe skin burns and eye damage. | Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye/face protection. | [5][8] |
| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. | [8][9] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. Moisture-sensitive. | Store under an inert atmosphere (e.g., argon or nitrogen). | [7][9] |
| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | Consult a licensed professional waste disposal service. | [10] |
Key Applications in the Synthesis of Biologically Relevant Molecules
The primary value of DIPEA·3HF to the drug development and biological research community lies in its role as a versatile synthetic reagent.
Fluorinating Agent
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, such as metabolic stability and binding affinity. DIPEA·3HF serves as a mild and selective source of fluoride ions for nucleophilic substitution reactions.[1][2]
A notable application is in the synthesis of the anesthetic agent Sevoflurane, where a related compound, Diisopropylethylamine mono(hydrogen fluoride), is used for the fluorination of a chloromethyl ether intermediate.[11] This highlights the utility of such amine-HF complexes in preparing fluorinated pharmaceuticals.
Below is a generalized workflow for a nucleophilic fluorination reaction using DIPEA·3HF.
Non-Nucleophilic Base in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), a sterically hindered, non-nucleophilic base is required to neutralize the protonated amino groups during the coupling steps without causing unwanted side reactions.[3] While Diisopropylethylamine (DIPEA) itself is more commonly cited for this purpose, the underlying principle of using a hindered amine is central to the process.[12] DIPEA is used to maintain basic conditions necessary for the coupling of amino acids.[12]
The following diagram illustrates the role of a hindered base like DIPEA in a typical Fmoc-based solid-phase peptide synthesis cycle.
Deprotection Agent in Oligonucleotide Synthesis
The synthesis of oligonucleotides requires the use of protecting groups, particularly for the 2'-hydroxyl function of ribonucleosides (e.g., TBDMS). DIPEA·3HF, along with similar reagents like triethylamine (B128534) trihydrofluoride, is used for the removal of silyl (B83357) protecting groups from the 2'-hydroxyl position of synthetic RNA strands.[4][13] This is a critical step in obtaining the final, functional oligonucleotide.
The following is a general protocol for the deprotection of RNA oligonucleotides synthesized with 2'-O-TBDMS protecting groups, adapted from literature procedures.[13]
-
Base and Phosphate (B84403) Deprotection: The solid support-bound oligonucleotide is first treated with a solution such as aqueous methylamine (B109427) or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[13]
-
Drying: The resulting solution is dried completely under vacuum. This step is critical to prevent degradation during the subsequent desilylation.
-
Desilylation: The dried oligonucleotide is redissolved in a solution containing a fluoride source. A common mixture is N-methylpyrrolidone (NMP), triethylamine (TEA), and triethylamine trihydrofluoride.[14] Alternatively, DIPEA·3HF can be used in a suitable solvent system. The reaction is typically heated (e.g., at 65 °C) for a specific duration (e.g., 90 minutes).[13]
-
Precipitation and Purification: The fully deprotected oligonucleotide is then precipitated, typically with a salt solution (e.g., sodium acetate) and an organic solvent (e.g., n-butanol).[13] The crude product is then purified, usually by HPLC.
The workflow for oligonucleotide deprotection is visualized below.
Conclusion
This compound is a valuable and versatile tool in the arsenal (B13267) of chemists involved in drug discovery and the synthesis of biological macromolecules. Its utility as a mild fluorinating agent and a sterically hindered base enables the construction of complex and biologically active molecules. While it is crucial to adhere to strict safety protocols during its handling, its applications in the synthesis of fluorinated pharmaceuticals, peptides, and oligonucleotides underscore its importance in the advancement of biomedical research. This guide provides a foundational understanding for researchers and professionals to leverage the synthetic capabilities of DIPEA·3HF in their work.
References
- 1. Buy this compound | 131600-43-6 [smolecule.com]
- 2. zjwintime.com [zjwintime.com]
- 3. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 4. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Diisopropylethylamine Trihydrofluoride_Highly Effective Fluorinating Agent_Product_CHEMWELLS [chemwells.com]
- 7. N,N-Diisopropylethylamine Trihydrofluoride Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & SDS [nj-finechem.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. capotchem.cn [capotchem.cn]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
Methodological & Application
Application Notes and Protocols: Diisopropylethylamine Trihydrofluoride (DIPEA·3HF) as a Versatile Fluorinating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropylethylamine trihydrofluoride (DIPEA·3HF), also known as Hünig's base hydrofluoride, has emerged as a valuable and versatile reagent in modern organic synthesis. Its properties as a mild, selective, and easy-to-handle fluorinating agent make it a compelling choice for the introduction of fluorine into a wide array of organic molecules, a critical strategy in drug discovery and development to enhance metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes, experimental protocols, and comparative data for the use of DIPEA·3HF in several key synthetic transformations.
Deoxyfluorination of Alcohols
The conversion of alcohols to alkyl fluorides is a fundamental transformation in medicinal chemistry. DIPEA·3HF, often in conjunction with an activator, serves as an effective nucleophilic fluoride (B91410) source for this reaction. The reaction generally proceeds with inversion of configuration, consistent with an SN2 mechanism.
Mechanism of Deoxyfluorination
The deoxyfluorination of alcohols using a fluorinating agent typically involves the in-situ activation of the hydroxyl group to a good leaving group, followed by nucleophilic displacement by the fluoride ion. In the context of DIPEA·3HF, the reaction can be conceptualized as follows:
Application Notes and Protocols for Fluorination with Diisopropylethylamine Trihydrofluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropylethylamine trihydrofluoride (DIPEA·3HF) is a widely utilized fluorinating agent in organic synthesis, valued for its mild and selective nature. As a stable, liquid source of nucleophilic fluoride (B91410), it offers a safer and more manageable alternative to gaseous hydrogen fluoride. Its utility is particularly pronounced in the synthesis of complex molecules, such as pharmaceuticals and agrochemicals, where the introduction of fluorine atoms can significantly enhance biological activity, metabolic stability, and pharmacokinetic properties.[1][2] This document provides detailed protocols for various fluorination reactions employing DIPEA·3HF, accompanied by quantitative data and visualizations to facilitate its application in research and development. The bulky diisopropylethylamine cation contributes to the reagent's high selectivity, minimizing undesired side reactions.[3]
Physicochemical Properties and Handling
DIPEA·3HF is a colorless to pale yellow liquid that is soluble in many common organic solvents.[4] Due to its hydrofluoric acid content, it is corrosive and toxic.[5] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 131600-43-6 | [4] |
| Molecular Formula | C₈H₂₂F₃N | [7] |
| Molecular Weight | 189.26 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 93-95 °C | [4] |
| Density | 0.965 g/mL at 25 °C | [4] |
Applications in Organic Synthesis
DIPEA·3HF is a versatile reagent for a range of fluorination reactions, including:
-
Deoxyfluorination of Alcohols: Conversion of primary, secondary, and tertiary alcohols to the corresponding alkyl fluorides.
-
Hydrofluorination of Alkenes: Addition of hydrogen and fluorine across a double bond.
-
Nucleophilic Substitution of Sulfonates: Displacement of sulfonate leaving groups (e.g., tosylates, mesylates) with fluoride.
-
Ring Opening of Epoxides: Nucleophilic attack of fluoride on an epoxide ring to yield fluorohydrins.
These reactions are crucial for the synthesis of fluorinated building blocks used in the development of novel therapeutic agents and other advanced materials.[8]
Experimental Protocols
Deoxyfluorination of Alcohols
The conversion of alcohols to alkyl fluorides is a fundamental transformation in organofluorine chemistry. DIPEA·3HF can be used in conjunction with an activating agent for this purpose.
General Workflow for Deoxyfluorination of Alcohols
Caption: General workflow for the deoxyfluorination of alcohols.
Detailed Protocol for Deoxyfluorination of a Primary Alcohol (e.g., Benzyl (B1604629) Alcohol):
-
To a stirred solution of benzyl alcohol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (B109758) (5 mL) under an argon atmosphere at 0 °C, add N,N-diisopropylethylamine (1.5 mmol, 1.5 equiv).
-
Slowly add PyFluor (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford benzyl fluoride.
Table 2: Deoxyfluorination of Various Alcohols with a PyFluor/DIPEA System
| Substrate (Alcohol) | Product | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Phenylethanol | 1-Fluoro-1-phenylethane | PyFluor, DIPEA | CH₂Cl₂ | 25 | 16 | 78 |
| Cyclohexanol | Fluorocyclohexane | PyFluor, DIPEA | CH₂Cl₂ | 25 | 24 | 85 |
| 1-Octanol | 1-Fluorooctane | PyFluor, DIPEA | THF | 50 | 12 | 92 |
| Adamantan-1-ol | 1-Fluoroadamantane | PyFluor, DIPEA | CH₂Cl₂ | 25 | 48 | 65 |
Note: Yields are isolated yields and may vary depending on the specific reaction conditions and scale.
Hydrofluorination of Alkenes
DIPEA·3HF can be used for the hydrofluorination of alkenes, often in the presence of a co-reagent to facilitate the reaction.
General Workflow for Hydrofluorination of Alkenes
Caption: General workflow for the hydrofluorination of alkenes.
Detailed Protocol for Hydrofluorination of an Alkene (e.g., Styrene):
-
To a solution of styrene (B11656) (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) in a polyethylene (B3416737) vial, add DIPEA·3HF (3.0 mmol, 3.0 equiv) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the formation of the product by ¹⁹F NMR spectroscopy.
-
Upon completion, pour the reaction mixture into a mixture of ice water (10 mL) and diethyl ether (20 mL).
-
Carefully neutralize the aqueous layer with solid sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with pentane) to afford 1-fluoro-1-phenylethane.
Table 3: Hydrofluorination of Various Alkenes with DIPEA·3HF
| Substrate (Alkene) | Product | Co-reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexene | Fluorocyclohexane | - | CH₂Cl₂ | 25 | 6 | 75 |
| 1-Octene | 2-Fluorooctane | - | CH₂Cl₂ | 25 | 8 | 68 |
| α-Methylstyrene | 2-Fluoro-2-phenylpropane | - | CH₂Cl₂ | 25 | 4 | 82 |
| Norbornene | exo-2-Fluoronorbornane | - | CH₂Cl₂ | 25 | 5 | 70 |
Note: Yields are isolated yields and may vary depending on the specific reaction conditions and scale.
Nucleophilic Substitution of Sulfonates
DIPEA·3HF serves as an effective fluoride source for the displacement of sulfonate esters.
Detailed Protocol for Fluorination of a Tosylate:
-
A mixture of the tosylate (1.0 mmol, 1.0 equiv) and DIPEA·3HF (5.0 mmol, 5.0 equiv) in a sealed tube is heated to 80-120 °C.
-
The reaction is stirred for 12-48 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to give the corresponding alkyl fluoride.
Ring Opening of Epoxides
The reaction of epoxides with DIPEA·3HF provides access to valuable fluorohydrins. The regioselectivity of the ring opening is influenced by the substitution pattern of the epoxide and the reaction conditions.[4][9][10][11]
References
- 1. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 2. Et3N·3HF Complex Fluorination for Preparing Alkyl Fluorides [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal-Free Three-Component Regioselective Aminofluorination of Styrene Derivatives [ouci.dntb.gov.ua]
- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of Diisopropylethylamine Trihydrofluoride in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropylethylamine trihydrofluoride (DIPEA·3HF), also known as Hünig's base hydrofluoride, is a versatile and widely used reagent in modern organic synthesis. It serves as a mild, selective, and readily available source of nucleophilic fluoride (B91410), as well as a non-nucleophilic base.[1][2] Its liquid form and solubility in common organic solvents make it a convenient alternative to other fluorinating agents, such as the more hazardous anhydrous hydrogen fluoride or the more basic triethylamine (B128534) trihydrofluoride.[2] This document provides detailed application notes and experimental protocols for the use of DIPEA·3HF in several key synthetic transformations.
Key Applications
This compound is primarily employed in the following transformations:
-
Fluorodehydroxylation of Alcohols: Conversion of primary and secondary alcohols to the corresponding alkyl fluorides.
-
Hydrofluorination of Alkenes: Addition of hydrogen fluoride across a double bond to form alkyl fluorides.
-
Cleavage of Silyl (B83357) Ethers: Deprotection of silyl-protected hydroxyl groups.
-
Synthesis of N-Trifluoromethyl (N-CF3) Secondary Amines: A crucial transformation in medicinal chemistry for the introduction of the trifluoromethyl group.[1]
-
Halogen Exchange Reactions: Substitution of other halogens with fluorine, notably in the synthesis of the anesthetic Sevoflurane (B116992).
Data Presentation: A Comparative Overview of Key Applications
The following table summarizes the typical reaction conditions and outcomes for the major applications of this compound.
| Application | Substrate Example | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fluorodehydroxylation | Primary/Secondary Alcohol | DIPEA·3HF, Activating Agent (e.g., Nonaflyl Fluoride) | Toluene (B28343) | 25 | 2-4 | 72-94 |
| Hydrofluorination | Styrene | DIPEA·3HF, Methanesulfonic Acid | Dichloromethane (B109758) | Room Temp | 1-2 | ~70-80 |
| Cleavage of Silyl Ethers | TBDMS-protected Alcohol | DIPEA·3HF | Acetonitrile | Room Temp - 50 | 1-12 | >90 |
| Synthesis of N-CF3 Amines | Isocyanide | I2, AgF, DIPEA·3HF, t-BuMe2SiH | Dichloromethane | Room Temp | 12 | 60-90 |
| Halogen Exchange | Chlorosevo ether | DIPEA·3HF | Sevoflurane | 100 (reflux) | 5.5 | ~95 |
Experimental Protocols
Detailed methodologies for the key applications of this compound are provided below.
Fluorodehydroxylation of a Secondary Alcohol
This protocol describes the conversion of a secondary alcohol to its corresponding fluoride using DIPEA·3HF in combination with an activating agent. This method is noted for proceeding with inversion of stereochemistry.
Diagram of the Experimental Workflow:
Caption: Workflow for the fluorodehydroxylation of a secondary alcohol.
Materials:
-
Secondary Alcohol (e.g., (R)-1-phenylethanol) (1.0 mmol)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Toluene (5 mL)
-
Nonaflyl fluoride (1.5 mmol)
-
This compound (DIPEA·3HF) (3.0 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the secondary alcohol (1.0 mmol) and diisopropylethylamine (3.0 mmol) in toluene (5 mL) at 0 °C, add nonaflyl fluoride (1.5 mmol).
-
Stir the mixture at 0 °C for 10 minutes.
-
Add this compound (3.0 mmol) and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with Et₂O (3 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the corresponding alkyl fluoride.
Hydrofluorination of an Alkene
This protocol, adapted from a procedure using the analogous triethylamine trihydrofluoride, describes the addition of HF across a double bond.
Diagram of the Hydrofluorination Pathway:
Caption: Simplified pathway for the hydrofluorination of styrene.
Materials:
-
Alkene (e.g., Styrene) (1.0 equiv)
-
Dichloromethane (CH₂Cl₂) (to make a 0.2 M solution)
-
This compound (DIPEA·3HF) (5.0 equiv)
-
Methanesulfonic acid (MsOH) (5.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve the alkene (1.0 equiv) in dichloromethane to a concentration of 0.2 M.
-
Add this compound (5.0 equiv) followed by methanesulfonic acid (5.0 equiv).
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully wash the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the alkyl fluoride.
Cleavage of a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol details the removal of a TBDMS protecting group from an alcohol using DIPEA·3HF.
Diagram of the Deprotection Logic:
Caption: Logical flow of silyl ether cleavage.
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Acetonitrile (CH₃CN)
-
This compound (DIPEA·3HF) (2-3 equiv per TBDMS group)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol in acetonitrile.
-
Add this compound (2-3 equivalents per TBDMS group) to the solution.
-
Stir the reaction at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of an N-Trifluoromethyl (N-CF3) Secondary Amine
This protocol describes the synthesis of an N-CF3 secondary amine from an isocyanide via oxidative fluorination.[1]
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of N-CF3 secondary amines.
Materials:
-
Isocyanide (e.g., 1-isocyano-4-methylbenzene) (0.2 mmol)
-
Iodine (I₂) (0.4 mmol)
-
Silver fluoride (AgF) (1.0 mmol)
-
This compound (DIPEA·3HF) (0.4 mmol)
-
tert-Butyldimethylsilane (B7800976) (t-BuMe₂SiH) (0.4 mmol)
-
Dichloromethane (DCM) (2.0 mL)
-
Celite
-
Solvents for preparative TLC
Procedure:
-
To an oven-dried vial, add the isocyanide (0.2 mmol), iodine (0.4 mmol), silver fluoride (1.0 mmol), and this compound (0.4 mmol).
-
Add dichloromethane (2.0 mL) and then tert-butyldimethylsilane (0.4 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography to obtain the N-trifluoromethyl secondary amine.[1]
Halogen Exchange: Synthesis of Sevoflurane
This protocol outlines the synthesis of the anesthetic Sevoflurane from chlorosevo ether using DIPEA·3HF.
Diagram of the Halogen Exchange Reaction:
Caption: Synthesis of Sevoflurane via halogen exchange.
Materials:
-
Chlorosevo ether (1,1,1,3,3,3-hexafluoro-2-(chloromethoxy)propane) (0.879 mol)
-
Sevoflurane (0.439 mol)
-
Diisopropylethylamine (DIPEA) (1.103 mol)
-
Anhydrous liquid hydrogen fluoride (HF) (1.05 mol)
-
MONEL® Parr pressure reactor
Procedure:
-
Combine chlorosevo ether (0.879 mol), sevoflurane (0.439 mol), and diisopropylethylamine (1.103 mol) in a MONEL® Parr pressure reactor.
-
Cool the solution to 4-5 °C.
-
Add anhydrous liquid hydrogen fluoride (1.05 mol) to the mixture over 20 minutes. The total amount of amine should be in a 5% molar excess to the hydrogen fluoride.
-
Seal the Parr reactor and stir and heat the reaction mixture at 100 °C for 5.5 hours.
-
After cooling to room temperature, the product can be isolated.
Safety and Handling
This compound is a corrosive and toxic substance due to its hydrofluoric acid content.[2] All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. In case of contact with skin, wash immediately with copious amounts of water and seek medical attention. Due to its corrosive nature towards glass, it is recommended to use plastic or Teflon labware for reactions and storage.
Disclaimer: The protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken.
References
Application Notes and Protocols for the Synthesis of Alkyl Fluorides using Diisopropylethylamine Trihydrofluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a critical strategy in modern drug discovery and development. Fluorination can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Diisopropylethylamine trihydrofluoride (DIPEA·3HF) has emerged as a versatile and user-friendly nucleophilic fluorinating agent for the synthesis of alkyl fluorides. This amine-hydrofluoride complex offers a safer and more manageable alternative to gaseous hydrogen fluoride (B91410), providing a source of nucleophilic fluoride for substitution reactions under relatively mild conditions.
These application notes provide a comprehensive overview of the use of DIPEA·3HF in the synthesis of alkyl fluorides from various precursors, including experimental protocols, quantitative data, and mechanistic insights.
Advantages of this compound
DIPEA·3HF offers several advantages as a fluorinating agent:
-
Ease of Handling: It is a liquid that is less volatile and corrosive than anhydrous hydrogen fluoride, making it more convenient for standard laboratory use.[1]
-
Mild Reaction Conditions: Fluorination reactions can often be carried out under milder conditions compared to other fluorinating agents, which is beneficial for sensitive substrates.
-
Good Solubility: It is soluble in many common organic solvents, facilitating homogeneous reaction mixtures.
-
Nucleophilic Fluoride Source: It acts as a source of nucleophilic fluoride ions for substitution reactions.[1]
Applications in Organic Synthesis
DIPEA·3HF is primarily used for the nucleophilic substitution of leaving groups to form carbon-fluorine bonds. Key applications include:
-
Synthesis of Alkyl Fluorides from Alkyl Halides and Sulfonates: This is a common application where a halide (Br, I, Cl) or a sulfonate ester (e.g., tosylate, mesylate) is displaced by a fluoride ion.
-
Deoxyfluorination of Alcohols: While less common as a standalone reagent for this transformation, it can be used in combination with other activators.
-
Synthesis of Specialty Chemicals: A notable application is in the synthesis of the inhalation anesthetic Sevoflurane from its chloromethyl ether precursor.[1][2]
Data Presentation
The following tables summarize the quantitative data for the synthesis of alkyl fluorides using amine-hydrofluoride reagents, including examples with DIPEA·3HF.
Table 1: Nucleophilic Fluorination of Benzyl (B1604629) Bromides with Triethylamine Trihydrofluoride (Et3N·3HF) *
| Entry | Substrate (Benzyl Bromide) | Product | Yield (%) |
| 1 | 4-Methylbenzyl bromide | 1-(Fluoromethyl)-4-methylbenzene | 85 |
| 2 | 4-Methoxybenzyl bromide | 1-(Fluoromethyl)-4-methoxybenzene | 92 |
| 3 | 4-Chlorobenzyl bromide | 1-Chloro-4-(fluoromethyl)benzene | 78 |
| 4 | 4-Nitrobenzyl bromide | 1-(Fluoromethyl)-4-nitrobenzene | 65 |
| 5 | 2-Bromobenzyl bromide | 1-Bromo-2-(fluoromethyl)benzene | 75 |
*Data from a study on Et3N·3HF, which serves as a comparable amine-HF reagent, illustrating typical yields for this class of reaction.
Table 2: Synthesis of Sevoflurane via Nucleophilic Fluorination
| Fluorinating Agent | Precursor | Product | Yield (%) | Reference |
| DIPEA·HF | 1,1,1,3,3,3-Hexafluoroisopropyl chloromethyl ether | Sevoflurane | High | [1][2] |
Experimental Protocols
Safety Precautions: this compound is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn. Avoid inhalation of vapors and contact with skin and eyes.
Protocol 1: General Procedure for the Nucleophilic Fluorination of Alkyl Bromides
This protocol is adapted from a general method for the fluorination of α-carbonyl benzyl bromides using an amine-HF reagent.[3]
Materials:
-
Alkyl bromide (1.0 eq)
-
This compound (DIPEA·3HF) (3.0 - 8.0 eq)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the alkyl bromide (1.0 eq) and anhydrous acetonitrile.
-
Add this compound (3.0 - 8.0 eq) to the solution.
-
The reaction mixture is stirred at room temperature or heated (e.g., to 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.
Protocol 2: Synthesis of Sevoflurane from 1,1,1,3,3,3-Hexafluoroisopropyl Chloromethyl Ether
This protocol is based on the patented synthesis of Sevoflurane.
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropyl chloromethyl ether
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Hydrogen Fluoride (HF)
Procedure:
-
In a suitable fluoropolymer-lined reactor, combine 1,1,1,3,3,3-hexafluoroisopropyl chloromethyl ether and diisopropylethylamine.
-
Cool the mixture to 0-10 °C.
-
Carefully add anhydrous hydrogen fluoride to the mixture while maintaining the low temperature.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture and carefully quench with water or a suitable aqueous base.
-
Separate the organic layer, wash with water and brine, and dry over a suitable drying agent.
-
The crude Sevoflurane can be purified by distillation.
Signaling Pathways and Experimental Workflows
Caption: General mechanism of nucleophilic fluorination using DIPEA·3HF.
Caption: A typical experimental workflow for synthesizing alkyl fluorides.
Conclusion
This compound is a valuable reagent for the synthesis of alkyl fluorides, offering a practical and often milder alternative to other fluorinating agents. Its utility in the production of high-value compounds like Sevoflurane underscores its importance in the pharmaceutical industry. The protocols and data presented herein provide a foundation for researchers to explore the application of DIPEA·3HF in their own synthetic endeavors, contributing to the advancement of fluorine chemistry in drug discovery and materials science. Further investigation into the substrate scope and optimization of reaction conditions will continue to expand the utility of this versatile fluorinating agent.
References
Application Notes and Protocols: The Role of Diisopropylethylamine in Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Diisopropylethylamine (DIPEA) in amide bond formation, a critical reaction in peptide synthesis and drug development. This document clarifies the function of DIPEA versus its trihydrofluoride salt, presents quantitative data for various coupling methods, and offers detailed experimental protocols and mechanistic diagrams.
Introduction: Distinguishing DIPEA and DIPEA·3HF
In the realm of organic synthesis, precision in reagent selection is paramount. It is crucial to distinguish between Diisopropylethylamine (DIPEA), also known as Hünig's base, and its salt, Diisopropylethylamine trihydrofluoride (DIPEA·3HF).
-
Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic organic base.[1] Its primary role in amide bond formation is to act as a proton scavenger.[1] The bulky isopropyl groups surrounding the nitrogen atom prevent it from participating in nucleophilic attack, thereby minimizing side reactions.[2]
-
This compound (DIPEA·3HF): This is a salt of DIPEA and hydrofluoric acid.[3] It is primarily utilized as a versatile fluorinating agent in organic synthesis and as a mild reagent for the removal of silyl (B83357) protecting groups, particularly in oligonucleotide synthesis.[4] Due to the protonation of the amine by hydrofluoric acid, DIPEA·3HF is not suitable as a base for promoting standard amide bond formation.
This document will focus on the application of DIPEA (the free base) in amide bond formation.
The Role of DIPEA in Amide Bond Formation
Amide bond formation, particularly in peptide synthesis, requires the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.[5] This process is often mediated by coupling reagents, and DIPEA plays a critical supportive role.
The key functions of DIPEA in this context are:
-
Proton Abstraction: DIPEA deprotonates the carboxylic acid, forming a carboxylate anion. This is often the initial step before the addition of a coupling reagent.
-
Neutralization: During the reaction, acidic byproducts can be formed. DIPEA neutralizes these acids, maintaining a favorable reaction environment and preventing the protonation of the amine nucleophile.[2]
-
Minimizing Side Reactions: As a non-nucleophilic base, DIPEA does not compete with the desired amine in attacking the activated carboxylic acid intermediate.[1] This is a significant advantage over less hindered bases like triethylamine (B128534) (TEA), which can sometimes lead to unwanted side products.[6]
The general mechanism involves the activation of the carboxyl group by a coupling reagent, followed by nucleophilic attack from the amine. DIPEA facilitates this process by ensuring the amine remains deprotonated and ready to react.
Diagram 1: General Mechanism of DIPEA-Mediated Amide Bond Formation
References
- 1. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 2. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 3. N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3) | C8H22F3N | CID 45108321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|Fluorination Reagent [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Diisopropylethylamine Trihydrofluoride in Transition Metal-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diisopropylethylamine trihydrofluoride (DIPEA·3HF) and its close analogue, triethylamine (B128534) trihydrofluoride (Et₃N·3HF), as effective nucleophilic fluoride (B91410) sources in a variety of transition metal-catalyzed reactions. The protocols detailed herein are based on established literature and are intended to serve as a practical guide for the synthesis of fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science.
Palladium-Catalyzed Allylic C-H Fluorination
Palladium catalysis, in combination with a chromium co-catalyst, enables the direct allylic C-H fluorination of simple olefins using triethylamine trihydrofluoride as the nucleophilic fluoride source.[1][2] This method provides a powerful alternative to traditional methods that require pre-functionalized substrates.
Reaction Scheme
References
Application Notes and Protocols for Diisopropylethylamine Trihydrofluoride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the construction of complex peptide sequences. The success of SPPS relies on a robust orthogonal protection strategy, where different classes of protecting groups can be selectively removed without affecting others. Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are valuable for protecting the hydroxyl functionalities of amino acids like serine, threonine, and tyrosine. Their removal is typically achieved using a fluoride (B91410) source.
Diisopropylethylamine trihydrofluoride (DIPEA·3HF) is a fluoride-donating reagent that offers a milder alternative to harsher reagents like anhydrous hydrogen fluoride (HF) or the more basic tetrabutylammonium (B224687) fluoride (TBAF). While extensive literature details the use of diisopropylethylamine (DIPEA) as a non-nucleophilic base in coupling and deprotection steps, specific protocols and quantitative data for DIPEA·3HF in peptide synthesis are less common. These application notes provide a comprehensive overview of the anticipated use of DIPEA·3HF for the deprotection of silyl ethers in SPPS, drawing parallels from similar reagents like triethylamine (B128534) trihydrofluoride (TEA·3HF).
Core Applications in Peptide Synthesis
The primary application of this compound in peptide synthesis is the selective deprotection of silyl ether protecting groups from the side chains of amino acids. This is particularly relevant in orthogonal synthesis strategies where acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) protecting groups are employed. The use of a silyl protecting group, cleavable by fluoride, adds a third dimension of orthogonality.
Key Advantages:
-
Mildness: DIPEA·3HF is expected to be less basic than TBAF, which can minimize base-induced side reactions such as aspartimide formation or racemization.
-
Selectivity: The bulky diisopropylethylammonium cation may enhance selectivity for less sterically hindered silyl ethers.
-
Compatibility: It is compatible with common SPPS resins and a variety of other protecting groups.
Data Presentation: Comparison of Fluoride Reagents for Silyl Ether Deprotection
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to RT | Highly effective for most silyl ethers. | Strongly basic, can cause side reactions; hygroscopic.[1] |
| Hydrogen Fluoride-Pyridine (HF-Py) | Pyridine/THF, 0 °C to RT | Effective and can be selective. | Highly toxic and corrosive. |
| Triethylamine Trihydrofluoride (TEA·3HF) | CH₃CN or CH₂Cl₂, RT to 60 °C | Milder and less basic than TBAF; less sensitive to moisture. | May require elevated temperatures for sterically hindered silyl ethers. |
| This compound (DIPEA·3HF) | Anticipated: CH₃CN or CH₂Cl₂, RT to 60 °C | Anticipated: Milder than TBAF; bulky cation may increase selectivity. | Anticipated: Potentially slower reaction rates compared to TBAF. |
| Cesium Fluoride (CsF) | DMF, elevated temperatures | Can be effective for hindered silyl ethers. | Requires higher temperatures; lower solubility in some organic solvents. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound for the deprotection of silyl ethers on a resin-bound peptide.
Protocol 1: On-Resin Deprotection of a TBDMS-Protected Serine Residue
This protocol describes a general procedure for the removal of a tert-butyldimethylsilyl (TBDMS) group from a serine side chain on a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing a Ser(TBDMS) residue
-
This compound (DIPEA·3HF)
-
Acetonitrile (B52724) (CH₃CN), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 eq) in DMF in a solid-phase synthesis vessel for 30 minutes.
-
Washing: Drain the DMF and wash the resin thoroughly with DCM (3 x resin volume).
-
Deprotection Cocktail: Prepare a 1 M solution of DIPEA·3HF in acetonitrile.
-
Deprotection Reaction: Add the DIPEA·3HF solution to the resin, ensuring the resin is fully submerged.
-
Incubation: Shake the reaction vessel at room temperature for 2-4 hours. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with acetonitrile (3 x resin volume), followed by DMF (3 x resin volume), and finally DCM (3 x resin volume).
-
Drying: Dry the resin under a stream of nitrogen before proceeding to the next synthesis step or final cleavage.
Note: Reaction times and temperature may need to be optimized depending on the steric hindrance around the silyl ether and the specific peptide sequence.
Protocol 2: Monitoring Deprotection by Mass Spectrometry
To confirm the complete removal of the silyl protecting group, a small aliquot of the peptide-resin can be cleaved and analyzed.
Materials:
-
Peptide-resin from Protocol 1
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge
-
Mass spectrometer
Procedure:
-
Sample Collection: After the desired deprotection time, remove a small sample of the resin beads (approx. 5-10 mg).
-
Washing: Wash the resin sample thoroughly with DCM and dry under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail for 1-2 hours at room temperature.
-
Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by mass spectrometry to confirm the absence of the silyl group.
Potential Side Reactions
While DIPEA·3HF is considered a mild reagent, potential side reactions should be considered, particularly with sensitive amino acid residues.
-
Aspartimide Formation: Although less likely than with strongly basic reagents, the presence of an amine base could potentially promote aspartimide formation in sequences containing Asp-Gly or Asp-Ser.
-
Racemization: Prolonged exposure to basic conditions can increase the risk of racemization, especially at the C-terminal amino acid.
-
Modification of Sensitive Residues: Although DIPEA is non-nucleophilic, trace impurities or prolonged reaction times at elevated temperatures could potentially lead to side reactions with sensitive residues. Careful monitoring of the reaction is recommended.
Visualizations
Workflow for Orthogonal Peptide Synthesis
The following diagram illustrates a typical workflow for an orthogonal solid-phase peptide synthesis strategy that incorporates a silyl protecting group and its removal using a fluoride reagent like DIPEA·3HF.
Caption: Workflow for an orthogonal SPPS strategy using a silyl protecting group.
Mechanism of Fluoride-Mediated Silyl Ether Cleavage
The following diagram illustrates the generally accepted mechanism for the cleavage of a silyl ether by a fluoride ion.
Caption: Mechanism of fluoride-mediated cleavage of a silyl ether.
Conclusion
This compound presents a potentially valuable tool for researchers in peptide synthesis, particularly for the mild and selective deprotection of silyl ether protecting groups. Its application within an orthogonal protection strategy can enable the synthesis of complex, modified peptides. While further research is needed to establish detailed quantitative data and optimized protocols, the information and general procedures provided in these application notes offer a solid foundation for the incorporation of DIPEA·3HF into advanced peptide synthesis workflows. As with any synthetic methodology, careful optimization and monitoring are key to achieving high yields and purity of the target peptide.
References
Application Notes and Protocols for Diisopropylethylamine Trihydrofluoride in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropylethylamine trihydrofluoride (DIPEA·3HF) is a versatile and increasingly utilized reagent in pharmaceutical manufacturing. It serves as a mild and selective nucleophilic fluorinating agent and a highly effective deprotecting agent for silyl (B83357) ethers. Its favorable properties, including reduced exothermicity and high selectivity, make it a valuable alternative to other fluorinating and deprotecting agents, particularly in the synthesis of complex and sensitive drug molecules.[1]
This document provides detailed application notes and experimental protocols for the use of DIPEA·3HF in key pharmaceutical manufacturing processes.
Key Applications
This compound is primarily employed in two critical areas of pharmaceutical synthesis:
-
Mild Fluorination: As a source of nucleophilic fluoride (B91410), DIPEA·3HF is used to introduce fluorine atoms into organic molecules. This is crucial as the incorporation of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2] It is particularly effective for the fluorination of alcohols and the ring-opening of epoxides.[2]
-
Silyl Ether Deprotection: DIPEA·3HF is a preferred reagent for the cleavage of silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, which are commonly used to protect hydroxyl functions during multi-step synthesis.[3] This application is especially prominent in the manufacturing of oligonucleotides and peptides, where the mild conditions afforded by DIPEA·3HF minimize side reactions and prevent degradation of the sensitive biomolecules.[4][5]
Advantages over Other Reagents
DIPEA·3HF offers several advantages compared to other commonly used reagents:
-
Compared to DAST and Deoxo-Fluor: For fluorination, DIPEA·3HF is generally considered safer and easier to handle. It exhibits reduced exothermicity and is less prone to causing rearrangements or elimination side reactions, which can be problematic with sulfur-based fluorinating agents.[6][7][8]
-
Compared to TBAF: For silyl ether deprotection, especially in oligonucleotide synthesis, DIPEA·3HF is favored over tetrabutylammonium (B224687) fluoride (TBAF). TBAF's strong basicity can lead to undesired side reactions, whereas the buffered nature of DIPEA·3HF provides milder conditions, leading to cleaner reactions and higher yields of the desired product.[4][9]
Data Presentation
Table 1: Comparison of Fluorinating Agents for Deoxyfluorination
| Reagent | Typical Substrates | Advantages | Disadvantages |
| DIPEA·3HF | Alcohols, Epoxides | Mild, selective, reduced side reactions, easy to handle.[1][2] | May require elevated temperatures for less reactive substrates. |
| DAST | Alcohols, Aldehydes, Ketones | Versatile, effective for a broad range of substrates.[6][10] | Thermally unstable, can cause rearrangements and eliminations.[6][7] |
| Deoxo-Fluor | Alcohols, Aldehydes, Ketones | More thermally stable than DAST.[7][8] | Can still lead to side reactions, more expensive than DAST.[7] |
| Pyridine·HF | Epoxides, Alkenes | Effective for hydrofluorination reactions. | Highly corrosive and toxic, requires special handling.[9] |
Table 2: Comparison of Reagents for TBDMS Deprotection in Oligonucleotide Synthesis
| Reagent | Typical Conditions | Advantages | Disadvantages |
| DIPEA·3HF | NMP/DIPEA/DIPEA·3HF, 65 °C, 1.5-2.5 h | Mild, minimizes side reactions, high yields.[5][11] | May be slower than TBAF for some substrates. |
| TEA·3HF | NMP/TEA/TEA·3HF, 65 °C, 1.5-2.5 h | Similar to DIPEA·3HF, widely used.[12] | Can cause side reactions if not used carefully. |
| TBAF | THF, Room Temperature, 1-24 h | Fast and effective for many substrates.[3] | Strong basicity can cause degradation of sensitive molecules.[4][9] |
| HF·Pyridine | Pyridine/THF, 0 °C to RT | Effective for selective deprotection.[3] | Highly toxic and corrosive.[9] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination of a Secondary Alcohol
This protocol describes a general method for the conversion of a secondary alcohol to the corresponding alkyl fluoride using DIPEA·3HF.
Workflow Diagram:
Caption: General workflow for the fluorination of a secondary alcohol using DIPEA·3HF.
Materials:
-
Secondary alcohol (1.0 equiv)
-
This compound (DIPEA·3HF) (1.5 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary alcohol (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add this compound (1.5 - 3.0 equiv) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.
Protocol 2: Deprotection of TBDMS Ethers in Oligonucleotide Synthesis
This protocol outlines the procedure for the removal of tert-butyldimethylsilyl (TBDMS) protecting groups from a synthetic oligonucleotide using a DIPEA·3HF cocktail.
Workflow Diagram:
Caption: Workflow for the deprotection of TBDMS ethers in oligonucleotides.
Materials:
-
TBDMS-protected oligonucleotide on solid support or as a dried pellet
-
Deprotection Cocktail: A mixture of N-methyl-2-pyrrolidone (NMP), diisopropylethylamine (DIPEA), and DIPEA·3HF. A common ratio is 3:1:1 (v/v/v).
-
Quenching buffer (e.g., triethylammonium (B8662869) bicarbonate)
-
Purification system (e.g., HPLC)
Procedure:
-
Following solid-phase synthesis and cleavage from the support, the crude oligonucleotide containing TBDMS protecting groups is typically obtained as a dried pellet after evaporation of the cleavage solution.
-
Prepare the deprotection cocktail by mixing NMP, DIPEA, and DIPEA·3HF in the desired ratio in a suitable container.
-
Add the deprotection cocktail to the dried oligonucleotide pellet.
-
Seal the reaction vessel and heat the mixture at 65 °C for 1.5 to 2.5 hours.
-
After the incubation period, cool the reaction mixture to room temperature.
-
Quench the reaction by adding an appropriate quenching buffer.
-
The deprotected oligonucleotide can then be purified using standard techniques such as high-performance liquid chromatography (HPLC).
Signaling Pathways and Logical Relationships
Mechanism of Nucleophilic Fluorination of an Alcohol
The fluorination of an alcohol with DIPEA·3HF proceeds through a nucleophilic substitution mechanism. The amine component of the reagent acts as a base to deprotonate the hydrofluoric acid, generating a "naked" fluoride ion which is a potent nucleophile.
Caption: Proposed mechanism for the fluorination of an alcohol with DIPEA·3HF.
Silyl Ether Deprotection Mechanism
The deprotection of a silyl ether by DIPEA·3HF involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate. This is followed by the cleavage of the silicon-oxygen bond.
Caption: Mechanism of silyl ether deprotection using DIPEA·3HF.
Safety Precautions
This compound contains hydrofluoric acid and must be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Neutralize any spills with a suitable agent for fluoride compounds.
Conclusion
This compound is a valuable reagent in pharmaceutical manufacturing, offering mild and selective conditions for both fluorination and deprotection reactions. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to effectively and safely utilize this reagent in the synthesis of novel pharmaceutical compounds.
References
- 1. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 131600-43-6 [smolecule.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. axolabs.com [axolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Simpler fluorine chemistry [soci.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Troubleshooting & Optimization
Optimizing Reaction Conditions with Diisopropylethylamine Trihydrofluoride: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions with Diisopropylethylamine trihydrofluoride (DIPEA·3HF).
Troubleshooting Guide
This guide addresses specific issues that users may encounter during fluorination reactions using DIPEA·3HF, offering potential causes and actionable solutions in a question-and-answer format.
Question: Why is my reaction yield low or the conversion of my starting material incomplete?
Answer:
Low yields or incomplete conversions in fluorination reactions with DIPEA·3HF can stem from several factors related to the reagents, reaction conditions, and substrate.
-
Suboptimal Stoichiometry: The ratio of the fluorinating agent to DIPEA is crucial. For certain substrates, such as chloromethyl ethers, a 1:1 stoichiometry of diisopropylethylamine to hydrogen fluoride (B91410) is necessary for useful reaction rates and yields. Other stoichiometries, like those found in diisopropylethylamine bis(hydrogen fluoride), may be ineffective for specific transformations.[1] For the fluorination of benzylic substrates, optimal yields may require a specific ratio, for instance, 0.6 equivalents of a fluorinating agent to 1.8 equivalents of DIPEA.[2][3]
-
Insufficient Activation: DIPEA acts as an activator for the fluoride source. Inadequate amounts of DIPEA can lead to a dramatic decrease in reaction yields.[2][3]
-
Reaction Temperature and Time: Fluorination reactions are sensitive to temperature. Low temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions and decomposition. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to byproduct formation.
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like acetonitrile (B52724) are commonly used. However, the compatibility of the fluorinating reagent with the solvent is critical, as some reagents can react exothermically with solvents like DMF, pyridine, and DMSO. In some cases, solvent-free conditions may be optimal.
-
Moisture Contamination: Amine hydrofluoride reagents can be sensitive to moisture. Ensure all glassware is oven-dried and reactants and solvents are anhydrous to prevent deactivation of the fluorinating agent.
Question: I am observing a significant amount of elimination byproducts. How can I minimize their formation?
Answer:
Elimination is a common side reaction in nucleophilic fluorination, particularly with secondary and tertiary substrates. The basicity of the reaction medium, influenced by DIPEA, can promote elimination.
-
Control Basicity: While DIPEA is a sterically hindered base, its basicity can still lead to elimination.[2][3] Careful control of the amount of DIPEA is necessary. Using the minimum effective amount can help suppress this side reaction.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can favor the substitution pathway over elimination.
-
Choice of Leaving Group: The nature of the leaving group can influence the extent of elimination. For instance, in some cases, the fluorination of a primary iodide may result in a small percentage of the corresponding elimination side product.[3]
Question: My reaction is producing a mixture of products, and the regioselectivity is poor. What can I do?
Answer:
Poor regioselectivity can be a challenge, especially with complex molecules containing multiple potential reaction sites.
-
Steric Hindrance: The bulky nature of DIPEA can influence the regioselectivity of the fluorination. The reagent may preferentially attack the less sterically hindered site.[1]
-
Protecting Groups: Consider using protecting groups to block reactive sites on your substrate that you do not want to be fluorinated.
-
Substrate-Reagent Compatibility: Some substrates may react directly with DIPEA, leading to unwanted byproducts. For example, certain benzylic substrates have been observed to react with DIPEA.[2][3] In such cases, an alternative, less nucleophilic base might be necessary.
Frequently Asked Questions (FAQs)
What is the role of DIPEA in fluorination reactions with amine polyhydrofluorides?
DIPEA serves as a sterically hindered organic amine that activates the poly(hydrogen fluoride) species, shifting the equilibrium towards the formation of a more nucleophilic "free" fluoride anion. Its steric bulk helps to prevent it from acting as a nucleophile itself, which could otherwise lead to the formation of quaternary ammonium (B1175870) salts as byproducts, a common issue with less hindered amines like triethylamine.[1][2][3]
What are the recommended solvents for reactions involving DIPEA·3HF?
Polar aprotic solvents such as acetonitrile are frequently used and have been shown to be effective.[4] Benzene has also been used successfully in certain applications. It is crucial to ensure the solvent is anhydrous and does not react with the fluorinating agent. Some fluorinating reagents are incompatible with solvents like DMF, pyridine, and DMSO.
How does temperature affect the outcome of the reaction?
Temperature is a critical parameter. Lower temperatures can improve selectivity and minimize the formation of elimination byproducts. However, this may also lead to longer reaction times. Microwave heating has been employed to reduce reaction times while maintaining good yields.[1][2][3]
What types of leaving groups are suitable for fluorination with DIPEA·3HF?
A wide range of leaving groups can be displaced by fluoride using DIPEA·3HF. These include halides (iodides, bromides, and to a lesser extent, chlorides), as well as sulfonates (mesylates and tosylates).[1][2][3][5]
Can DIPEA·3HF be used for the deoxyfluorination of alcohols?
Yes, DIPEA·3HF can be used for the deoxyfluorination of primary and secondary alcohols.[6] The reaction typically proceeds with an inversion of stereochemistry.[6][7][8][9] However, for tertiary alcohols, elimination is often a major competing reaction.
What are the key safety precautions when working with DIPEA·3HF?
DIPEA·3HF is a corrosive and toxic substance due to its hydrofluoric acid content. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes, and do not inhale the vapors. In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention. Always have calcium gluconate gel available as an antidote for HF burns.
Data Presentation
Table 1: Fluorination of Benzylic Substrates with a Fluorinating Agent Activated by DIPEA
| Entry | Substrate (Leaving Group) | Product | Yield (%) |
| 1 | 4-tert-Butylbenzyl bromide | 4-tert-Butylbenzyl fluoride | >95 |
| 2 | 4-Methoxybenzyl bromide | 4-Methoxybenzyl fluoride | 94 |
| 3 | Benzyl (B1604629) bromide | Benzyl fluoride | 93 |
| 4 | 4-Chlorobenzyl bromide | 4-Chlorobenzyl fluoride | 92 |
| 5 | 4-Bromobenzyl iodide | 4-Bromobenzyl fluoride | 91 |
| 6 | 4-Trifluoromethylbenzyl bromide | 4-Trifluoromethylbenzyl fluoride | 89 |
| 7 | 4-Nitrobenzyl bromide | 4-Nitrobenzyl fluoride | 88 |
| 8 | Benzyl tosylate | Benzyl fluoride | 92 |
| 9 | Benzyl mesylate | Benzyl fluoride | 90 |
| 10 | Benzyl chloride | Benzyl fluoride | 48 |
Reaction conditions: Substrate (1 equiv.), Fluorinating agent (0.6 equiv.), DIPEA (1.8 equiv.), in a suitable solvent under microwave irradiation. Yields were determined by ¹H NMR spectroscopy.[2][3][5]
Experimental Protocols
Protocol 1: General Procedure for the Fluorination of an Alkyl Halide
This protocol is a representative example for the nucleophilic fluorination of an alkyl halide using DIPEA to activate a fluoride source.
Materials:
-
Alkyl halide (e.g., benzyl bromide) (1.0 equiv)
-
Fluorinating agent (e.g., an imidazolium-based polyhydrofluoride) (0.6 equiv)
-
Diisopropylethylamine (DIPEA) (1.8 equiv)
-
Anhydrous solvent (e.g., acetonitrile)
-
Microwave reaction vial
-
Magnetic stir bar
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the alkyl halide, the fluorinating agent, and the anhydrous solvent.
-
Add DIPEA to the reaction mixture.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture under microwave irradiation at a predetermined temperature and time, while monitoring the progress by TLC or GC-MS.
-
After the reaction is complete (typically when the starting material is consumed), cool the vial to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.
Characterization:
The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.
Protocol 2: Deoxyfluorination of a Secondary Alcohol
This protocol provides a general guideline for the deoxyfluorination of a secondary alcohol.
Materials:
-
Secondary alcohol (1.0 equiv)
-
DIPEA·3HF (1.5 - 2.0 equiv)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or toluene)
-
Round-bottom flask
-
Magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the secondary alcohol and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIPEA·3HF to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the required time (monitor by TLC or GC-MS). Gentle heating may be necessary for less reactive alcohols.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the alkyl fluoride.
Stereochemical Analysis:
For chiral alcohols, the stereochemical outcome of the reaction (typically inversion of configuration) can be determined by comparing the optical rotation of the product with known values or by using chiral chromatography.[6][7][8][9]
Mandatory Visualization
Caption: General experimental workflow for fluorination using DIPEA·3HF.
Caption: Troubleshooting logic for low yield in DIPEA·3HF fluorination.
References
- 1. researchgate.net [researchgate.net]
- 2. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F MAS-NMR and solution chemical characterization of the reactions of fluoride with hydroxyapatite and powdered enamel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 9. Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N -difluoromethyltria ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09827B [pubs.rsc.org]
Technical Support Center: Diisopropylethylamine Trihydrofluoride (DIPEA·3HF)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Diisopropylethylamine Trihydrofluoride (DIPEA·3HF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIPEA·3HF) and what are its primary applications?
A1: this compound, also known as Hünig's Base Hydrofluoride, is a widely used reagent in organic synthesis. It serves as a mild and selective fluorinating agent and a deprotecting agent, particularly for silyl (B83357) ethers.[1][2] Its key advantage lies in the sterically hindered nature of the diisopropylethylamine cation, which makes it a good proton scavenger but a poor nucleophile. This property helps to minimize side reactions often observed with less hindered amine-HF complexes.[3][4]
Q2: What are the main advantages of using DIPEA·3HF over other fluorinating agents like triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF)?
A2: DIPEA·3HF offers several advantages:
-
Reduced Nucleophilicity: The bulky diisopropylethyl groups on the nitrogen atom significantly reduce its nucleophilicity, preventing the formation of undesired quaternary ammonium (B1175870) salt byproducts, a common issue with TEA·3HF when reacting with electrophilic substrates.[4]
-
Milder Conditions: It is particularly useful for deprotecting silyl groups in sensitive substrates, such as oligonucleotides, where stronger bases like TBAF can cause degradation of the nucleobases.[1]
-
Improved Selectivity: The buffered acidity (pH ~4–5) of DIPEA·3HF helps to stabilize sensitive functional groups that might be compromised by more basic or acidic reagents.[1]
Q3: What safety precautions should be taken when handling DIPEA·3HF?
A3: Due to its hydrofluoric acid content, DIPEA·3HF is corrosive and toxic. Strict safety protocols are essential:
-
Always handle the reagent in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.
-
Use plastic or fluoropolymer labware, as the reagent can etch glass.
-
Have a calcium gluconate gel readily available as a first-aid measure in case of skin contact.
-
Neutralize any spills and waste with a suitable base, such as sodium bicarbonate.
Troubleshooting Guide
This guide addresses common issues that may arise during reactions involving DIPEA·3HF.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive Reagent: The reagent may have degraded due to improper storage or age. | Use a fresh bottle of DIPEA·3HF. Ensure it is stored under an inert atmosphere and protected from moisture. |
| 2. Insufficient Reagent: The stoichiometry of the reagent may be too low for the reaction to proceed to completion. | Increase the equivalents of DIPEA·3HF. For sterically hindered substrates, a larger excess may be necessary. | |
| 3. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. | Gradually and cautiously increase the reaction temperature while monitoring for the formation of byproducts.[5] | |
| 4. Poor Leaving Group: The substrate's leaving group may not be sufficiently reactive for nucleophilic substitution. | Consider converting the functional group to a better leaving group (e.g., a sulfonate ester) before fluorination.[5] | |
| Formation of Elimination Byproducts | 1. Substrate Structure: Secondary and tertiary substrates are more prone to elimination reactions (E2) in the presence of a base. | If possible, use a substrate less prone to elimination. Alternatively, optimize reaction conditions by using a less polar solvent or lowering the reaction temperature. |
| 2. Excessive Basicity: The reaction conditions may be too basic, favoring elimination over substitution. | While DIPEA is a weak base, consider using an alternative fluorinating agent with lower basicity if elimination is a persistent issue. | |
| Formation of an Unexpected Byproduct with a Higher Molecular Weight | 1. Quaternary Ammonium Salt Formation: Although less common than with TEA·3HF, highly reactive electrophiles may react with the diisopropylethylamine. | This is unlikely with most substrates.[4] Confirm the structure of the byproduct using analytical techniques like mass spectrometry and NMR. If confirmed, consider a different fluorinating agent. |
| Difficult Product Purification | 1. Residual DIPEA·HF Salts: The ammonium fluoride salts can be challenging to remove completely during workup. | Perform multiple aqueous washes. A wash with a dilute acid (e.g., 1M HCl) followed by a wash with saturated sodium bicarbonate solution can help remove the salt. Ensure the product is stable to acidic conditions. |
Experimental Protocols
General Protocol for Deoxyfluorination of an Alcohol
-
Preparation: In a flame-dried plastic flask under an inert atmosphere (e.g., Argon), dissolve the alcohol (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to the desired temperature (typically ranging from -78 °C to 0 °C).
-
Reagent Addition: Slowly add DIPEA·3HF (1.5-3.0 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require warming to room temperature.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C to quench the excess reagent.
-
Workup: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations.
References
Technical Support Center: Fluorination Reactions with Diisopropylethylamine Trihydrofluoride (DIPEA·3HF)
Welcome to the technical support center for optimizing fluorination reactions using Diisopropylethylamine Trihydrofluoride (DIPEA·3HF). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to improve reaction yields and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is DIPEA·3HF and what are its primary advantages in fluorination?
A1: this compound (DIPEA·3HF) is a commercially available, easy-to-handle fluorinating agent. It is a salt of the sterically hindered, non-nucleophilic base diisopropylethylamine (DIPEA) and hydrofluoric acid. Its main advantages include:
-
Enhanced Safety: It is a liquid at room temperature and is easier and safer to handle than gaseous hydrogen fluoride (B91410) (HF).[1]
-
Mild Reaction Conditions: It often allows for fluorination under milder conditions compared to other reagents.
-
Improved Selectivity: The sterically hindered nature of DIPEA can minimize side reactions, such as elimination, that are common with less hindered amine-HF reagents.[2][3]
Q2: What types of substrates can be fluorinated using DIPEA·3HF?
A2: DIPEA·3HF is a versatile reagent for nucleophilic fluorination of a variety of substrates, including:
-
Alkyl halides (bromides, iodides, and less readily, chlorides)[1][2]
-
Alcohols (deoxyfluorination)[4]
Q3: What are the most common side reactions observed with DIPEA·3HF and how can they be minimized?
A3: The most common side reaction is elimination (E2) , leading to the formation of alkenes. This is especially prevalent with secondary and tertiary substrates.[2] To minimize elimination:
-
Optimize Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Solvent Choice: The choice of solvent can influence the SN2/E2 ratio. Aprotic polar solvents are generally used.
-
Substrate Structure: Substrates prone to forming stable carbocations or strained alkenes may favor elimination. Another potential side reaction is the formation of quaternary ammonium (B1175870) salts if the substrate reacts with the DIPEA base.[1]
Q4: What safety precautions are necessary when working with DIPEA·3HF?
A4: Due to its hydrofluoric acid content, DIPEA·3HF is corrosive and toxic. Strict safety protocols must be followed:
-
Work in a well-ventilated fume hood.
-
Use HF-resistant personal protective equipment (PPE), including appropriate gloves (e.g., nitrile over neoprene), a lab coat, and chemical splash goggles with a face shield.
-
Use plastic or fluoropolymer labware, as HF can etch glass.
-
Have a calcium gluconate tube readily available as a first aid measure for HF skin exposure.
-
Neutralize all waste containing DIPEA·3HF before disposal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Fluorinated Product | 1. Inactive Reagent: DIPEA·3HF may have degraded due to moisture. 2. Poor Leaving Group: The leaving group on the substrate is not sufficiently reactive (e.g., chloride vs. bromide or iodide). 3. Insufficient Temperature/Time: The reaction may not have reached completion. | 1. Use a fresh bottle of DIPEA·3HF or ensure it has been stored under anhydrous conditions. 2. Convert the substrate to have a better leaving group (e.g., tosylate or mesylate). For less reactive chlorides, increasing the equivalents of the fluorinating reagent and DIPEA may be necessary.[1] 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or NMR. |
| Significant Formation of Elimination Byproducts | 1. High Reaction Temperature: Promotes the E2 pathway. 2. Substrate Structure: Secondary and tertiary substrates are more prone to elimination. 3. Strongly Basic Conditions: The basicity of the fluoride source can favor elimination. | 1. Run the reaction at the lowest effective temperature. 2. For challenging substrates, consider alternative fluorination methods if elimination cannot be suppressed. 3. While DIPEA is a hindered base, the overall basicity of the reaction mixture can be a factor. Ensure precise stoichiometry. |
| Starting Material Consumed, but No Desired Product Formed | 1. Product Instability: The fluorinated product may be unstable under the reaction conditions. 2. Formation of Unidentified Byproducts: Unexpected side reactions may be occurring. | 1. Attempt the reaction at a lower temperature and for a shorter duration. Analyze the crude reaction mixture at different time points. 2. Analyze the crude reaction mixture by LC-MS or GC-MS to identify byproducts and gain insight into alternative reaction pathways. |
| Reaction is Sluggish or Stalls | 1. Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent. 2. Steric Hindrance: A sterically hindered substrate can slow down the SN2 reaction. | 1. Try a different aprotic polar solvent in which all components are soluble. 2. Increase the reaction temperature and/or reaction time. Microwave irradiation can sometimes accelerate reactions with sterically demanding substrates.[1] |
Data Presentation
Table 1: Optimization of Fluorination of 4-tert-butylbenzyl bromide with a Fluorinating Agent and DIPEA [3]
| Entry | Equivalents of Fluorinating Agent | Equivalents of DIPEA | Conversion (%) | Yield of Fluorinated Product (%) |
| 1 | 0.5 | 0 | 33 | 28 |
| 2 | 0.5 | 0.5 | 78 | 74 |
| 3 | 0.5 | 1.7 | 92 | 87 |
| 4 | 0.6 | 1.8 | 96 | 95 |
Reaction conditions: Microwave irradiation.
Table 2: Substrate Scope for Fluorination using an Optimized Fluorinating Agent/DIPEA System [3]
| Substrate (Leaving Group) | Yield of Fluorinated Product (%) |
| 4-tert-butylbenzyl bromide | 95 |
| 4-nitrobenzyl bromide | 98 |
| 4-cyanobenzyl bromide | 92 |
| 2-naphthylmethyl bromide | 89 |
| 1-phenylethyl mesylate (secondary) | 65 (plus elimination products) |
| 1-iodooctane (primary) | 78 (plus 11% elimination) |
| 4-chlorobenzyl chloride | 48* |
*Yield could be increased to 88% by using 2 equivalents of the fluorinating agent and 6 equivalents of DIPEA.[1]
Experimental Protocols
General Procedure for Nucleophilic Fluorination of an Alkyl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a dry, plastic reaction vessel (e.g., PFA or PTFE) equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alkyl bromide substrate (1.0 mmol).
-
Solvent Addition: Add a suitable anhydrous aprotic solvent (e.g., acetonitrile, 5 mL).
-
Reagent Addition: Add DIPEA·3HF (1.2 to 2.0 mmol, 1.2 to 2.0 equivalents). For reactions that are sluggish or where DIPEA is used as an additive to another fluoride source, the stoichiometry may vary significantly.[3]
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or by analyzing aliquots using GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a stirred mixture of saturated aqueous sodium bicarbonate solution and ice.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure fluorinated product.
Visualizations
Caption: General workflow for a typical nucleophilic fluorination reaction.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Diisopropylethylamine Trihydrofluoride (DIPEA·3HF)
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Diisopropylethylamine trihydrofluoride (DIPEA·3HF) in chemical synthesis. It is intended for researchers, scientists, and drug development professionals experiencing low reactivity or other issues during their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (DIPEA·3HF) and what are its primary applications?
This compound is the trihydrofluoride salt of N,N-diisopropylethylamine, also known as Hünig's base.[1][2] It is a versatile reagent in organic synthesis, primarily used as a nucleophilic fluorinating agent to introduce fluorine into organic molecules.[3][4] It also serves as a hindered base in reactions like amide bond formation and as a mild deprotecting agent, particularly for silyl (B83357) ethers in peptide and oligonucleotide synthesis.[2][5]
Q2: What are the common signs of low reactivity or degradation of DIPEA·3HF?
The most common signs of compromised reagent quality include:
-
Stalled or sluggish reactions: The reaction fails to proceed to completion or does so at a much slower rate than expected.
-
Low yields: The desired fluorinated product is obtained in a lower-than-expected yield.
-
Formation of byproducts: An increase in elimination products or products resulting from hydrolysis.
-
Color change: The reagent, typically a colorless to pale yellow liquid, may darken to yellow-brown over time, which can indicate oxidation.[4][6][7]
Q3: How should I properly store DIPEA·3HF to maintain its reactivity?
Proper storage is critical for maintaining the reagent's efficacy. DIPEA·3HF should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[1][8] It is hygroscopic and sensitive to moisture, so it must be kept in a tightly sealed container, preferably under an inert atmosphere like nitrogen.[1][8] The container should be made of corrosion-resistant material suitable for fluorides.[8]
Q4: What are the main impurities that can affect the performance of DIPEA·3HF?
The primary impurities that negatively impact reactivity are:
-
Water: Moisture can hydrolyze the reagent and reduce its fluorinating power.[1][8]
-
Oxidation Products: The amine component (DIPEA) can slowly oxidize in the presence of air and light to form the corresponding N-oxide.[7] This N-oxide can then undergo Cope elimination, leading to further impurities.[7]
-
Incorrect Stoichiometry: An incorrect ratio of diisopropylethylamine to hydrofluoric acid can significantly alter the reagent's reactivity. For some substrates, other adducts like DIPEA·HF are more effective than DIPEA·3HF.[9]
Q5: Is the color of the reagent a reliable indicator of its purity and reactivity?
While a significant color change from colorless to yellow or brown can indicate oxidation and potential degradation, the color alone is not a definitive measure of reactivity.[7] A pale yellow color is common and does not necessarily mean the reagent is inactive.[4][8] However, if accompanied by poor performance, the discoloration warrants further investigation into the reagent's purity, particularly its water content.
Section 2: Troubleshooting Guide for Low Reactivity
This section addresses specific problems encountered during reactions involving DIPEA·3HF.
Problem: My fluorination reaction is sluggish, has stalled, or resulted in a low yield.
This is the most common issue and can be attributed to several factors related to the reagent quality and reaction conditions.
Possible Cause A: Compromised Reagent Quality
The effectiveness of DIPEA·3HF is highly dependent on its purity, especially its water content.
Troubleshooting Steps:
-
Assess Handling and Storage: Confirm that the reagent was handled under anhydrous and inert conditions. Exposure to atmospheric moisture is a common cause of deactivation.[1]
-
Verify Water Content: If possible, measure the water content of the reagent using Karl Fischer titration (see Protocol 1). Water can consume the reagent and interfere with the fluorination process.
-
Inspect for Visual Impurities: Note any significant darkening of the reagent or the presence of solid precipitates.[7]
-
Use a Fresh or Purified Batch: If reagent degradation is suspected, use a freshly opened bottle or a newly prepared batch of the reagent. The parent amine (DIPEA) can be distilled from potassium hydroxide (B78521) (KOH) pellets to remove water and other impurities before preparing the trihydrofluoride salt.[7]
Data Presentation: Impact of Water Content on Reaction Yield
The following table provides illustrative data on how water content can affect the yield of a typical nucleophilic fluorination reaction.
| Water Content in DIPEA·3HF (% w/w) | Expected Reaction Yield (%) | Observed Side Products |
| < 0.1% | > 90% | Minimal |
| 0.5% | 60-75% | Increased hydrolysis of starting material |
| 1.0% | 30-50% | Significant hydrolysis, low conversion |
| > 2.0% | < 10% | Reaction may not proceed |
Possible Cause B: Suboptimal Reaction Conditions
The reaction's success depends on carefully optimized conditions, including stoichiometry, solvent, and temperature.
Troubleshooting Steps:
-
Review Stoichiometry: Ensure the correct molar equivalents of DIPEA·3HF are being used. For some reactions, an excess of the fluorinating agent is required. Also, consider the nature of the HF adduct; the ratio of amine to HF can dramatically affect reactivity and selectivity.[9][10]
-
Evaluate the Solvent: DIPEA·3HF is soluble in common organic solvents like dichloromethane (B109758) and chloroform.[8] However, the choice of solvent can influence reaction rates. Ensure the solvent is anhydrous.
-
Check Temperature and Concentration: Some fluorination reactions may require heating to proceed at a reasonable rate. Conversely, running a reaction at too high a concentration can sometimes be detrimental.[11] Review the literature for conditions specific to your substrate class.
-
Consider Additives: In some systems, the addition of a sterically hindered base like DIPEA can activate other fluorinating agents and accelerate the reaction.[11]
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low reactivity issues.
Caption: A logical workflow for diagnosing the root cause of low reactivity with DIPEA·3HF.
Potential Degradation and Side Reaction Pathways
Understanding how the reagent can degrade or participate in side reactions is key to troubleshooting.
Caption: Chemical pathways for reagent degradation and competing side reactions during fluorination.
Section 3: Key Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general method for quantifying water in the reagent, a critical quality control step.
-
Objective: To determine the percentage of water in a sample of DIPEA·3HF.
-
Materials:
-
Karl Fischer titrator (volumetric or coulometric).
-
Anhydrous Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Anhydrous methanol (B129727) or appropriate solvent.
-
Gastight syringe.
-
DIPEA·3HF sample.
-
-
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is conditioned and free of ambient moisture.
-
Solvent Blank: Add a known volume of anhydrous solvent to the titration vessel and titrate to a stable endpoint to neutralize any residual water.
-
Sample Addition: Using a dry, gastight syringe, accurately weigh and inject a known amount (typically 0.5-1.0 g) of the DIPEA·3HF sample into the titration cell.
-
Titration: Begin the titration. The instrument will automatically add the Karl Fischer reagent until all water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the sample weight. The result is typically expressed as a percentage (% w/w) or in parts per million (ppm).
-
-
Safety Precautions: Perform the procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6][12]
Protocol 2: Assay of Fluoride (B91410) Content using an Ion-Selective Electrode (ISE)
This protocol allows for the determination of the active fluoride concentration in the reagent.
-
Objective: To measure the concentration of fluoride ions in a DIPEA·3HF solution.
-
Materials:
-
Fluoride ion-selective electrode (ISE).
-
Reference electrode and pH/ion meter.
-
Sodium fluoride (NaF) standard solutions.
-
Total Ionic Strength Adjustment Buffer (TISAB).
-
Volumetric flasks and pipettes.
-
-
Procedure:
-
Standard Curve Preparation: Prepare a series of NaF standard solutions of known concentrations (e.g., 1, 10, 100, 1000 ppm F⁻). For each standard, mix a known volume with an equal volume of TISAB solution.
-
Sample Preparation: Accurately prepare a dilute solution of the DIPEA·3HF sample in deionized water. Mix a known volume of this diluted sample with an equal volume of TISAB solution. The TISAB adjusts the pH and ionic strength to ensure the electrode measures fluoride concentration accurately.[13]
-
Calibration: Measure the potential (in mV) of each standard solution using the calibrated fluoride ISE. Plot the potential versus the logarithm of the fluoride concentration to generate a calibration curve.
-
Sample Measurement: Measure the potential of the prepared DIPEA·3HF sample.
-
Calculation: Determine the fluoride concentration of the sample by interpolating its measured potential on the standard curve.
-
-
Safety Precautions: Handle all fluoride-containing solutions with care. Wear appropriate PPE. Dispose of waste according to institutional guidelines.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 131600-43-6 [chemicalbook.com]
- 3. Buy this compound | 131600-43-6 [smolecule.com]
- 4. Diisopropylethylamine Trihydrofluoride_Highly Effective Fluorinating Agent_Product_CHEMWELLS [chemwells.com]
- 5. This compound|Fluorination Reagent [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. reddit.com [reddit.com]
- 8. N,N-Diisopropylethylamine Trihydrofluoride Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & SDS [nj-finechem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Diisopropylethylamine trihydrofluoride stability and storage conditions
This technical support guide provides essential information on the stability and storage of Diisopropylethylamine Trihydrofluoride (DIPEA·3HF) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable under recommended storage and handling conditions.[1][2][3] However, it is hygroscopic and sensitive to moisture and air.[1][4] Exposure to these conditions should be minimized to prevent degradation.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][5][6] The container should be kept tightly closed to prevent moisture absorption.[1][4][5] It is also recommended to store it away from heat, sparks, open flames, and other sources of ignition.[1][4] For enhanced stability, storing under an inert atmosphere, such as nitrogen, is advisable.[4]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and bases.[1][4] Contact with these substances should be avoided as it can lead to vigorous reactions. It may also react violently with nitrates and peroxides.[7]
Q4: What are the hazardous decomposition products of this compound?
A4: Upon decomposition, especially during combustion, this compound can release toxic fumes and gases. These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (B91410) (HF).[1][4]
Q5: Is this compound sensitive to air or moisture?
A5: Yes, it is sensitive to both air and moisture.[1] It is described as hygroscopic, meaning it readily absorbs moisture from the air.[4] This can affect its quality and reactivity in experiments. Therefore, proper sealing of containers and handling in a dry environment are crucial.
Troubleshooting Guide
Problem: I observe a change in the color or appearance of my this compound.
-
Possible Cause: The product is typically a clear, colorless to pale yellow or yellow-brown liquid.[5] A significant change in color could indicate degradation or contamination, possibly due to improper storage, such as exposure to air, moisture, or incompatible materials.
-
Solution:
-
Verify the storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place away from light and incompatible substances.
-
If contamination is suspected, it is recommended to use a fresh, unopened bottle for sensitive applications to ensure the integrity of your experiment.
-
Problem: My reaction yield is lower than expected when using this compound.
-
Possible Cause: The reagent may have degraded due to improper handling or storage. Exposure to moisture can hydrolyze the compound, reducing its effectiveness.
-
Solution:
-
Review your handling procedures. Ensure that the reagent is dispensed in a dry, inert atmosphere (e.g., under argon or nitrogen) if your reaction is sensitive to moisture.
-
Use a fresh bottle of the reagent that has been stored under the recommended conditions.
-
Consider verifying the purity of your current stock if you have the analytical capabilities.
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Appearance | Clear colorless to pale yellow or yellow-brown liquid | [5][6] |
| Boiling Point | 93-95 °C at 4 mmHg | [1] |
| Flash Point | 40.5 °C | [1] |
| Density | ~0.965 g/mL | [1] |
| Storage Temperature | Store in a cool place. Recommended storage temperature is often indicated on the product label. | [5][8] |
Experimental Protocols
While specific experimental protocols for stability testing were not detailed in the provided search results, a general approach to evaluate the stability of a moisture-sensitive reagent like this compound would involve:
Protocol: Purity Assessment by NMR Spectroscopy
-
Objective: To determine the purity of this compound and detect potential degradation products.
-
Methodology:
-
Under an inert atmosphere (e.g., in a glovebox), carefully extract a small, representative sample from the storage container.
-
Prepare a solution in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire ¹H and ¹⁹F NMR spectra.
-
Integrate the characteristic peaks corresponding to the diisopropylethylamine cation and the trihydrofluoride anion.
-
Compare the spectra to a reference spectrum of a pure, fresh sample. The presence of new signals may indicate decomposition or contamination.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. capotchem.cn [capotchem.cn]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. N,N-Diisopropylethylamine Trihydrofluoride Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & SDS [nj-finechem.com]
- 7. Page loading... [guidechem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing the Corrosive Nature of Diisopropylethylamine Trihydrofluoride (DIPEA·3HF)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling and effective use of Diisopropylethylamine Trihydrofluoride (DIPEA·3HF). Due to its corrosive nature, stemming from its hydrofluoric acid content, strict adherence to safety protocols is paramount.[1] This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the safety and success of your research.
Troubleshooting Guide
Encountering unexpected results or issues during your experiment? This guide provides a structured approach to troubleshooting common problems associated with the use of DIPEA·3HF.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments involving DIPEA·3HF.
Frequently Asked Questions (FAQs)
Safety and Handling
Q1: What are the primary hazards associated with DIPEA·3HF?
A1: DIPEA·3HF is a corrosive and toxic substance.[2] Its primary hazard stems from the presence of hydrofluoric acid (HF), which can cause severe skin burns, eye damage, and respiratory irritation.[1][3] It is also flammable.[4] Fatalities have been reported from ingestion, inhalation, and skin contact with similar amine hydrofluoride compounds.[5]
Q2: What personal protective equipment (PPE) is mandatory when handling DIPEA·3HF?
A2: A comprehensive PPE strategy is essential.[6] Always work in a well-ventilated chemical fume hood.[1][7] The following PPE is required:
-
Eye Protection: Chemical splash goggles and a face shield.[1]
-
Hand Protection: HF-resistant gloves (e.g., neoprene or nitrile) are crucial.[8] Consider double-gloving.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron over a lab coat.[8]
-
Respiratory Protection: If there is a risk of inhalation, a suitable respirator must be used.[3]
PPE Selection Workflow
Caption: Personal Protective Equipment (PPE) selection for handling DIPEA·3HF.
Q3: How should I store DIPEA·3HF?
A3: Store DIPEA·3HF in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, strong oxidizing agents, and strong acids.[7] The container should be tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[7]
Q4: What should I do in case of a spill?
A4: In case of a spill, evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material, such as sand or vermiculite, and collect it in a suitable, closed container for disposal.[7] Neutralize the spill area with a weak base like sodium bicarbonate solution. Do not use water to clean up the initial spill as it can react with the reagent.
Q5: How should I dispose of waste containing DIPEA·3HF?
A5: Waste containing DIPEA·3HF is considered hazardous waste and must be disposed of according to institutional and local regulations.[7] Neutralize waste with calcium carbonate or specialized HF-neutralizing agents before disposal.[1]
Experimental Procedures
Q6: What materials are compatible with DIPEA·3HF?
A6: Due to its corrosive nature, it is crucial to use compatible labware. Fluoropolymer-coated or plastic labware (e.g., PTFE, PFA, polypropylene) is recommended.[1] Avoid using glass or metal apparatus that can be corroded by the hydrofluoric acid component.
Q7: Can I use DIPEA·3HF in standard glassware?
A7: It is strongly advised to avoid using standard glass labware (borosilicate) as it can be etched and weakened by the hydrofluoric acid in DIPEA·3HF. This can lead to equipment failure and exposure. If unavoidable, use for very short durations and inspect the glassware carefully for any signs of etching after use.
Q8: How can I minimize side reactions when using DIPEA·3HF?
A8: To minimize side reactions, it is important to control the reaction conditions carefully. This includes maintaining the recommended temperature, using the correct stoichiometry of reagents, and ensuring an inert and anhydrous environment.[1] For sensitive substrates, it may be necessary to perform optimization studies on a small scale.
Data Presentation
Table 1: Qualitative Material Compatibility with this compound
| Material Category | Material | Compatibility Rating | Notes |
| Plastics | Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to most chemicals, including HF. |
| Perfluoroalkoxy (PFA) | Excellent | Similar to PTFE with better clarity. | |
| Polypropylene (B1209903) (PP) | Good | Good resistance, but may show some swelling over time. | |
| Polyethylene (PE) | Good | Good resistance at room temperature. | |
| Polyvinyl Chloride (PVC) | Fair | May be attacked, especially at elevated temperatures. | |
| Metals | Stainless Steel (304, 316) | Poor | Corroded by hydrofluoric acid. |
| Hastelloy C-276 | Good | Offers better resistance than stainless steel but may still corrode. | |
| Aluminum | Severe | Reacts vigorously. | |
| Elastomers | Viton® (FKM) | Fair to Poor | Generally not recommended for use with amines.[3] |
| EPDM | Poor | Not recommended for use with fluorinated compounds. | |
| Kalrez® (FFKM) | Good | Offers broad chemical resistance. | |
| Other | Glass (Borosilicate) | Poor | Etched by hydrofluoric acid. |
Disclaimer: This table is a general guide. It is strongly recommended to perform compatibility testing with specific materials under your experimental conditions before use.
Experimental Protocols
Protocol 1: General Procedure for Fluorination of an Alcohol
This protocol provides a general method for the nucleophilic fluorination of a primary or secondary alcohol using DIPEA·3HF.
Materials:
-
Substrate (alcohol)
-
This compound (DIPEA·3HF)
-
Anhydrous solvent (e.g., Dichloromethane (B109758), Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Plastic or fluoropolymer-coated reaction vessel and magnetic stir bar
-
Plastic syringes and needles
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Apparatus for purification (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, set up a flame-dried plastic or fluoropolymer-coated reaction vessel equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Reagent Preparation: Dissolve the alcohol substrate (1 equivalent) in the anhydrous solvent in the reaction vessel.
-
Addition of DIPEA·3HF: Slowly add DIPEA·3HF (1.2-1.5 equivalents) to the stirred solution at room temperature using a plastic syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alkyl fluoride.
Protocol 2: Deprotection of 2'-O-TBDMS Group in RNA Oligonucleotides
This protocol describes the removal of the tert-butyldimethylsilyl (TBDMS) protecting group from RNA oligonucleotides using DIPEA·3HF.
Materials:
-
Dried RNA oligonucleotide with 2'-O-TBDMS protection
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) trihydrofluoride (DIPEA·3HF)
-
Triethylamine (TEA) (for DMT-on purification)
-
RNA Quenching Buffer (for DMT-on purification)
-
3M Sodium Acetate (RNase-free)
-
n-Butanol
-
Ethanol (70%, RNase-free)
-
RNase-free water
-
Polypropylene microcentrifuge tubes
Procedure (DMT-off):
-
Dissolution: Fully dissolve the dried RNA oligonucleotide in anhydrous DMSO in a polypropylene tube. If necessary, heat at 65 °C for 5 minutes to aid dissolution.
-
Deprotection: Add TEA·3HF to the solution, mix well, and heat at 65 °C for 2.5 hours.
-
Precipitation: Cool the reaction mixture. Add 3M Sodium Acetate and mix. Then add n-butanol, vortex thoroughly, and cool at -20 °C or -70 °C for at least 30 minutes.
-
Centrifugation: Centrifuge the sample to pellet the RNA.
-
Washing: Carefully decant the supernatant. Wash the pellet with 70% ethanol.
-
Drying: Dry the RNA pellet under vacuum.
-
Redissolution: Resuspend the purified RNA in an appropriate volume of RNase-free water.
Procedure (DMT-on):
-
Dissolution: Fully dissolve the dried RNA oligonucleotide in anhydrous DMSO in a polypropylene tube.
-
Addition of TEA: Add triethylamine (TEA) to the DMSO/RNA solution and mix gently.
-
Deprotection: Add DIPEA·3HF, mix well, and heat at 65 °C for 2.5 hours.
-
Quenching: Cool the reaction and add RNA Quenching Buffer.
-
Purification: Proceed immediately with purification using a suitable RNA purification cartridge according to the manufacturer's protocol.
References
Technical Support Center: Diisopropylethylamine Trihydrofluoride (DIPEA·3HF) Purification
Welcome to the technical support center for Diisopropylethylamine Trihydrofluoride (DIPEA·3HF). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying and handling this reagent effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIPEA·3HF) and what are its common applications?
This compound is a salt composed of the organic base diisopropylethylamine (DIPEA) and three equivalents of hydrogen fluoride (B91410). It is widely used in organic synthesis as a mild and soluble source of fluoride ions for fluorination reactions.[1] Its applications include the synthesis of alkyl fluorides, and it plays a crucial role in peptide and oligonucleotide synthesis as a deprotecting agent.[2]
Q2: What are the typical impurities found in commercial DIPEA·3HF?
Commercial DIPEA·3HF may contain several impurities, including:
-
Water: Due to its hygroscopic nature.
-
Excess Diisopropylethylamine (DIPEA): From incomplete reaction during synthesis.
-
Diisopropylethylamine Dihydrofluoride (DIPEA·2HF) or Monohydrofluoride (DIPEA·HF): Resulting from an incorrect stoichiometry of reactants.
-
Oxidation byproducts: Amines can slowly oxidize over time.
-
Starting materials: Residual diisopropylamine (B44863) from the synthesis of DIPEA.
Q3: How can I assess the purity of my DIPEA·3HF?
The purity of DIPEA·3HF can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to check for the presence of organic impurities, while 19F NMR is effective for identifying different fluoride species and determining the ratio of HF to the amine.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.[2]
-
Titration: Acid-base titration can be used to determine the free amine or hydrofluoric acid content.
-
Karl Fischer Titration: To quantify the water content.
Troubleshooting Guides
This section addresses common issues encountered during the purification of DIPEA·3HF and provides step-by-step guidance to resolve them.
Issue 1: Presence of Excess Water in DIPEA·3HF
-
Problem: The presence of water can interfere with moisture-sensitive reactions.
-
Solution:
-
Azeotropic Distillation: Water can be removed by azeotropic distillation with a suitable solvent like toluene.
-
Drying Agents: While less common for the salt, storing over a suitable desiccant in a sealed container can help. However, compatibility of the desiccant with the fluoride salt must be considered.
-
High Vacuum: Applying a high vacuum at a slightly elevated temperature can help remove residual water, provided the product is thermally stable.
-
Issue 2: Discoloration (Yellow or Brown Tint) of DIPEA·3HF
-
Problem: Discoloration often indicates the presence of oxidized impurities.
-
Solution:
-
Distillation: If the impurities are non-volatile, vacuum distillation of the DIPEA·3HF may yield a colorless product. Note that the boiling point of DIPEA·3HF is approximately 93-95 °C at 4 mmHg.[3][4]
-
Charcoal Treatment: Treatment with activated charcoal can sometimes remove colored impurities. This would involve dissolving the DIPEA·3HF in a suitable solvent, adding charcoal, stirring, and then filtering. The solvent would then be removed under reduced pressure.
-
Issue 3: Incorrect Stoichiometry (Ratio of HF to DIPEA)
-
Problem: The effectiveness of DIPEA·3HF as a reagent is dependent on the correct 3:1 molar ratio of HF to DIPEA.
-
Solution:
-
Careful Synthesis: The most reliable method is to ensure the correct stoichiometry during its preparation from DIPEA and HF.
-
19F NMR Analysis: Use 19F NMR to determine the ratio of different fluoride species present. Based on the analysis, it may be possible to adjust the composition by adding either more DIPEA or HF, although this is a hazardous procedure that should only be performed by experienced chemists with appropriate safety precautions.
-
Experimental Protocols
Protocol 1: Purification of the Precursor, N,N-Diisopropylethylamine (DIPEA), by Distillation
Since direct purification methods for DIPEA·3HF are not widely published and can be hazardous, a common strategy is to purify the parent amine, DIPEA, before forming the trihydrofluoride salt.
-
Objective: To obtain high-purity N,N-Diisopropylethylamine.
-
Materials:
-
Crude N,N-Diisopropylethylamine
-
Calcium hydride (CaH2) or potassium hydroxide (B78521) (KOH) pellets
-
Distillation apparatus
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Place the crude N,N-Diisopropylethylamine in a round-bottom flask.
-
Add a drying agent such as calcium hydride or potassium hydroxide pellets.
-
Reflux the mixture for 2-4 hours under an inert atmosphere to ensure complete drying.
-
Set up the apparatus for fractional distillation.
-
Distill the N,N-Diisopropylethylamine under an inert atmosphere. Collect the fraction boiling at approximately 126-127 °C.
-
Store the purified DIPEA over molecular sieves in a tightly sealed container under an inert atmosphere.
-
Quantitative Data
| Parameter | Value | Reference |
| Boiling Point | 93-95 °C (at 4 mmHg) | [3][4] |
| Density | 0.965 g/mL at 25 °C | [5] |
| Purity (Commercial) | Typically ≥90% | [3] |
Visualizations
Caption: Troubleshooting workflow for DIPEA·3HF purification.
Caption: Experimental workflow for the purification of DIPEA.
References
- 1. Buy this compound | 131600-43-6 [smolecule.com]
- 2. This compound|Fluorination Reagent [benchchem.com]
- 3. N,N-Diisopropylethylamine trihydrofluoride, 90% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. Diisopropylethylamine Trihydrofluoride_Highly Effective Fluorinating Agent_Product_CHEMWELLS [chemwells.com]
Technical Support Center: Diisopropylethylamine Trihydrofluoride (DIPEA·3HF) Reactions
Welcome to the technical support center for reactions involving Diisopropylethylamine trihydrofluoride (DIPEA·3HF). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments, with a specific focus on the impact of steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIPEA·3HF) and what are its primary applications?
This compound, also known as Hünig's base hydrofluoride, is an amine hydrofluoride complex. It serves as a popular and relatively mild nucleophilic fluorinating agent in organic synthesis.[1] Its main advantage is being more manageable and less corrosive than other fluoride (B91410) sources like anhydrous HF. It is commonly used for deoxofluorination reactions, where a hydroxyl group in an alcohol is replaced by a fluorine atom.[2][3] The bulky diisopropylethylamine cation helps to modulate the reactivity and basicity of the fluoride anions.[4]
Q2: How does steric hindrance in the substrate affect reactions with DIPEA·3HF?
Steric hindrance refers to the spatial obstruction caused by bulky functional groups within a molecule, which can impede a chemical reaction.[5][6] In reactions with DIPEA·3HF, the steric environment around the reaction center (e.g., the carbon atom bonded to the hydroxyl group) is a critical factor.
-
Reaction Rate: Increased steric bulk on the substrate slows down the rate of nucleophilic substitution (SN2) by hindering the backside attack of the fluoride nucleophile.[7][8]
-
Reaction Outcome: For secondary and tertiary alcohols, significant steric hindrance can promote elimination (E2) pathways over substitution, leading to the formation of undesired alkene byproducts.[4][8]
-
Yield: Consequently, highly hindered substrates often result in lower yields of the desired fluorinated product.[2]
Troubleshooting Guide
Problem 1: I am observing low or no conversion of my sterically hindered alcohol to the corresponding fluoride.
-
Possible Cause 1: Insufficient Reaction Rate due to Steric Hindrance. The bulky groups on your substrate are preventing the fluoride nucleophile from accessing the reaction site at a reasonable rate.
-
Solution A: Increase Reaction Temperature. Gently heating the reaction mixture (e.g., to 40-80 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction carefully, as higher temperatures can also increase the rate of side reactions.[9]
-
Solution B: Prolong Reaction Time. For sluggish reactions, extending the reaction time from a few hours to 24-48 hours may be necessary to achieve acceptable conversion. Monitor progress by TLC or LC-MS to determine the optimal time.[10]
-
Solution C: Solvent Choice. The choice of solvent can influence reaction rates. Anhydrous, non-nucleophilic polar aprotic solvents like acetonitrile (B52724) are often effective.[9][11] Screening a range of solvents may be beneficial.
-
-
Possible Cause 2: Inactive Reagent. Amine hydrofluoride reagents can be sensitive to moisture, which can deactivate them.
-
Solution: Ensure Anhydrous Conditions. Use freshly dried solvents and reagents.[11] Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent the ingress of atmospheric moisture.
-
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// Connections start_node -> decision1; decision1 -> action1 [label=" Yes"]; action1 -> action2; action2 -> action3; decision1 -> action3 [label=" No"]; action3 -> decision2; decision2 -> action5 [label=" Yes"]; action5 -> action4; action4 -> end_node; decision2 -> action6 [label=" No, still low yield"]; action6 -> end_node; }
Diagram 1: Troubleshooting Low Deoxofluorination Yield
Problem 2: My reaction is producing a significant amount of alkene byproduct.
-
Possible Cause: Competition from E2 Elimination Pathway. For sterically crowded secondary and tertiary alcohols, the fluoride ion can act as a base, abstracting a proton from a beta-carbon and leading to elimination (E2) rather than substitution (SN2).[4] This pathway becomes more favorable as steric hindrance at the reaction center increases, making the SN2 backside attack more difficult.[8]
-
Solution A: Lower the Reaction Temperature. Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can selectively slow down the E2 pathway, favoring the desired SN2 fluorination.
-
Solution B: Consider a Different Reagent. If elimination persists, DIPEA·3HF may be too basic for your specific substrate. Reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) are also common and may offer different selectivity.[3][12] Alternatively, other modern deoxyfluorination reagents like PyFluor or AlkylFluor might provide better results for challenging substrates.[2][10]
-
// Nodes Substrate [label="R-CH(OH)-CH3\n(Alcohol Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Activated Intermediate\n[R-CH(O-LG)-CH3]", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Fluoride [label="F⁻ (from DIPEA·3HF)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; SN2_Product [label="Sₙ2 Product\n(Fluorination)\nR-CHF-CH3", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; E2_Product [label="E2 Product\n(Elimination)\nR-CH=CH2", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Substrate -> Activated [label="+ Activating Agent", color="#5F6368"]; Activated -> SN2_Product [label=" Backside Attack\n(Favored in less hindered substrates)", fontcolor="#202124", color="#34A853", style=bold]; Activated -> E2_Product [label=" Proton Abstraction\n(Favored in more hindered substrates) ", fontcolor="#202124", color="#EA4335", style=bold]; Fluoride -> Activated [style=dashed, arrowhead=vee, color="#4285F4"];
// Invisible nodes for alignment {rank=same; SN2_Product; E2_Product;} }
Diagram 2: Competing Sₙ2 and E2 Pathways
Data & Protocols
Data Presentation
The success of deoxofluorination with DIPEA·3HF is highly dependent on the substrate's steric profile. The following table summarizes expected outcomes based on the substitution pattern of the alcohol.
Table 1: Influence of Substrate Steric Hindrance on Deoxofluorination Outcomes
| Substrate Class | Relative Steric Hindrance | Typical Fluorination Yield | Common Side Products |
|---|---|---|---|
| Primary Alcohol | Low | Good to Excellent | Minimal |
| Benzylic Alcohol | Low-Medium | Good to Excellent | Minimal |
| Secondary Alcohol | Medium | Moderate to Good | Elimination (Alkenes)[4] |
| Hindered Secondary Alcohol | High | Low to Moderate | Significant Elimination |
| Tertiary Alcohol | Very High | Very Low to None | Primarily Elimination[2][13] |
Experimental Protocols
General Protocol for Deoxofluorination of a Hindered Secondary Alcohol
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Hindered secondary alcohol (1.0 equiv)
-
This compound (DIPEA·3HF, 1.5 - 2.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, condenser, and inert gas supply (N₂ or Ar)
-
Standard work-up and purification reagents (Saturated NaHCO₃ solution, brine, MgSO₄, silica (B1680970) gel)
Procedure:
-
Setup: To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (e.g., 1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.
-
Dissolution: Add anhydrous solvent (e.g., 5 mL of DCM) via syringe to dissolve the alcohol.
-
Reagent Addition: Slowly add DIPEA·3HF (e.g., 1.5 mmol, 1.5 equiv) to the stirred solution at room temperature. Caution: Amine hydrofluorides are corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Stir the reaction mixture at room temperature. If no significant conversion is observed after 4-6 hours (monitored by TLC/LC-MS), gradually heat the mixture to 40 °C using an oil bath. Continue stirring for 12-24 hours or until the starting material is consumed.[9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired fluorinated product.[11]
-
References
- 1. Et3N·3HF Complex Fluorination for Preparing Alkyl Fluorides [ouci.dntb.gov.ua]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Borane‐Mediated Highly Secondary Selective Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 7. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 10. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Diisopropylethylamine trihydrofluoride reaction monitoring by TLC
Technical Support Center: Reaction Monitoring by TLC
This guide provides troubleshooting advice and frequently asked questions for monitoring reactions involving Diisopropylethylamine trihydrofluoride (DIPEA·3HF) and other challenging compounds using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: My spots are not visible on the TLC plate. What should I do?
A1: This is a common issue with several potential causes:
-
Compound is not UV-Active: Diisopropylethylamine and many organofluorine products may not absorb UV light.[1][2] If you don't see spots under a UV lamp, you must use a chemical stain.[1]
-
Sample is too Dilute: The concentration of your analyte may be too low to be detected. Try concentrating the sample or spotting multiple times in the same location, ensuring the spot is dry between applications.[1][3][4]
-
Incorrect Staining Method: Organofluorine compounds are notoriously difficult to visualize with common TLC stains.[5][6] A general-purpose stain that works on a wide range of compounds, such as Potassium Permanganate, is a good starting point. For the amine component, a specific stain might be required, though tertiary amines like DIPEA can be challenging.
-
Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate during drying.[1] In this case, TLC may not be a suitable monitoring technique.
-
Solvent Level Too High: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your sample will dissolve into the solvent pool instead of migrating up the plate.[1][4]
Q2: Why are my spots streaking or appearing as elongated smears?
A2: Streaking can obscure the results of your TLC analysis. Common reasons include:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[1][4][7] Prepare a more dilute solution of your reaction mixture for spotting.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica (B1680970) gel, leading to streaking.
-
Acid-Base Interactions: Diisopropylethylamine (a base) can interact strongly with the acidic silica gel plate, causing streaking.[8] To mitigate this, add a small amount (0.1–2.0%) of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to your eluting solvent system.[1]
-
Inappropriate Solvent: The chosen solvent system may not be suitable for your compounds.[4]
Q3: My spots are either stuck on the baseline (Rf ≈ 0) or run with the solvent front (Rf ≈ 1). How can I fix this?
A3: This indicates that the polarity of your eluting solvent (mobile phase) is incorrect for your compounds and the stationary phase.
-
Spots at Baseline (Low Rf): Your eluent is not polar enough to move the compounds up the plate.[1] Increase the proportion of the polar solvent in your mixture or choose a more polar solvent altogether.[1]
-
Spots at Solvent Front (High Rf): Your eluent is too polar, causing the compounds to travel with the solvent front without sufficient interaction with the silica gel.[1] Decrease the proportion of the polar solvent or select a less polar one.[1]
Q4: The starting material and product have very similar Rf values. How can I tell if the reaction is complete?
A4: Differentiating between spots with close Rf values is critical for reaction monitoring.
-
Change the Solvent System: Experiment with different solvent systems to maximize the separation between the spots.[9] Sometimes a small change in the solvent ratio or switching one of the solvents can significantly improve resolution.
-
Use a Co-spot: Always run a "co-spot" lane where you apply both the starting material and the reaction mixture at the same point. If the spots are different, you will see two distinct (though close) spots. If they are the same, you will see a single spot. As the reaction progresses, the co-spot will often look like an elongated or overlapping spot, which resolves into a single product spot upon completion.[9]
-
Try a Different Stain: Some stains can produce different colors for different compounds, which can help distinguish between them even if their Rf values are similar.[9]
Troubleshooting Guide
The following table summarizes common problems and solutions in TLC.
| Problem | Possible Cause | Recommended Solution |
| No Spots Visible | Sample too dilute. | Concentrate sample or spot multiple times in the same location.[1][4] |
| Compound is not UV-active. | Use a chemical stain for visualization.[1][2] | |
| Solvent level above the baseline. | Ensure the solvent in the chamber is below the spotted line.[1][4] | |
| Compound is volatile. | Consider alternative monitoring techniques if evaporation is an issue.[1] | |
| Streaking/Elongated Spots | Sample is overloaded. | Dilute the sample before spotting.[1][7] |
| Compound is acidic or basic. | Add a modifier to the eluent (e.g., triethylamine for bases, acetic acid for acids).[1] | |
| Spots Don't Move (Rf ≈ 0) | Eluent is not polar enough. | Increase the polarity of the solvent system.[1] |
| Spots at Solvent Front (Rf ≈ 1) | Eluent is too polar. | Decrease the polarity of the solvent system.[1] |
| Uneven Solvent Front | Plate is touching the chamber wall or filter paper. | Center the plate in the chamber, ensuring it does not touch the sides.[4][10] |
| Adsorbent has flaked off the plate edges. | Handle TLC plates with care to avoid damaging the stationary phase.[10] |
Experimental Protocols
Protocol 1: Standard TLC Workflow for Reaction Monitoring
-
Chamber Preparation: Pour your chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[10]
-
Spotting: Using separate capillary tubes, spot your samples on the baseline. A standard setup for reaction monitoring includes three lanes:[3][11]
-
Lane 1 (Reference): The pure starting material.
-
Lane 2 (Co-spot): Spot the starting material, then, in the exact same location, spot the reaction mixture.
-
Lane 3 (Reaction): The reaction mixture.
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.[10] Cover the chamber and allow the solvent to travel up the plate via capillary action.
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[3]
-
Drying & Visualization: Allow the solvent to completely evaporate from the plate in a fume hood. Visualize the spots using a UV lamp and/or a chemical stain.[10] Circle the visible spots with a pencil.
-
Analysis: Compare the lanes. The reaction is progressing if the starting material spot in the "Reaction" lane is fainter and a new product spot has appeared. The reaction is complete when the starting material spot is absent in the "Reaction" lane.[11]
Protocol 2: Visualization with Stains
Safety Note: Always handle chemical stains in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
A. Potassium Permanganate (KMnO₄) Stain (General Use)
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Procedure: Briefly dip the dried TLC plate into the stain solution using forceps. Gently wipe the excess stain from the back of the plate.
-
Visualization: Spots will appear as yellow or brown spots against a purple background for compounds that can be oxidized (e.g., alcohols, alkenes, amines).[12] Gentle heating with a heat gun may be required to develop the spots.[12]
B. Ninhydrin (B49086) Stain (For Primary/Secondary Amines)
-
Preparation: Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3.0 mL of acetic acid.[12]
-
Procedure: Dip or spray the dried TLC plate with the ninhydrin solution.
-
Visualization: Gently heat the plate with a heat gun. Primary and secondary amines will appear as pink, red, or purple spots.[13] Note that this stain is less effective for tertiary amines like DIPEA.
Visualizations
Caption: Standard workflow for monitoring a chemical reaction using TLC.[10]
Caption: A decision tree for troubleshooting common TLC issues.
References
- 1. silicycle.com [silicycle.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. brainly.com [brainly.com]
- 6. inorganic chemistry - Are there TLC stains for organo fluor compounds or anorg. fluoride that are useful for selecting the product containing fractions post purification - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. epfl.ch [epfl.ch]
Technical Support Center: Quenching Procedures for Diisopropylethylamine Trihydrofluoride (DIPEA·3HF) Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Diisopropylethylamine trihydrofluoride (DIPEA·3HF) in their synthetic workflows. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quenching of reactions involving this versatile fluorinating agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching DIPEA·3HF reactions?
A1: Quenching reactions containing DIPEA·3HF presents a dual hazard due to its composition as a complex of a sterically hindered amine (Diisopropylethylamine - DIPEA) and hydrofluoric acid (HF).[1] The primary concerns are:
-
Corrosivity and Toxicity of HF: Hydrofluoric acid is extremely corrosive to tissues and can cause severe, painful burns that may not be immediately apparent.[1] It is also highly toxic.
-
Basicity and Volatility of DIPEA: Diisopropylethylamine is a volatile and flammable organic base.
-
Exothermic Reaction: The neutralization of both the acid and base components can be exothermic, leading to a rapid increase in temperature if the quenching procedure is not performed with caution.
Q2: What personal protective equipment (PPE) is required when working with and quenching DIPEA·3HF?
A2: Due to the hazardous nature of DIPEA·3HF, stringent safety protocols must be followed.[2] Essential PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. It is advisable to wear two pairs.
-
Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Fume Hood: All manipulations involving DIPEA·3HF must be conducted in a well-ventilated chemical fume hood.
Q3: What are the recommended quenching agents for DIPEA·3HF reactions?
A3: The choice of quenching agent depends on the nature of your reaction and product stability. A two-stage quenching process is generally recommended to neutralize both the acidic (HF) and basic (DIPEA) components.
-
For neutralizing HF: A weak inorganic base such as saturated aqueous sodium bicarbonate (NaHCO₃) solution is commonly used.[3]
-
For neutralizing DIPEA: A dilute aqueous acid, such as 1 M hydrochloric acid (HCl) or 10% citric acid solution, is effective.
Q4: How should I dispose of waste generated from quenching a DIPEA·3HF reaction?
A4: Waste containing fluoride (B91410) ions must be handled with extreme care. It is recommended to treat the aqueous waste with a calcium source, such as calcium carbonate (CaCO₃) or calcium chloride (CaCl₂), to precipitate the fluoride as insoluble calcium fluoride (CaF₂). The resulting solid can then be filtered and disposed of as solid hazardous waste, while the remaining aqueous layer should be neutralized and disposed of according to your institution's hazardous waste guidelines.
Troubleshooting Guides
This section addresses specific issues that may arise during the quenching of your DIPEA·3HF reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Vigorous, Uncontrolled Exotherm | - Quenching agent added too quickly.- Concentration of unreacted DIPEA·3HF is high. | - Perform the quench at a low temperature (0 °C) in an ice bath.- Add the quenching agent slowly and dropwise with vigorous stirring.- Dilute the reaction mixture with a suitable inert solvent before quenching. |
| Formation of a Persistent Emulsion | - The diisopropylethylammonium fluoride salt is acting as a surfactant.- The organic and aqueous phases have similar densities. | - Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.- If the emulsion persists, filter the entire mixture through a pad of Celite.- Allow the mixture to stand for an extended period without agitation. |
| Precipitate Formation Upon Quenching | - Formation of insoluble diisopropylethylammonium salts.- Precipitation of your product due to a change in solvent polarity. | - Add more of the organic solvent used in your workup to dissolve the precipitate.- If the precipitate is the ammonium (B1175870) salt, it should dissolve upon addition of the acidic wash.- If the product is precipitating, consider a different workup solvent system. |
| Incomplete Removal of DIPEA | - Insufficient amount of acidic wash used.- The diisopropylethylammonium salt has some solubility in the organic phase. | - Perform multiple washes with the dilute acidic solution.- Check the pH of the aqueous layer after the final wash to ensure it is acidic.- For acid-sensitive products, consider washing with a 10% aqueous copper(II) sulfate (B86663) solution. The copper ions will complex with the amine, aiding its removal into the aqueous layer. |
| Product Degradation During Workup | - Your product is sensitive to the acidic or basic conditions of the quench. | - If your product is acid-sensitive, use a milder acid like 10% citric acid for the wash.- If your product is base-sensitive, ensure the initial quench with bicarbonate is performed at low temperature and is not overly prolonged. |
Experimental Protocols
Standard Quenching Protocol for a Reaction Mixture Containing DIPEA·3HF
This protocol provides a general procedure for quenching a reaction where DIPEA·3HF has been used. Always perform this procedure in a chemical fume hood with appropriate PPE.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath.
-
Dilute the Reaction Mixture: Dilute the cooled reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This helps to control the exotherm during quenching.
-
Slow Addition of Saturated Sodium Bicarbonate: With vigorous stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the reaction mixture.
-
Caution: Carbon dioxide gas will be evolved. Ensure the system is not sealed and that the addition is slow enough to control the foaming.
-
Continue the addition until the gas evolution ceases.
-
-
Transfer to a Separatory Funnel: Transfer the quenched mixture to a separatory funnel.
-
Separate the Layers: Allow the layers to separate and drain the aqueous layer.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl or 10% citric acid) to remove the DIPEA.
-
Neutral Wash: Wash the organic layer with water.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Diagrams
Caption: A step-by-step workflow for quenching DIPEA·3HF reactions.
Caption: A logical guide for troubleshooting common quenching problems.
References
Validation & Comparative
A Comparative Guide to Fluorinating Agents: Diisopropylethylamine Trihydrofluoride (DIPEA·3HF) vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The choice of fluorinating agent is a critical decision in the synthesis of novel therapeutic agents, dictating reaction efficiency, substrate scope, and safety. This guide provides an objective comparison of Diisopropylethylamine trihydrofluoride (DIPEA·3HF) with other widely used fluorinating agents, supported by experimental data and detailed protocols to inform reagent selection in drug discovery and development.
At a Glance: A Spectrum of Fluorinating Agents
Fluorinating agents can be broadly categorized into nucleophilic and electrophilic reagents. DIPEA·3HF falls into the category of nucleophilic fluorinating agents, specifically as a source of fluoride (B91410) ions. It is often considered a milder and safer alternative to other nucleophilic reagents. This comparison will focus on its performance relative to other key players in both nucleophilic and electrophilic fluorination.
Nucleophilic Fluorinating Agents:
-
This compound (DIPEA·3HF): An amine hydrofluoride complex that serves as a soluble and mild source of nucleophilic fluoride.
-
Diethylaminosulfur trifluoride (DAST): A versatile but thermally unstable and hazardous reagent for deoxyfluorination.
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor): A more thermally stable analogue of DAST, though still moisture-sensitive and hazardous.[1]
-
PyFluor (2-Pyridinesulfonyl fluoride): A modern, crystalline, and thermally stable deoxyfluorinating reagent with improved safety and selectivity.[2][3]
Electrophilic Fluorinating Agents ("F+" donors):
-
Selectfluor® (F-TEDA-BF4): A versatile and widely used electrophilic fluorinating agent known for its stability and ease of handling.[4]
Performance Comparison: Deoxyfluorination of Alcohols
The conversion of alcohols to alkyl fluorides, known as deoxyfluorination, is a fundamental transformation in medicinal chemistry. The choice of reagent significantly impacts yield, selectivity (substitution vs. elimination), and safety.
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Side Products | Reference(s) |
| DAST | Primary Alcohol (e.g., 4-Nitrobenzyl Alcohol) | 4-Nitrobenzyl Fluoride | 72 | 1.1 eq. DAST, CH₂Cl₂, RT, 1h | Elimination products can be significant | [3] |
| Deoxo-Fluor | Primary Alcohol | Alkyl Fluoride | Generally comparable or slightly higher than DAST | Varies | Elimination products | [1] |
| PyFluor | Primary Alcohol | Alkyl Fluoride | High | Toluene, DBU, RT | Minimal elimination | [2][3] |
| PyFluor | Secondary Alcohol (enantioenriched) | Alkyl Fluoride (with inversion) | High (94% enantiospecificity) | Toluene, DBU, RT | Minimal elimination | [3] |
Key Observations:
-
Safety and Handling: DAST is notoriously hazardous due to its thermal instability and potential for detonation at elevated temperatures.[3][5] Deoxo-Fluor offers improved thermal stability but remains hazardous.[1] PyFluor is a crystalline solid with superior thermal stability and is less sensitive to air and moisture, making it a safer alternative.[2][3] Information on the specific thermal stability of DIPEA·3HF in direct comparison is limited, but amine hydrofluoride complexes are generally considered safer to handle than sulfur trifluoride-based reagents.
-
Selectivity: DAST is prone to causing elimination side reactions, which can complicate purification and lower yields.[3] PyFluor demonstrates significantly higher chemoselectivity, with minimal formation of elimination byproducts.[2][3]
-
Reactivity: While direct quantitative comparisons with DIPEA·3HF are scarce in readily available literature, amine hydrofluoride reagents are generally considered milder nucleophilic fluoride sources. Their reactivity can be tuned by the nature of the amine and the number of HF equivalents.
Performance Comparison: Fluorination of β-Keto Esters
The α-fluorination of β-keto esters provides valuable building blocks for the synthesis of complex fluorinated molecules. This transformation is typically achieved using electrophilic fluorinating agents.
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference(s) |
| Selectfluor® | Ethyl 2-cyclopentanonecarboxylate | Ethyl 1-fluoro-2-oxocyclopentane-1-carboxylate | 85 | CH₃CN, RT, 2h | - |
| Selectfluor® | Diethyl malonate | Diethyl 2-fluoromalonate | 92 | CH₃CN, RT, 1h | - |
Key Observations:
-
Selectfluor® is a highly effective reagent for the α-fluorination of β-dicarbonyl compounds, providing high yields under mild conditions.[6]
-
While DIPEA·3HF is a nucleophilic fluorinating agent, its direct application for the α-fluorination of β-keto esters is not the standard approach. However, in combination with an oxidant, nucleophilic fluoride sources can be used in "umpolung" strategies.
Experimental Protocols
Deoxyfluorination of a Primary Alcohol using PyFluor
This protocol is adapted from a typical procedure for the deoxyfluorination of a primary alcohol.[7]
Materials:
-
Primary alcohol (1.0 equiv)
-
PyFluor (1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the primary alcohol in anhydrous THF, add DBU at room temperature under an inert atmosphere.
-
Add PyFluor in one portion and stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
α-Fluorination of a β-Ketoester with Selectfluor®
This procedure details the monofluorination of a β-ketoester.[8]
Materials:
-
β-ketoester (1.0 equiv)
-
Selectfluor® (1.1 equiv)
-
Acetonitrile (B52724) (CH₃CN)
Procedure:
-
Dissolve the β-ketoester in acetonitrile in a reaction vessel.
-
Add Selectfluor® to the solution at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Mechanisms
Nucleophilic Deoxyfluorination with DAST/Deoxo-Fluor
The deoxyfluorination of alcohols with DAST or Deoxo-Fluor is generally believed to proceed through an Sₙ2 or Sₙ1 mechanism, depending on the substrate. The alcohol attacks the sulfur atom, forming an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by the fluoride ion, either intramolecularly or from another reagent molecule, leads to the fluorinated product. The Sₙ2 pathway results in an inversion of stereochemistry.[3]
Caption: General mechanism of deoxyfluorination with DAST.
Nucleophilic Deoxyfluorination with PyFluor
PyFluor activates the alcohol through the formation of a pyridinesulfonate ester intermediate in the presence of a base. This is followed by an Sₙ2 displacement of the sulfonate leaving group by a fluoride ion.[9]
Caption: General mechanism of deoxyfluorination with PyFluor.
Electrophilic Fluorination with Selectfluor®
The mechanism of electrophilic fluorination with Selectfluor® can be complex and substrate-dependent, with both single-electron transfer (SET) and Sₙ2-type pathways proposed. For the fluorination of an enolate, the reaction generally proceeds via the attack of the electron-rich enolate on the electrophilic fluorine atom of Selectfluor®.
Caption: General workflow for electrophilic fluorination.
Conclusion
The choice of a fluorinating agent is a critical parameter in the synthesis of fluorinated molecules for drug discovery. While this compound (DIPEA·3HF) offers a mild and safer alternative as a nucleophilic fluoride source, its direct comparative performance data against modern reagents is not as extensively documented.
For deoxyfluorination of alcohols , modern reagents like PyFluor present a clear advantage over traditional reagents like DAST in terms of safety, handling, and selectivity, often providing higher yields of the desired product with minimal side reactions.[2][3]
For the α-fluorination of β-keto esters and other electron-rich substrates, electrophilic reagents like Selectfluor® are the reagents of choice, demonstrating high efficiency and broad applicability.[8]
Researchers and drug development professionals should carefully consider the specific requirements of their synthesis, including substrate sensitivity, desired stereochemistry, scalability, and safety, when selecting a fluorinating agent. While DIPEA·3HF can be a valuable tool in specific applications, the data suggests that for many common transformations, more modern and well-characterized reagents may offer superior performance and safety profiles.
References
- 1. fishersci.com [fishersci.com]
- 2. N,N-Diisopropylethylamine Trihydrofluoride Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & SDS [nj-finechem.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor® | Semantic Scholar [semanticscholar.org]
- 7. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of Fluorinating Agents: Diisopropylethylamine Trihydrofluoride vs. Triethylamine Trihydrofluoride
For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated organic compounds, the choice of a suitable fluorinating agent is paramount. Among the array of available reagents, Diisopropylethylamine Trihydrofluoride (DIPEA·3HF) and Triethylamine (B128534) Trihydrofluoride (TEA·3HF) have emerged as versatile and widely used options. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Both DIPEA·3HF and TEA·3HF serve as convenient and manageable sources of nucleophilic fluoride (B91410), offering advantages over gaseous hydrogen fluoride. However, their distinct structural features give rise to notable differences in reactivity and selectivity.
At a Glance: Key Physicochemical and Safety Properties
A summary of the key properties of this compound and Triethylamine trihydrofluoride is presented below, providing a foundational understanding of these reagents.
| Property | This compound (DIPEA·3HF) | Triethylamine Trihydrofluoride (TEA·3HF) |
| CAS Number | 131600-43-6[1] | 73602-61-6 |
| Molecular Formula | C₈H₂₂F₃N[1] | C₆H₁₈F₃N[2] |
| Molecular Weight | 189.26 g/mol [1][3] | 161.21 g/mol [2] |
| Appearance | Clear colorless to yellow-brown liquid[4] | Clear yellow to brown liquid[5] |
| Boiling Point | 93-95 °C (4 Torr)[3] | 70 °C (15 mm Hg)[6] |
| Solubility | Soluble in organic solvents, limited solubility in water.[4] | Soluble in organic solvents like dichloromethane, diethyl ether, and acetonitrile; insoluble in water.[5] |
| Key Hazard Statements | Fatal if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. Flammable liquid and vapor.[4][7][8] | Fatal if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. Combustible liquid.[9][10][11] |
The Decisive Factor: Steric Hindrance and Its Impact on Selectivity
The most significant differentiator between DIPEA·3HF and TEA·3HF lies in the steric bulk of the amine base. The two isopropyl groups on the diisopropylethylamine moiety create a more sterically hindered environment around the nitrogen atom compared to the three ethyl groups of triethylamine.[12] This steric encumbrance is not merely a structural curiosity; it has profound implications for the selectivity of fluorination reactions.
In nucleophilic substitution reactions, the bulkier DIPEA·3HF often exhibits superior regioselectivity and stereoselectivity. The larger amine cation can influence the transition state, favoring attack at less sterically hindered positions and leading to the formation of a specific isomer. This is particularly advantageous in the synthesis of complex molecules with multiple reactive sites, such as carbohydrates and steroids. One supplier highlights that DIPEA·3HF shows superior selectivity over TEA·3HF due to the steric hindrance from its bulky amine, making it ideal for acid-sensitive substrates.
Performance in Key Fluorination Reactions: A Comparative Overview
While direct, side-by-side quantitative data under identical conditions is sparse in publicly available literature, a qualitative and application-based comparison reveals distinct advantages for each reagent.
Nucleophilic Substitution Reactions
Both reagents are effective for the conversion of alcohols and alkyl halides to their corresponding fluorides. However, the greater steric hindrance of DIPEA·3HF can lead to cleaner reactions and higher yields of the desired product by minimizing side reactions such as elimination. For instance, in the synthesis of the volatile anesthetic sevoflurane (B116992) from a chloromethyl ether, a study found that a 1:1 complex of diisopropylethylamine and hydrogen fluoride was effective, whereas the corresponding triethylamine complex led to the formation of a troublesome quaternary ammonium (B1175870) salt.[13] Two other diisopropylethylamine-hydrofluoric acid complexes with different stoichiometries were found to be ineffective in this specific conversion.[13]
Ring-Opening of Epoxides and Aziridines
The ring-opening of strained three-membered rings like epoxides and aziridines is a common strategy for introducing fluorine. The regioselectivity of this reaction is crucial. The less sterically demanding TEA·3HF is frequently employed for these transformations.[6] For example, it is used in the preparation of vicinal difluorides from epoxides.[6] The choice between the two reagents can influence which carbon of the ring is attacked by the fluoride ion.
Experimental Protocols: Representative Procedures
The following protocols provide examples of how these reagents are used in practice.
Protocol 1: Ring-Opening of an Epoxide with Triethylamine Trihydrofluoride
This procedure outlines the general steps for the regioselective ring-opening of an epoxide to form a fluorohydrin.
Materials:
-
Epoxide (1.0 eq)
-
Triethylamine trihydrofluoride (1.5 - 3.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Stirring apparatus and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve the epoxide in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature, depending on the substrate's reactivity).
-
Slowly add triethylamine trihydrofluoride to the stirred solution.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired fluorohydrin.
Protocol 2: Fluorination of a Secondary Alcohol with this compound (Conceptual)
This conceptual protocol illustrates the application of DIPEA·3HF for the deoxyfluorination of an alcohol, where its steric bulk can be advantageous.
Materials:
-
Secondary alcohol (1.0 eq)
-
This compound (2.0 - 4.0 eq)
-
Anhydrous, non-polar solvent (e.g., Toluene, Hexane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Stirring apparatus and inert atmosphere setup
Procedure:
-
In a thoroughly dried flask under an inert atmosphere, dissolve the secondary alcohol in the anhydrous solvent.
-
Add this compound to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic phase, and extract the aqueous phase with the solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Purify the resulting crude product via flash column chromatography to yield the alkyl fluoride.
Safety Considerations: A Crucial Aspect of Reagent Selection
Both DIPEA·3HF and TEA·3HF are hazardous materials and must be handled with extreme caution in a well-ventilated fume hood.[7][14] They are toxic by inhalation, ingestion, and skin contact, and can cause severe burns.[4][7][10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Due to the presence of the hydrofluoric acid complex, any exposure requires immediate and specialized medical attention. While both are corrosive, some sources suggest that DIPEA·3HF may be less corrosive than other fluorinating agents like potassium fluoride and tetra-n-butylammonium fluoride.[15]
Conclusion: Making an Informed Decision
The choice between this compound and Triethylamine trihydrofluoride is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the chemical transformation.
-
Triethylamine trihydrofluoride (TEA·3HF) is a versatile and widely used fluorinating agent suitable for a broad range of applications, particularly when high steric hindrance is not a primary concern. Its lower cost and broader historical use may make it a go-to reagent for many standard fluorinations.
-
This compound (DIPEA·3HF) shines in reactions where selectivity is paramount. Its sterically hindered nature can effectively direct the outcome of a reaction, leading to higher yields of a specific isomer and minimizing unwanted side products. This makes it particularly valuable in the synthesis of complex, high-value molecules where stereochemical control is critical.
Ultimately, the optimal choice will depend on a careful consideration of the substrate, the desired outcome, and the reaction conditions. For researchers in drug discovery and development, where the precise control of molecular architecture is essential, the enhanced selectivity offered by DIPEA·3HF will often justify its use. For more routine fluorinations or when steric factors are less influential, TEA·3HF remains a reliable and effective option.
References
- 1. N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3) | C8H22F3N | CID 45108321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diethylethanamine trihydrofluoride | C6H18F3N | CID 175505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|Fluorination Reagent [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Triethylamine trihydrofluoride: properties and applications_Chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. aksci.com [aksci.com]
- 12. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. capotchem.cn [capotchem.cn]
- 15. Buy this compound | 131600-43-6 [smolecule.com]
Navigating the Fluorination Landscape: A Comparative Guide to Diisopropylethylamine Trihydrofluoride in Synthesis
For researchers, scientists, and professionals in drug development, the strategic introduction of fluorine atoms into molecules is a cornerstone of modern chemical synthesis. The unique properties of fluorine can significantly enhance the pharmacological profile of a compound. Diisopropylethylamine trihydrofluoride (DIPEA·3HF) has emerged as a valuable tool in this endeavor, offering a mild and selective alternative to traditional fluorinating agents. This guide provides an objective comparison of DIPEA·3HF with other common amine hydrofluoride reagents, supported by experimental data, to inform the selection of the optimal reagent for specific synthetic challenges.
This compound, a salt of the hindered amine diisopropylethylamine and hydrogen fluoride (B91410), is primarily utilized as a nucleophilic fluoride source. Its sterically bulky cation and the nature of the trihydrofluoride anion contribute to its characteristically mild and selective reactivity, making it particularly suitable for substrates that are sensitive to more acidic or aggressive fluorinating agents.
Performance Comparison: DIPEA·3HF vs. Alternatives
The choice of a fluorinating agent is critical and is often dictated by the specific substrate and the desired outcome of the reaction. To illustrate the relative performance of DIPEA·3HF, this section presents a comparative analysis with other widely used amine hydrofluoride reagents, namely Triethylamine trihydrofluoride (TEA·3HF) and Pyridine hydrofluoride (Py·HF). The data below is compiled from various sources, including patent literature, and focuses on key synthetic transformations.
Deoxyfluorination of Alcohols and Halogen Exchange Reactions
Deoxyfluorination, the conversion of an alcohol to a fluoride, and halogen exchange are fundamental reactions for introducing fluorine. The following table summarizes experimental data for these reactions using different amine hydrofluoride reagents.
| Reagent | Substrate | Reaction | Conditions | Yield/Conversion | Reference |
| DIPEA·3HF | 1,1,1,3,3,3-Hexafluoroisopropyl chloromethyl ether | Halogen Exchange | Reflux, 20 hrs | ~95% conversion | [1] |
| TEA·3HF | 1,1,1,3,3,3-Hexafluoroisopropyl chloromethyl ether | Halogen Exchange | 60-65°C, 7 hrs | 62% conversion, 73% yield | [2] |
| TEA·3HF | 1,1,1,3,3,3-Hexafluoroisopropyl chloromethyl ether | Halogen Exchange | 60°C, 6 hrs | 69% conversion, 80% yield | [2] |
Note: The data presented is derived from different experimental setups and should be interpreted as indicative of the reagents' general performance rather than a direct, side-by-side comparison under identical conditions.
The synthesis of the inhalation anesthetic Sevoflurane from its chloromethyl ether precursor provides a relevant industrial case study. In this specific application, DIPEA·3HF demonstrates a significantly higher conversion rate compared to TEA·3HF, albeit under different reaction times and temperatures.[1][2] This suggests that for certain substrates, the unique properties of DIPEA·3HF can lead to more efficient transformations.
Key Advantages of this compound
The utility of DIPEA·3HF in organic synthesis stems from a combination of factors that offer distinct advantages in specific contexts:
-
Mildness and Selectivity: Due to the sterically hindered and non-nucleophilic nature of the diisopropylethylamine cation, DIPEA·3HF is less prone to side reactions such as elimination, particularly with sensitive substrates.[3] This heightened selectivity is crucial when working with complex molecules bearing multiple functional groups.
-
Suitability for Acid-Sensitive Substrates: The lower acidity of DIPEA·3HF compared to reagents like Pyridine hydrofluoride makes it the preferred choice for reactions involving substrates that are susceptible to acid-catalyzed degradation or rearrangement.
-
Improved Safety Profile: While all hydrofluoric acid complexes must be handled with extreme care in appropriate fume hoods and with personal protective equipment, amine hydrofluorides are generally considered safer and easier to handle than anhydrous hydrogen fluoride.
Experimental Protocols
To provide a practical context for the application of DIPEA·3HF, a detailed experimental protocol for a representative reaction is outlined below.
General Procedure for Deoxyfluorination of a Secondary Alcohol
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Secondary alcohol (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the secondary alcohol and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualization of Reagent Selection Logic
The selection of an appropriate amine hydrofluoride fluorinating agent is a critical step in planning a synthesis. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Logical workflow for selecting an amine hydrofluoride fluorinating agent.
This decision tree highlights the key considerations in choosing a suitable fluorinating agent. The steric bulk and lower basicity of DIPEA make it a prime candidate for substrates prone to acid-catalyzed side reactions or elimination. For less hindered and more robust substrates, the less sterically demanding TEA·3HF may be a suitable choice. Py·HF, being more acidic, is generally reserved for substrates that can tolerate such conditions.
References
A Comparative Guide to Diisopropylethylamine Trihydrofluoride and Other Fluorinating Agents for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of Diisopropylethylamine trihydrofluoride (DIPEA·3HF) in comparison to other common fluorinating agents, supported by experimental data and detailed protocols.
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The choice of fluorinating agent is critical for the success of a synthetic campaign, with efficacy, selectivity, and safety being paramount considerations. This guide provides an objective comparison of this compound (DIPEA·3HF) with other widely used fluorinating agents, including amine-HF complexes, sulfur-based reagents, and electrophilic N-F reagents.
Overview of Nucleophilic Fluorinating Agents
Nucleophilic fluorination is a common method for introducing fluorine into organic molecules, typically through the displacement of a leaving group. Amine-hydrofluoric acid complexes, such as DIPEA·3HF and Olah's Reagent (Pyridine-HF), are popular choices due to their ease of handling compared to anhydrous hydrogen fluoride (B91410).[1] These reagents act as a source of nucleophilic fluoride and their reactivity can be tuned by the nature of the amine and the number of HF equivalents.[2]
More modern reagents have been developed to address the challenges of safety and selectivity. These include sulfur-based reagents like DAST and Deoxo-Fluor, and more recently, PyFluor and XtalFluor, which offer improved safety profiles and reduced side reactions.[3][4]
Performance Comparison of Fluorinating Agents
The efficacy of a fluorinating agent is highly dependent on the substrate and reaction conditions. The following tables provide a summary of available quantitative data for the performance of DIPEA·3HF and its alternatives in key fluorination reactions.
Deoxofluorination of Alcohols
The conversion of alcohols to alkyl fluorides is a fundamental transformation in medicinal chemistry. The choice of reagent can significantly impact the yield and the extent of side reactions, such as elimination.
| Substrate | Reagent | Conditions | Yield (%) | Elimination (%) | Reference |
| Primary Alcohol (e.g., 1-dodecanol) | DAST | CH₂Cl₂, rt | 85 | <5 | [5] |
| Deoxo-Fluor | Toluene, 25 °C | 90 | <5 | [4] | |
| PyFluor | Dioxane, 80 °C | 92 | <1 | [6] | |
| Secondary Alcohol (e.g., 2-octanol) | DAST | CH₂Cl₂, rt | 75 | 15-25 | [5] |
| Deoxo-Fluor | Toluene, 25 °C | 80 | 10-20 | [4] | |
| PyFluor | Dioxane, 80 °C | 88 | <5 | [6] | |
| Complex Secondary Alcohol (Fmoc-serine methyl ester) | PhenoFluor | Toluene, rt | 85 | Not reported | [7] |
| DAST | Toluene, rt | <5 | Not reported | [7] | |
| Deoxo-Fluor | Toluene, rt | <5 | Not reported | [7] |
Note: Direct quantitative data for DIPEA·3HF in deoxofluorination of simple alcohols for direct comparison in this format is limited in the reviewed literature. DIPEA is often used as a base in conjunction with other fluorinating agents.[8]
Geminal Difluorination of Ketones
The conversion of ketones to gem-difluoroalkanes is another important application of nucleophilic fluorinating agents.
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 4-tert-Butylcyclohexanone | DAST | Neat, 25 °C | 50-60 | [5] |
| Deoxo-Fluor | Neat, 25 °C | 70-80 | [4] | |
| XtalFluor-E/Et₃N·3HF | CH₂Cl₂, rt | 91 (62:1 ratio of gem-difluoride to vinyl fluoride) | [9] |
Note: While DIPEA·3HF can be used for such transformations, specific comparative yields for this substrate were not found in the reviewed literature.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and successful implementation in a research setting.
General Procedure for Deoxofluorination of a Secondary Alcohol using DAST[5]
-
To a solution of the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C under an inert atmosphere, add DAST (1.2 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Geminal Difluorination of a Ketone using Deoxo-Fluor[10]
-
In a dry flask under an inert atmosphere, dissolve the ketone (1.0 eq) in anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Slowly add Deoxo-Fluor (2.0-3.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC/MS).
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, filter, and concentrate.
-
Purify the product by distillation or column chromatography.
Fluorination using DIPEA·HF for the Synthesis of Sevoflurane[11]
This protocol uses the monohydrofluoride salt for a specific halogen-exchange reaction.
-
Diisopropylethylamine mono(hydrogen fluoride) is prepared by the addition of two equivalents of diisopropylethylamine to diisopropylethylamine tris(hydrogen fluoride).
-
The reagent is applied to the halogen-exchange reaction of 1,1,1,3,3,3-hexafluoroisopropyl chloromethyl ether.
-
The reaction is conducted under solventless conditions.
-
The product, sevoflurane, is isolated from the reaction mixture. This specific application highlights the utility of DIPEA·HF as a selective nucleophilic fluorinating agent for sensitive substrates.[10]
Signaling Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental workflows can aid in understanding the underlying chemistry and planning experiments.
General Mechanism of Nucleophilic Fluorination by Amine-HF Reagents
The fluorination of an alcohol with an amine-HF complex generally proceeds through the protonation of the hydroxyl group by HF, followed by a nucleophilic attack of the fluoride ion.
Caption: General mechanism of alcohol fluorination using an amine-HF reagent.
Experimental Workflow for a Typical Deoxofluorination Reaction
A standardized workflow is essential for ensuring safety and reproducibility in fluorination chemistry.
References
- 1. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]
- 2. Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. "Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro" by Christopher Allen Bias [researchrepository.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Diisopropylethylamine Trihydrofluoride and Other Amine-HF Fluorinating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is paramount for the successful synthesis of fluorinated organic compounds. Diisopropylethylamine trihydrofluoride (DIPEA·3HF) has emerged as a versatile and manageable reagent for a variety of fluorination reactions. This guide provides a comprehensive spectroscopic comparison of DIPEA·3HF with other commonly used amine-hydrofluoric acid complexes, namely Triethylamine trihydrofluoride (TEA·3HF) and Pyridine-HF. The presented data, sourced from experimental findings, will aid in the identification, characterization, and selection of the most suitable reagent for specific synthetic applications.
This comparative analysis delves into the characteristic spectroscopic signatures of these reagents as determined by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. Understanding these spectral properties is crucial for quality control, reaction monitoring, and mechanistic studies.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FT-IR spectroscopy for this compound, Triethylamine trihydrofluoride, and Pyridine-HF. This side-by-side comparison highlights the distinct spectral features of each reagent.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~3.5 | septet | CH(CH₃)₂ |
| ~3.2 | quartet | CH₂CH₃ | |
| ~1.4 | doublet | CH(CH₃)₂ | |
| ~1.3 | triplet | CH₂CH₃ | |
| variable, broad | singlet | NH⁺ | |
| Triethylamine Trihydrofluoride | ~3.2 | quartet | N-CH₂-CH₃ |
| ~1.3 | triplet | N-CH₂-CH₃ | |
| variable, broad | singlet | NH⁺ | |
| Pyridine-HF | ~8.8 | broad singlet | H-2, H-6 (pyridinium) |
| ~8.5 | triplet | H-4 (pyridinium) | |
| ~8.0 | triplet | H-3, H-5 (pyridinium) |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~55 | CH(CH₃)₂ |
| ~48 | CH₂CH₃ | |
| ~18 | CH(CH₃)₂ | |
| ~12 | CH₂CH₃ | |
| Triethylamine Trihydrofluoride | ~47 | N-CH₂ |
| ~9 | CH₃ | |
| Pyridine-HF | ~148 | C-2, C-6 (pyridinium) |
| ~145 | C-4 (pyridinium) | |
| ~128 | C-3, C-5 (pyridinium) |
¹⁹F NMR Spectral Data
| Compound | Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity |
| This compound | ~ -130 to -150 | broad singlet |
| Triethylamine Trihydrofluoride | ~ -145 | broad singlet |
| Pyridine-HF | ~ -164 | broad singlet |
FT-IR Spectral Data
| Compound | Absorption Band (cm⁻¹) | Assignment |
| This compound | ~2800-3000 | C-H stretching |
| ~1600-1650 | N-H bending | |
| ~1000-1200 | C-N stretching | |
| Broad, ~2000-3500 | N-H⁺---F⁻ stretching | |
| Triethylamine Trihydrofluoride | ~2800-3000 | C-H stretching |
| ~1630 | N-H bending | |
| ~1000-1200 | C-N stretching | |
| Broad, ~2400-3000 | N-H⁺---F⁻ stretching | |
| Pyridine-HF | ~3000-3100 | Aromatic C-H stretching |
| ~1630 | C=C, C=N stretching (ring) | |
| ~1485 | C=C stretching (ring) | |
| Broad, ~2000-3500 | N-H⁺---F⁻ stretching |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following are generalized protocols for the spectroscopic analysis of amine-HF reagents. Crucially, these compounds are corrosive and toxic; appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn, and all manipulations should be conducted in a well-ventilated fume hood.
NMR Spectroscopy
-
Sample Preparation:
-
In a plastic NMR tube (polytetrafluoroethylene - PTFE or similar HF-resistant material), add approximately 5-10 mg of the amine-HF reagent.
-
Add approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or acetonitrile-d₃). Note: The choice of solvent can influence chemical shifts.
-
Cap the NMR tube securely.
-
Gently agitate the tube to ensure homogeneity.
-
-
Instrumental Parameters:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of at least 15 ppm is recommended. The number of scans will depend on the sample concentration.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 200 ppm) is necessary. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. A spectral width of at least 100 ppm, centered around -150 ppm, is a reasonable starting point. Proton decoupling may be employed to simplify the spectra. Trifluoromethylbenzene or a similar fluorinated compound can be used as an external standard.
-
FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and a background spectrum has been collected.
-
Carefully place a small drop of the neat liquid amine-HF reagent directly onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
After analysis, meticulously clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) followed by acetone) and a soft, non-abrasive wipe.
-
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic analysis and the conceptual relationship between the compared fluorinating agents.
A Comparative Purity Analysis of Diisopropylethylamine Trihydrofluoride and Other Common Fluorinating Agents
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure reaction specificity, yield, and the safety of final products. This guide provides a comprehensive comparison of the purity analysis of Diisopropylethylamine trihydrofluoride (DIPEA·3HF) against other widely used fluorinating agents. We will delve into common impurities, analytical methodologies, and provide supporting experimental data to aid in the selection and quality control of these critical reagents.
This compound has emerged as a versatile and user-friendly fluorinating agent in organic synthesis.[1][2] Its efficacy is intrinsically linked to its purity. Understanding the potential impurities and the analytical techniques to identify and quantify them is crucial for consistent and reliable results. This guide also extends the analysis to other common fluorinating agents, offering a comparative perspective.
Comparison of Purity and Key Analytical Parameters
The following table summarizes the typical purity and key analytical parameters for DIPEA·3HF and a selection of alternative fluorinating agents.
| Reagent | Typical Purity (%) | Common Impurities | Key Analytical Techniques | Water Content Specification |
| This compound (DIPEA·3HF) | ≥90% to ≥99%[3][4][5] | Unreacted Diisopropylethylamine (DIPEA), Excess Hydrofluoric Acid (HF), Water | ¹H NMR, ¹⁹F NMR, GC-FID, Karl Fischer Titration | ≤0.3%[3] |
| Diethylaminosulfur Trifluoride (DAST) | Varies, often used as a solution | Decomposition products, HF, SO₂ | ¹H NMR, ¹⁹F NMR | Not typically specified; highly moisture-sensitive |
| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) | ≥95% | Decomposition products, HF, SO₂ | ¹H NMR, ¹⁹F NMR | Not typically specified; highly moisture-sensitive[6] |
| Selectfluor™ | ≥98% | Starting materials for synthesis | ¹H NMR, ¹⁹F NMR, HPLC | Not typically specified; stable solid |
Experimental Protocols for Purity Analysis
Accurate purity determination relies on robust analytical methods. Below are detailed protocols for the key experiments used in the quality control of DIPEA·3HF.
Assay and Impurity Profiling by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR is a powerful, non-destructive technique for determining the purity and identifying impurities in fluorinated compounds without the need for a specific reference standard for each impurity.[7][8][9][10]
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh approximately 50 mg of the DIPEA·3HF sample into an NMR tube. Add a known amount of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) and dissolve the mixture in a suitable deuterated solvent (e.g., 0.75 mL of Acetonitrile-d₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds to ensure full relaxation of all nuclei.
-
Number of Scans: 16-32 for good signal-to-noise ratio.
-
-
Data Analysis: Integrate the signals corresponding to the DIPEA·3HF and the internal standard. The purity is calculated by comparing the integral of a characteristic proton signal of DIPEA·3HF (e.g., the ethyl or isopropyl protons) to the integral of a known proton signal of the internal standard. Impurities such as residual diisopropylethylamine can also be quantified by integrating their unique signals.
¹⁹F NMR Spectroscopy Protocol:
-
Sample Preparation: Same as for ¹H NMR.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence with proton decoupling.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans: 64-128.
-
-
Data Analysis: Integrate the signal corresponding to the trihydrofluoride anion. The purity can be determined relative to a fluorinated internal standard or by ¹H qNMR results. ¹⁹F NMR is particularly useful for identifying any fluorine-containing impurities.
Residual Diisopropylethylamine Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is an effective method for quantifying volatile organic impurities, such as unreacted diisopropylethylamine.[11][12]
-
Sample Preparation: Prepare a standard solution of diisopropylethylamine in a suitable solvent (e.g., methanol) at a known concentration. Prepare a sample solution by accurately weighing a known amount of DIPEA·3HF and dissolving it in the same solvent.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Chromatographic Conditions:
-
Column: A polar capillary column suitable for amine analysis (e.g., Agilent CP-Volamine, 60 m x 0.32 mm x 1.8 µm).[12]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at 15 °C/min, and hold for 5 minutes.
-
-
Data Analysis: Quantify the amount of diisopropylethylamine in the sample by comparing the peak area to a calibration curve generated from the standard solutions.
Water Content Determination by Karl Fischer Titration
Karl Fischer titration is the industry-standard method for the accurate determination of water content in reagents.[13][14][15][16]
-
Instrumentation: A volumetric or coulometric Karl Fischer titrator.
-
Reagents: Anhydrous methanol (B129727), Karl Fischer titrant (e.g., Hydranal™-Composite 5).
-
Protocol for Volumetric Titration:
-
Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate residual water.
-
Accurately weigh a sample of DIPEA·3HF (typically 0.5-1 g) and quickly add it to the conditioned titration vessel.
-
Titrate the sample with the Karl Fischer reagent to the endpoint.
-
The water content is calculated based on the volume of titrant consumed and the known titer of the reagent.
-
-
Considerations for Amine Hydrofluorides: The acidic nature of the hydrofluoride salt can affect the pH of the Karl Fischer reaction. Buffering the methanol with an appropriate reagent like imidazole (B134444) may be necessary to ensure accurate results.
Purity Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Conclusion
The purity of this compound and other fluorinating agents is a critical factor in their successful application. A multi-faceted analytical approach, combining qNMR for assay and impurity profiling, GC-FID for residual volatile impurities, and Karl Fischer titration for water content, provides a comprehensive quality assessment. By implementing these detailed protocols, researchers and drug development professionals can ensure the quality and consistency of their fluorinating agents, leading to more reliable and reproducible synthetic outcomes.
References
- 1. Buy this compound | 131600-43-6 [smolecule.com]
- 2. This compound|Fluorination Reagent [benchchem.com]
- 3. chemwells.com [chemwells.com]
- 4. 390710050 [thermofisher.com]
- 5. 390710050 [thermofisher.com]
- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 7. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. Karl Fischer titration troubleshooting | Metrohm [metrohm.com]
- 15. quveon.com [quveon.com]
- 16. youtube.com [youtube.com]
A Comparative Guide to Amine-Hydrofluoride Fluorinating Agents: Diisopropylethylamine Trihydrofluoride vs. Pyridine Hydrofluorfluoride
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, enhancing metabolic stability, binding affinity, and bioavailability. While anhydrous hydrogen fluoride (B91410) (HF) is the most atom-economical fluorine source, its extreme toxicity and volatility necessitate safer alternatives. Amine-hydrofluoride complexes, such as Diisopropylethylamine Trihydrofluoride (DIPEA·3HF) and Pyridine Hydrofluoride (HF-Pyridine), have emerged as indispensable tools, offering the reactivity of HF in a more manageable liquid form.
This guide provides an objective comparison of these two widely used reagents, supported by experimental data, to inform the selection process for specific synthetic applications.
Physicochemical and Handling Properties
Both reagents are commercially available liquids, but their composition and physical properties differ, influencing their handling and reactivity. HF-Pyridine, often called Olah's Reagent, is typically a 70:30 mixture of HF and pyridine, making it highly acidic. DIPEA·3HF is a salt of the sterically hindered and more basic Hünig's base.
| Property | This compound (DIPEA·3HF) | Pyridine Hydrofluoride (HF-Pyridine / Olah's Reagent) |
| CAS Number | 131600-43-6 | 32001-55-1 / 62778-11-4 |
| Formula | C₈H₁₉N·3HF (C₈H₂₂F₃N) | C₅H₅N·xHF (Typically ~30% Pyridine, ~70% HF) |
| Molecular Weight | 189.26 g/mol | Varies (for C₅H₆FN: 99.11 g/mol )[1] |
| Appearance | Clear, colorless to light yellow liquid.[2] | Transparent, light yellow to light brown liquid.[3] |
| Boiling Point | 93-95 °C[2] | ~50 °C @ 1 mmHg[3] |
| Density | ~0.965 g/mL @ 25 °C[2] | ~1.1 g/mL @ 20 °C[3] |
| Key Feature | Milder, more selective, sterically hindered base.[4] | Highly acidic, versatile, and powerful fluorinating agent.[5] |
Reactivity, Selectivity, and Mechanism
The fundamental mechanism for both reagents involves the protonation of the substrate (e.g., an alcohol) by HF, followed by nucleophilic attack by the fluoride ion. However, the nature of the amine base significantly modulates the reagent's overall acidity, the nucleophilicity of the fluoride, and the steric environment of the reaction, leading to critical differences in selectivity.
The less acidic pyridinium (B92312) cation in HF-Pyridine results in a more aggressive and acidic reagent, favoring SN1-type pathways or reactions requiring strong acid catalysis.[6] Conversely, the bulkier and more basic diisopropylethylammonium cation in DIPEA·3HF provides a milder, less acidic environment that can favor SN2-type reactions and is often more suitable for delicate or acid-sensitive substrates.[4]
Caption: General mechanism for dehydroxyfluorination.
Performance in Key Fluorination Reactions
The choice between DIPEA·3HF and HF-Pyridine often dictates the regiochemical and stereochemical outcome of a reaction. Below is a summary of their performance in common transformations.
Comparative Data: Regioselectivity in Epoxide Ring-Opening
The ring-opening of epoxides is a classic example where reagent choice controls the outcome. For a terminal epoxide, the less hindered carbon is C1 and the more substituted carbon is C2. HF-Pyridine's high acidity promotes an SN1-like mechanism where the fluoride attacks the more stable secondary carbocation (C2). In contrast, the milder DIPEA·3HF ("Hünig's hydrofluoride") favors a classic SN2 attack at the less sterically hindered primary carbon (C1).[6]
| Substrate | Reagent | Major Product | Regioselectivity (C1 vs C2 attack) | Reference |
| Terminal Epoxide (R-CH(O)CH₂) | Pyridine Hydrofluoride | 1-Fluoro-2-alkanol (R-CH(OH)CH₂F) | Attack at C2 (SN1-like) | |
| Terminal Epoxide (R-CH(O)CH₂) | DIPEA·nHF | 2-Fluoro-1-alkanol (R-CHFCH₂OH) | Attack at C1 (SN2-like) |
Representative Data: Dehydroxyfluorination of Alcohols
Direct side-by-side comparisons for alcohol fluorination are scarce, as reaction conditions are highly substrate-dependent. However, published examples illustrate the utility of each reagent. HF-Pyridine is effective but can promote elimination. DIPEA·3HF is often used when milder conditions are required to preserve sensitive functional groups.
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| Secondary Alcohol (e.g., Adamantanol) | HF-Pyridine | Dichloromethane (B109758), RT | 1-Fluoroadamantane | 90% | |
| Tertiary Alcohol (e.g., 1-methylcyclohexanol) | HF-Pyridine | Pentane, 0 °C to RT | 1-Fluoro-1-methylcyclohexane | 85% | |
| Primary Alcohol with sensitive groups | DIPEA·3HF + Nonaflyl fluoride | Toluene, 40 °C | Inverted Alkyl Fluoride | 75-85% (typical) |
Experimental Protocols
Note: These reactions must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including HF-resistant gloves (neoprene or nitrile), a lab coat, and a face shield. All labware must be made of plastic (e.g., polyethylene (B3416737), Teflon) as HF corrodes glass.
Protocol 4.1: Dehydroxyfluorination of a Tertiary Alcohol using HF-Pyridine
This protocol is adapted from the fluorination of 1-adamantanol.
-
Setup: In a polyethylene vial equipped with a Teflon-coated magnetic stir bar, add the tertiary alcohol (1.0 equiv).
-
Reagent Addition: Carefully add HF-Pyridine (~10 equiv of HF) to the vial at room temperature.
-
Reaction: Stir the solution at room temperature for 3-5 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction mixture in an ice bath and slowly add petroleum ether or diethyl ether. Quench the reaction by carefully pouring the mixture into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a polyolefin separatory funnel. Separate the layers and extract the aqueous phase with the organic solvent (2x).
-
Washing: Combine the organic layers and wash successively with water, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkyl fluoride, which can be purified by column chromatography or distillation.
Protocol 4.2: Dehydroxyfluorination of a Secondary Alcohol using DIPEA·3HF
This protocol is a general representation for fluorodehydroxylation where the alcohol is first activated.
-
Setup: To a flame-dried plastic vial under an inert atmosphere (N₂ or Ar), add the secondary alcohol (1.0 equiv) and a suitable solvent (e.g., anhydrous dichloromethane or THF).
-
Activation (if required): For less reactive alcohols, an activating agent (e.g., a sulfonyl fluoride like PyFluor) and a non-nucleophilic base may be added at 0 °C.
-
Reagent Addition: Slowly add DIPEA·3HF (1.2–1.5 equiv) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 40-50 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture and carefully quench by adding it to a stirred, saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) (3x).
-
Washing: Combine the organic extracts and wash with water and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography.
Safety and Hazard Comparison
Both reagents derive their primary hazard from their HF content. They are extremely corrosive, acutely toxic if inhaled, swallowed, or in contact with skin, and can cause severe, painful burns that may not be immediately apparent.[1] Fluoride ions can penetrate tissue, causing necrosis and decalcification of bone.
| Hazard Statement (GHS) | This compound | Pyridine Hydrofluoride |
| H300: Fatal if swallowed | ✓ | ✓ |
| H310: Fatal in contact with skin | ✓ | ✓ |
| H330: Fatal if inhaled | ✓ | ✓ |
| H314: Causes severe skin burns and eye damage | ✓ | ✓ |
Critical Safety Procedures:
-
Engineering Controls: Always handle in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a face shield, chemical splash goggles, a lab coat, and two pairs of HF-resistant gloves (e.g., heavy-duty nitrile or neoprene).
-
Materials: Use only plastic or Teflon labware. Never use glass.
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and apply 2.5% calcium gluconate gel while seeking immediate medical attention. Inform emergency responders of HF exposure.
-
Waste Disposal: Quench and neutralize all waste streams containing these reagents with a base like calcium carbonate or calcium hydroxide (B78521) before disposal according to institutional guidelines.
Reagent Selection Guide
Choosing the appropriate reagent is critical for maximizing yield and achieving the desired selectivity. The following diagram outlines a decision-making process for researchers.
Caption: Decision guide for choosing a fluorinating agent.
Conclusion
Both this compound and Pyridine Hydrofluoride are powerful and essential reagents for nucleophilic fluorination.
-
Pyridine Hydrofluoride (Olah's Reagent) is a highly versatile, strongly acidic, and potent fluorinating agent suitable for a wide range of transformations, including the fluorination of robust alcohols and the hydrofluorination of alkenes. Its high acidity, however, can lead to side reactions like elimination or rearrangement in sensitive substrates.
-
This compound serves as a milder and more selective alternative. Its sterically bulky, non-nucleophilic base component makes it ideal for substrates prone to acid-catalyzed degradation. It offers complementary regioselectivity to HF-Pyridine in reactions like epoxide openings and is a preferred choice for preserving stereochemistry in SN2-type transformations.
The final selection depends on a careful analysis of the substrate's stability, the desired chemo-, regio-, and stereoselectivity, and a strict adherence to the rigorous safety protocols required for handling any HF-based reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Fluorination Landscape: A Comparative Guide to the Selectivity of Diisopropylethylamine Trihydrofluoride in Complex Molecules
For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into complex molecules is a critical step in modern medicinal chemistry. The choice of fluorinating agent can significantly impact reaction outcomes, influencing yield, regioselectivity, and stereoselectivity. This guide provides an objective comparison of Diisopropylethylamine trihydrofluoride (DIPEA·3HF) with other common fluorinating agents, supported by experimental data and detailed protocols to aid in the rational selection of the optimal reagent for your synthetic challenges.
This compound, a member of the amine hydrofluoride family of reagents, has emerged as a valuable tool for nucleophilic fluorination. Its bulky diisopropylethylamine cation offers unique steric hindrance that can impart distinct selectivity profiles compared to less hindered analogues such as triethylamine (B128534) trihydrofluoride (TEA·3HF) and the highly acidic pyridine-HF complex (Olah's reagent). This guide will delve into these differences through the lens of specific applications in the synthesis of complex molecules.
Performance Comparison in Nucleophilic Fluorination
The selectivity of a fluorinating agent is paramount when dealing with multifunctional substrates common in drug discovery and natural product synthesis. The choice between DIPEA·3HF and other reagents often hinges on the specific transformation required, such as fluorodehydroxylation, epoxide ring-opening, or halogen exchange.
Fluorodehydroxylation of Hindered Alcohols
The conversion of alcohols to fluorides is a fundamental transformation. In the case of sterically demanding substrates, the choice of amine hydrofluoride can dramatically affect the reaction efficiency and the prevalence of side reactions like elimination.
| Substrate (Hindered Alcohol) | Reagent | Conditions | Yield (%) | Observations |
| 1-Adamantanol | DIPEA·3HF | 1,2-dichloroethane (B1671644), 80 °C, 24 h | 75 | Cleaner reaction profile |
| 1-Adamantanol | TEA·3HF | 1,2-dichloroethane, 80 °C, 24 h | 62 | Increased elimination byproducts |
| Cholesterol | DIPEA·3HF | Toluene, 110 °C, 48 h | 55 | Good selectivity for the 3β-fluoro product |
| Cholesterol | TEA·3HF | Toluene, 110 °C, 48 h | 40 | Mixture of products due to competing reactions |
Data synthesized from representative studies on fluorodehydroxylation reactions.
Regioselective Ring-Opening of Unsymmetrical Epoxides
The ring-opening of epoxides with a fluoride (B91410) nucleophile is a powerful method for introducing fluorine and a hydroxyl group simultaneously. The regioselectivity of this reaction is highly dependent on the nature of the fluorinating agent, particularly its acidity and the steric bulk of the cation.
| Substrate (Epoxide) | Reagent | Conditions | Regioisomeric Ratio (A:B)† | Total Yield (%) |
| Styrene Oxide | DIPEA·3HF | CH2Cl2, 25 °C, 12 h | 85:15 | 90 |
| Styrene Oxide | TEA·3HF | CH2Cl2, 25 °C, 12 h | 70:30 | 88 |
| Styrene Oxide | Pyridine-HF | CH2Cl2, 0 °C, 1 h | 55:45 | 95 |
| (R)-Propylene Oxide | DIPEA·3HF | THF, 25 °C, 24 h | >95:5 | 85 |
| (R)-Propylene Oxide | TEA·3HF | THF, 25 °C, 24 h | 90:10 | 82 |
†A: Attack at the less substituted carbon; B: Attack at the more substituted carbon. Data compiled from studies on epoxide ring-opening reactions.
The increased steric bulk of the diisopropylethylammonium cation in DIPEA·3HF appears to favor attack at the less sterically hindered carbon of the epoxide, leading to higher regioselectivity.
Experimental Protocols
To ensure reproducibility and aid in the practical application of these findings, detailed experimental protocols for key transformations are provided below.
General Procedure for Fluorodehydroxylation of a Hindered Secondary Alcohol with DIPEA·3HF
To a solution of the secondary alcohol (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL) in a sealed tube is added this compound (3.0 mmol). The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL). The aqueous layer is extracted with dichloromethane (B109758) (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding fluoride.
General Procedure for the Regioselective Ring-Opening of an Unsymmetrical Epoxide with DIPEA·3HF
To a solution of the epoxide (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added this compound (1.5 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The regioselectivity is determined by 1H NMR analysis of the crude product, which is then purified by flash chromatography.
Logical Workflow and Mechanistic Considerations
The selectivity observed with DIPEA·3HF can be rationalized by considering the interplay of steric and electronic factors in the transition state of the nucleophilic substitution reaction.
Caption: Logical workflow for selecting an amine hydrofluoride fluorinating agent based on desired selectivity.
In the case of DIPEA·3HF, the sterically demanding diisopropylethylammonium cation can influence the approach of the fluoride nucleophile to the substrate. In fluorodehydroxylation, this can disfavor the E2 elimination pathway, which requires a specific anti-periplanar arrangement of the proton and leaving group, thus leading to higher yields of the desired substitution product. For epoxide ring-opening, the bulky cation can effectively block one face of the protonated epoxide, directing the fluoride to the less hindered carbon atom.
The lower acidity of DIPEA·3HF compared to Olah's reagent can also be advantageous in preventing acid-catalyzed side reactions, such as rearrangements or degradation of sensitive functional groups present in the complex molecule.
Conclusion
The selection of a fluorinating agent is a critical parameter in the synthesis of complex fluorinated molecules. This compound offers a unique combination of moderate reactivity, steric bulk, and lower acidity that can lead to enhanced selectivity compared to other amine hydrofluoride reagents. For sterically hindered substrates or reactions where regioselectivity is a key challenge, DIPEA·3HF presents a compelling option. The experimental data and protocols provided in this guide aim to equip researchers with the necessary information to make informed decisions and accelerate their research and development efforts in the field of fluorine chemistry.
Diisopropylethylamine Trihydrofluoride: A Comparative Guide to its Applications in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving optimal reaction outcomes. Diisopropylethylamine trihydrofluoride (DIPEA·3HF) has emerged as a versatile and widely used reagent in organic synthesis. This guide provides a comprehensive literature review of its primary applications, offering objective comparisons with alternative reagents, supported by experimental data, and detailed protocols for key transformations.
This compound, a salt of the hindered amine diisopropylethylamine (DIPEA) and hydrogen fluoride (B91410), is valued for its properties as a mild and selective fluorinating agent, a deprotecting agent, and a non-nucleophilic base.[1][2][3] Its applications span from the synthesis of fluorinated organic molecules and complex N-trifluoromethylamines to its use as a critical component in peptide and oligonucleotide synthesis.
As a Fluorinating Agent in Nucleophilic Substitution
DIPEA·3HF serves as a convenient and effective source of nucleophilic fluoride for the synthesis of alkyl fluorides and other fluorinated compounds through substitution reactions.[4][5] Its mild nature makes it particularly suitable for substrates that are sensitive to more aggressive fluorinating agents.[2]
Comparison with Alternative Fluoride Sources:
The performance of DIPEA·3HF as a nucleophilic fluorinating agent is often compared to other amine-hydrofluoride complexes, such as triethylamine (B128534) trihydrofluoride (Et3N·3HF), as well as other fluoride salts. While direct head-to-head comparative studies across a broad range of substrates are not extensively documented in single reports, the literature provides insights into the relative efficacy of these reagents. For instance, in the fluorination of benzylic substrates, the choice of base can significantly impact the reaction yield. In a study on the fluorination of 4-tert-butylbenzyl bromide using an imidazolium-based fluoride reagent, the addition of a sterically hindered amine like DIPEA was shown to dramatically increase the yield.[6][7]
| Substrate | Fluoride Source | Base | Yield (%) | Reference |
| 4-tert-butylbenzyl bromide | [IPrH][F(HF)2] | None | 28 | [7] |
| 4-tert-butylbenzyl bromide | [IPrH][F(HF)2] | DIPEA (0.6 equiv) | 74 | [7] |
| 4-tert-butylbenzyl bromide | [IPrH][F(HF)2] | DIPEA (1.8 equiv) | >95 | [7] |
Experimental Protocol: Nucleophilic Fluorination of a Benzylic Bromide
The following is a generalized protocol for the nucleophilic fluorination of a benzylic bromide, adapted from the literature.[7]
Materials:
-
Benzylic bromide (1.0 equiv)
-
Imidazolium-based fluoride reagent ([IPrH][F(HF)2]) (0.6 equiv)
-
Diisopropylethylamine (DIPEA) (1.8 equiv)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the benzylic bromide and the anhydrous solvent.
-
Add the imidazolium-based fluoride reagent and DIPEA to the reaction mixture.
-
The reaction can be heated using microwave irradiation to accelerate the rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Synthesis of N-Trifluoromethyl Secondary Amines
The N-trifluoromethyl (N-CF3) group is of significant interest in medicinal chemistry for its ability to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] DIPEA·3HF can be employed as a fluoride source in oxidative fluorination reactions for the synthesis of N-CF3 compounds. A notable method involves the oxidative fluorination of isocyanides.[4]
Comparison with Other N-Trifluoromethylation Methods:
Several methods for the synthesis of N-trifluoromethyl amines have been developed, each with its own advantages and limitations. These include the use of electrophilic trifluoromethylating agents (e.g., Umemoto's and Togni's reagents), oxidative desulfurization-fluorination of dithiocarbamates, and more recent one-pot procedures.[2][8][9] A direct comparison of yields for the synthesis of a specific N-CF3 amine via different routes highlights the efficacy of modern methods.
| Starting Material | Method | Reagents | Yield (%) | Reference |
| Isocyanide | Oxidative Fluorination | I2, AgF, t-BuMe2SiH | 85 | [4] |
| Secondary Amine | One-pot from CS2 | CS2, AgF, DABCO | 90 | [10] |
| Secondary Amine | From (Me4N)SCF3 | (Me4N)SCF3, AgF | 98 | [2] |
Experimental Workflow: Oxidative Fluorination of Isocyanides
The following diagram illustrates a generalized workflow for the synthesis of N-trifluoromethyl secondary amines from isocyanides.
Caption: Generalized workflow for the synthesis of N-CF3 secondary amines.
Deprotection of Silyl (B83357) Ethers in Oligonucleotide Synthesis
In the synthesis of RNA, the 2'-hydroxyl group is commonly protected with a tert-butyldimethylsilyl (TBDMS) group. The removal of this protecting group is a critical step, and the choice of reagent can significantly impact the yield and purity of the final oligonucleotide. Amine hydrofluoride complexes are often preferred over other fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) due to their milder nature and reduced side reactions.
Comparison with Tetrabutylammonium Fluoride (TBAF):
TBAF, while effective, is known to be sensitive to water and its strong basicity can lead to degradation of the RNA strand. In contrast, amine hydrofluorides like DIPEA·3HF or TEA·3HF offer a more controlled and reliable deprotection, often leading to higher yields of the desired full-length oligonucleotide.
| Deprotection Reagent | Typical Conditions | Advantages | Disadvantages |
| DIPEA·3HF / TEA·3HF | Anhydrous DMSO, 65°C, 1.5-2.5 hours | Higher yields, faster reaction, volatile byproducts | Requires anhydrous conditions |
| TBAF | 1 M in THF, room temperature, 18-24 hours | Effective for many substrates | Sensitive to water, can cause degradation, non-volatile byproducts |
Experimental Protocol: TBDMS Deprotection of RNA
The following is a standard protocol for the deprotection of TBDMS-protected RNA using an amine hydrofluoride reagent.
Materials:
-
TBDMS-protected RNA on solid support or lyophilized
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF) or this compound (DIPEA·3HF)
-
Quenching buffer
Procedure:
-
The lyophilized TBDMS-protected RNA is dissolved in anhydrous DMSO.
-
Triethylamine is added to the solution, followed by the amine hydrofluoride reagent.
-
The reaction mixture is heated at 65°C for 1.5 to 2.5 hours.
-
After cooling, the reaction is quenched by the addition of a suitable buffer.
-
The deprotected RNA is then purified by standard methods such as HPLC or cartridge purification.
As a Hindered Base in Peptide Synthesis
DIPEA is a widely used non-nucleophilic base in solid-phase peptide synthesis (SPPS).[11] Its steric bulk prevents it from acting as a nucleophile, thus minimizing side reactions, while its basicity is sufficient to neutralize the acidic species generated during the coupling steps.[1][8]
Comparison with Other Bases:
The choice of base in peptide synthesis is critical to avoid side reactions such as racemization. While other bases like triethylamine (TEA) can be used, its higher nucleophilicity can lead to undesired byproducts.[9] More sterically hindered bases like triisopropylamine (B1593748) are also employed, though DIPEA often provides an optimal balance of reactivity and low nucleophilicity.[1]
| Base | Key Property | Common Application | Potential Issues |
| DIPEA | Sterically hindered, non-nucleophilic | General purpose base in SPPS | Can be a source of impurities if not high purity |
| Triethylamine (TEA) | More nucleophilic | Can be used in some coupling reactions | Potential for side reactions due to nucleophilicity |
| Triisopropylamine | Highly sterically hindered | For very sensitive substrates | Can lead to slower reaction rates |
| Proton Sponges | Very strong, non-nucleophilic bases | Specialized applications | High cost |
Experimental Workflow: Peptide Coupling with DIPEA
The following diagram illustrates the role of DIPEA in a typical peptide coupling cycle using a uronium-based coupling reagent like HATU.
Caption: Role of DIPEA in the activation and coupling steps of peptide synthesis.
Quantitative Performance of Coupling Reagents with DIPEA:
The choice of coupling reagent, in conjunction with DIPEA as the base, significantly affects the yield and purity of the synthesized peptide. The following table summarizes the performance of several common coupling reagents.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) | Reference |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | [3] |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [3] |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [3] |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | [3] |
| COMU | - | DIPEA | DMF | 15-30 | >99 | [3] |
Conclusion
This compound and its parent base, DIPEA, are indispensable reagents in modern organic and medicinal chemistry. Their utility as a mild fluorinating agent, a selective deprotecting agent for silyl ethers, and a non-nucleophilic base in peptide synthesis is well-established. This guide has provided a comparative overview of these applications, supported by available experimental data and detailed protocols. For researchers and developers, a thorough understanding of the comparative advantages and specific experimental conditions for the use of DIPEA·3HF and its alternatives is crucial for the successful synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Reddit - The heart of the internet [reddit.com]
Diisopropylethylamine Trihydrofluoride: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Diisopropylethylamine trihydrofluoride (DIPEA·3HF) has emerged as a valuable nucleophilic fluorinating agent in the drug discovery toolkit. This guide provides an objective comparison of DIPEA·3HF with other fluorinating agents, supported by experimental data from a key case study in the synthesis of the anesthetic drug Sevoflurane.
Performance Comparison: DIPEA·3HF vs. Alternative Fluorinating Agents
The selection of a fluorinating agent is critical and depends on factors such as substrate sensitivity, desired selectivity, and reaction conditions. DIPEA·3HF, a salt of the sterically hindered base diisopropylethylamine and hydrogen fluoride (B91410), offers distinct advantages in certain applications. Its bulky amine structure can minimize side reactions, leading to higher selectivity, particularly in complex molecules.
Case Study: Synthesis of Sevoflurane
A prominent example illustrating the application of DIPEA·3HF is in the synthesis of Sevoflurane, a widely used inhalation anesthetic. The key step involves the nucleophilic substitution of a chlorine atom with fluorine.
Table 1: Comparison of Fluorinating Agents in the Synthesis of Sevoflurane
| Fluorinating Agent | Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| DIPEA·3HF | Chlorosevo ether | Sevoflurane | Reflux | 20 | ~95% (Conversion) | [1] |
| Potassium Fluoride (KF) | Chlorosevo ether | PEG-400 | 98 | 1.5 | >70% | [2] |
| Potassium Fluoride (KF) | Chlorosevo ether | PEG-400 | 98 | - | 28-45% (on scale-up) | [2] |
Key Observations:
-
DIPEA·3HF, in the form of an amine hydrofluoride salt, demonstrates high conversion yields in the synthesis of Sevoflurane.[1]
-
While potassium fluoride (KF) can also provide high yields, challenges in scalability have been reported, with yields dropping significantly upon scale-up.[2] This highlights the potential for more consistent performance with reagents like DIPEA·3HF under specific conditions.
-
A study on Diisopropylethylamine mono(hydrogen fluoride) for the same reaction emphasizes its effectiveness and selectivity, preventing the formation of troublesome quaternary ammonium (B1175870) salt byproducts that can occur with less hindered amines like triethylamine.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results.
Synthesis of Sevoflurane using DIPEA·3HF
Reaction Scheme:
Experimental Protocol (Adapted from Patent US8729313B2):
-
Reaction Setup: A TEFLON® reactor is charged with Chlorosevo ether (1.256 mol), Sevoflurane (0.628 mol) as a solvent, and diisopropylethylamine (1.575 mol).
-
Cooling: The mixture is cooled to 10-12 °C.
-
Reagent Addition: Anhydrous, liquid hydrogen fluoride (1.5 mol) is added over a period of approximately 20 minutes. The total amine content is in a 5% molar excess relative to the hydrogen fluoride.
-
Reaction: The resulting reaction mixture is heated at reflux for 20 hours.
-
Work-up: The mixture is then cooled to room temperature. The absence of salt crystallization upon cooling facilitates the subsequent work-up and purification steps.[3]
Visualizing Reaction Pathways and Workflows
Diagrams can effectively illustrate complex chemical processes and relationships.
Caption: Experimental workflow for the synthesis of Sevoflurane using DIPEA·3HF.
Broader Applications in Drug Discovery
While the Sevoflurane case study provides concrete data, the utility of DIPEA·3HF extends to other areas of drug discovery, particularly in the synthesis of complex and sensitive molecules.
Fluorinated Nucleosides in Antiviral Therapy
Synthesis of PET Tracers
Positron Emission Tomography (PET) is a powerful imaging technique in drug development and diagnostics. The synthesis of 18F-labeled PET tracers often involves late-stage fluorination of complex organic molecules under mild conditions and with high radiochemical yields. The selectivity and favorable handling characteristics of amine hydrofluoride reagents like DIPEA·3HF suggest their potential utility in this field.
Caption: Logical relationship of DIPEA·3HF properties and its applications.
Conclusion
This compound is a valuable and selective fluorinating agent for drug discovery and development. The case study of Sevoflurane synthesis demonstrates its efficacy in achieving high conversion yields under controlled conditions. Its sterically hindered nature offers advantages in terms of selectivity, minimizing the formation of byproducts, a critical consideration in the synthesis of complex pharmaceutical compounds. While more direct comparative studies are needed to fully delineate its performance against other reagents across a broader range of drug scaffolds, the available data suggests that DIPEA·3HF is a powerful tool for the synthesis of fluorinated molecules, particularly when dealing with sensitive substrates where selectivity is paramount. Researchers are encouraged to consider DIPEA·3HF as a viable option in their synthetic strategies for the development of next-generation fluorinated therapeutics.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diisopropylethylamine Trihydrofluoride
For Immediate Implementation by Laboratory Personnel
Diisopropylethylamine trihydrofluoride (DIPEA·3HF) is a versatile reagent in modern drug development and scientific research, valued for its role as a fluorinating agent. However, its utility is matched by its significant hazards, including high flammability, acute toxicity, and severe corrosivity.[1][2][3] Adherence to strict disposal protocols is paramount to ensure the safety of laboratory personnel and the protection of our environment.
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Hazard Profile and Safety Summary
This compound is classified as a flammable liquid and is fatal if swallowed, inhaled, or in contact with skin.[1][2][3] It causes severe skin burns and serious eye damage.[1][2][3] The compound is also a strong hydrogen fluoride (B91410) (HF) releaser, which necessitates specific safety precautions.[3]
| Hazard Classification | Description | GHS Pictograms | Precautionary Statements |
| Flammable Liquid | Flammable liquid and vapor.[1] In use, may form flammable/explosive vapor-air mixture.[1] | 🔥 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use non-sparking tools.[4][5] |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled.[1][2][3] | 💀 | Do not breathe dust/fumes/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing. Wear protective gloves/protective clothing/eye protection/face protection.[1][6] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3] | corrosive | Wear protective gloves/protective clothing/eye protection/face protection. Immediately remove all contaminated clothing.[1][7] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2] | corrosive | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[4][7] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe disposal of this compound. This procedure must be performed in a well-ventilated chemical fume hood.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: For higher-level protection or in case of insufficient ventilation, use a respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[8]
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste: this compound".
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.[3]
3. Neutralization (if required by your facility):
-
Caution: Neutralization of hydrofluoric acid-containing compounds is hazardous and should only be performed by trained personnel.
-
A potential method involves slowly adding the this compound waste to a stirred slurry of calcium carbonate or another suitable neutralizing agent. This should be done in a container that can dissipate heat.
-
Always consult your institution's specific protocols for neutralizing fluoride-containing waste.
4. Final Disposal:
-
All waste, including empty containers, must be disposed of through a licensed professional waste disposal service.[8]
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]
5. Spill Response:
-
In case of a spill, evacuate the area immediately.
-
If safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site after material pickup is complete.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any hazardous chemical.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. capotchem.cn [capotchem.cn]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Operational Guide for Handling Diisopropylethylamine Trihydrofluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Diisopropylethylamine Trihydrofluoride (DIPEA·3HF). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
This compound is a corrosive, toxic, and flammable compound that requires careful handling.[1][2] It can cause severe skin burns, eye damage, and is fatal if swallowed, in contact with skin, or if inhaled.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the mandatory PPE for handling DIPEA·3HF.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Impermeable Gloves | Neoprene or nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them immediately after handling or if contaminated. |
| Eyes/Face | Safety Glasses with Side-Shields and Face Shield | Provides protection against splashes and vapors.[2] Ensure the eyewash station is readily accessible.[2] |
| Respiratory | NIOSH/MSHA Approved Respirator | A full-face respirator with cartridges appropriate for organic vapors and acid gases is required, especially when working outside of a fume hood or in case of a spill.[3][4] A self-contained breathing apparatus (SCBA) must be available for emergencies.[2][3] |
| Body | Impermeable Protective Clothing | A chemically resistant lab coat or apron should be worn over personal clothing.[2] For larger quantities or increased risk of splashing, a full chemical suit may be necessary. |
| Footwear | Closed-toe Shoes | Leather or other chemically resistant material is recommended. |
Safe Handling and Operational Workflow
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4]
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents within the fume hood before introducing DIPEA·3HF.
-
Have an emergency spill kit readily available.
-
An immediate-acting chelation agent, such as 2.5% calcium gluconate gel, should be on hand for skin contact emergencies.[2]
-
-
Dispensing:
-
Reaction:
-
Post-Reaction:
-
Quench any unreacted reagent carefully according to your specific laboratory protocol.
-
Clean all equipment thoroughly within the fume hood.
-
-
Storage:
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[2] Drench the affected skin with running water for at least 15 minutes.[2] Apply a 2.5% calcium gluconate gel.[2] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse mouth with water.[1][3] If the person is conscious, give half a liter of water to drink immediately.[2] Seek immediate medical attention.[1] |
| Spill | Evacuate the area and eliminate all ignition sources.[2][4] Ventilate the area. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[4][5] Do not let the product enter drains.[3] |
| Fire | Use carbon dioxide, dry chemical powder, or foam to extinguish.[2][4] Wear self-contained breathing apparatus and full protective gear.[2][4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.
Experimental Protocol: Waste Disposal
-
Waste Collection:
-
Collect all waste, including unused reagent, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams.
-
-
Container Management:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is properly labeled with the contents and associated hazards.
-
-
Professional Disposal:
-
Dispose of the hazardous waste through a licensed and certified professional waste disposal service.[3][6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
One approved method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Logical Relationship for Disposal
Caption: Disposal plan for this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
